Product packaging for 3'-Bromo-5'-chloro-2'-hydroxyacetophenone(Cat. No.:CAS No. 59443-15-1)

3'-Bromo-5'-chloro-2'-hydroxyacetophenone

Cat. No.: B1273138
CAS No.: 59443-15-1
M. Wt: 249.49 g/mol
InChI Key: FFAVKFQPEOGJOA-UHFFFAOYSA-N
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Description

3′ -Bromo-5′ -chloro-2′ -hydroxyacetophenone is a halogenated aromatic hydroxyl ketone. It participates in the synthesis of racemates of 8-bromo-6-chloro-2-alkyl substituted chroman-4-ones.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrClO2 B1273138 3'-Bromo-5'-chloro-2'-hydroxyacetophenone CAS No. 59443-15-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-bromo-5-chloro-2-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c1-4(11)6-2-5(10)3-7(9)8(6)12/h2-3,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFAVKFQPEOGJOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)Cl)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370785
Record name 3'-Bromo-5'-chloro-2'-hydroxyacetophenone
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Molecular Weight

249.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59443-15-1
Record name 3'-Bromo-5'-chloro-2'-hydroxyacetophenone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-Bromo-5'-chloro-2'-hydroxyacetophenone
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Foundational & Exploratory

A Technical Guide to 3'-Bromo-5'-chloro-2'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 59443-15-1

This technical guide provides an in-depth overview of 3'-Bromo-5'-chloro-2'-hydroxyacetophenone, a key intermediate in synthetic organic chemistry. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity and Physical Properties

This compound is a halogenated aromatic ketone. Its chemical structure and key identifiers are presented below.

IdentifierValueSource
CAS Number 59443-15-1[1][2][3][4][5][6]
Molecular Formula C₈H₆BrClO₂[2][5][6]
Molecular Weight 249.49 g/mol [1][5][6]
Synonyms 1-(3-Bromo-5-chloro-2-hydroxyphenyl)ethanone, 5-Chloro-3-bromo-2-hydroxyacetophenone, 2-Acetyl-6-bromo-4-chlorophenol[1][2][4]
InChI 1S/C8H6BrClO2/c1-4(11)6-2-5(10)3-7(9)8(6)12/h2-3,12H,1H3[1]
InChI Key FFAVKFQPEOGJOA-UHFFFAOYSA-N[1][5]
SMILES CC(=O)c1cc(Cl)cc(Br)c1O[1]

Table 1: Physical and Chemical Properties

PropertyValueSource
Melting Point 100-103 °C (lit.)[1][2][3]
Appearance Powder[2]
Purity ≥97.0% (GC)[4]

Spectroscopic Data

Table 2: Predicted Spectroscopic Data

TechniquePredicted Data
¹H NMR Aromatic protons would appear as doublets in the range of 7.0-8.0 ppm. The methyl protons of the acetyl group would be a singlet at approximately 2.6 ppm. The phenolic hydroxyl proton would be a broad singlet, with its chemical shift dependent on solvent and concentration.
¹³C NMR The carbonyl carbon of the acetyl group is expected in the 195-205 ppm region. Aromatic carbons would appear between 110-160 ppm. The methyl carbon would be observed around 25-30 ppm.
IR (Infrared) Spectroscopy A broad O-H stretching band for the hydroxyl group is expected around 3200-3600 cm⁻¹. A strong C=O stretching absorption for the ketone should be present around 1650 cm⁻¹. C-Br and C-Cl stretching vibrations would be observed in the fingerprint region.
Mass Spectrometry (MS) The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom. Fragmentation would likely involve the loss of the methyl group (M-15) and the acetyl group (M-43).

Synthesis and Reactivity

This compound is primarily used as a synthetic intermediate. Its synthesis and key reactions are detailed below.

Synthesis of this compound

The compound is typically synthesized via the bromination of 5-chloro-2-hydroxyacetophenone.

Experimental Protocol:

  • Dissolve 5-chloro-2-hydroxyacetophenone (0.01 M, 1.70 g) in glacial acetic acid (10 mL).

  • With continuous stirring, add a 25% solution of bromine in acetic acid (7 mL) dropwise.

  • Continue stirring until the reaction is complete, which is indicated by the precipitation of the product.

  • Filter the solid product, wash it with water, and recrystallize from ethanol to obtain pure this compound.[7]

Synthesis_of_Target_Compound cluster_reactants Reactants cluster_process Process cluster_products Product cluster_workup Workup 5-chloro-2-hydroxyacetophenone 5-chloro-2-hydroxyacetophenone Mixing_Stirring Mixing and Stirring 5-chloro-2-hydroxyacetophenone->Mixing_Stirring Bromine in Acetic Acid Bromine in Acetic Acid Bromine in Acetic Acid->Mixing_Stirring Target_Compound 3'-Bromo-5'-chloro- 2'-hydroxyacetophenone Mixing_Stirring->Target_Compound Precipitation Filtration Filtration Target_Compound->Filtration Washing Washing Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Chalcone_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Target_Compound 3'-Bromo-5'-chloro- 2'-hydroxyacetophenone Condensation Claisen-Schmidt Condensation Target_Compound->Condensation Aldehyde Substituted Benzaldehyde Aldehyde->Condensation Base Aqueous Base (e.g., NaOH) Base->Condensation Solvent Ethanol Solvent->Condensation Precipitation Acidification & Precipitation Condensation->Precipitation Isolation Filtration & Washing Precipitation->Isolation Purification Recrystallization Isolation->Purification Chalcone Chalcone Derivative Purification->Chalcone Chromanone_Synthesis_Workflow Start 3'-Bromo-5'-chloro- 2'-hydroxyacetophenone Step1 Esterification with Benzoyl Chloride Start->Step1 Intermediate1 o-Benzoyloxyacetophenone Derivative Step1->Intermediate1 Step2 Baker-Venkataraman Rearrangement (Base) Intermediate1->Step2 Intermediate2 Diketone Intermediate Step2->Intermediate2 Step3 Acid-Catalyzed Cyclization Intermediate2->Step3 Product Chromone/Flavone Derivative Step3->Product

References

3'-Bromo-5'-chloro-2'-hydroxyacetophenone chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3'-Bromo-5'-chloro-2'-hydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and safety information for this compound (CAS No: 59443-15-1). This halogenated aromatic hydroxyl ketone serves as a key intermediate in the synthesis of various biologically active compounds, including chalcones and chroman-4-ones.

Chemical and Physical Properties

This compound is a light orange crystalline powder.[1] Its core physical and chemical properties are summarized below, providing essential data for laboratory and research applications.

Table 1: Physical and Chemical Properties

Property Value Source
Molecular Formula C₈H₆BrClO₂ [1][2][3][4]
Molecular Weight 249.49 g/mol [1][2][3][4]
Melting Point 100-103 °C (lit.) [1][2][5]
Boiling Point 297.8 ± 40.0 °C (Predicted) [1]
Density 1.691 ± 0.06 g/cm³ (Predicted) [1]
pKa 8.19 ± 0.23 (Predicted) [1]
Appearance Light orange powder to crystal [1]

| Storage Temperature | 2-8°C |[1] |

Table 2: Chemical Identifiers

Identifier Value Source
CAS Number 59443-15-1 [1][2][3][4][5]
MDL Number MFCD00857068 [5]
SMILES String CC(=O)c1cc(Cl)cc(Br)c1O
InChI 1S/C8H6BrClO2/c1-4(11)6-2-5(10)3-7(9)8(6)12/h2-3,12H,1H3

| InChI Key | FFAVKFQPEOGJOA-UHFFFAOYSA-N | |

Synthesis and Experimental Protocols

The primary method for synthesizing this compound is through the electrophilic bromination of its precursor, 5-chloro-2-hydroxyacetophenone.[2][3]

Experimental Protocol: Bromination of 5-chloro-2-hydroxyacetophenone[8]

This protocol details the synthesis of this compound from 5-chloro-2-hydroxyacetophenone.

Materials:

  • 5-chloro-2-hydroxyacetophenone (0.01 M, 1.70 g)

  • Glacial Acetic Acid (10 mL)

  • 25% Bromine in Acetic Acid Solution (7 mL)

  • Ethanol (for crystallization)

  • Water

Procedure:

  • Dissolve 5-chloro-2-hydroxyacetophenone (1.70 g) in glacial acetic acid (10 mL) in a suitable reaction vessel.

  • With continuous stirring, add the 25% bromine in acetic acid solution (7 mL) dropwise to the mixture.

  • Continue stirring the reaction mixture. The product will begin to separate out as a solid as the reaction proceeds to completion.

  • Filter the resulting solid product from the reaction mixture.

  • Wash the filtered product thoroughly with water to remove any residual acid and impurities.

  • Recrystallize the crude product from ethanol to yield purified this compound.

Synthesis_Workflow Synthesis of this compound start Starting Material: 5-chloro-2-hydroxyacetophenone reaction Bromination Reaction (Dropwise addition, stirring) start->reaction reagents Reagents: - Bromine (25% in Acetic Acid) - Glacial Acetic Acid reagents->reaction separation Product Separation (Precipitation) reaction->separation filtration Filtration & Washing (with Water) separation->filtration purification Purification (Crystallization from Ethanol) filtration->purification product Final Product: This compound purification->product

Synthesis Workflow Diagram

Reactivity and Applications

As a halogenated aromatic hydroxyl ketone, this compound is a versatile intermediate in organic synthesis.[2] Its primary application lies in the preparation of chalcones and their derivatives, which are known for a wide range of biological activities.

  • Chalcone Synthesis: It readily undergoes condensation reactions with various aldehydes (such as anisaldehyde and benzaldehyde) to form the corresponding chalcones.[6]

  • Chromanone Synthesis: It is a key precursor for synthesizing racemates of 8-bromo-6-chloro-2-alkyl substituted chroman-4-ones and other bioactive chromanone derivatives.[2] These scaffolds are of significant interest in drug discovery.

Reactivity_Pathway Key Synthetic Applications start_compound 3'-Bromo-5'-chloro- 2'-hydroxyacetophenone reaction1 Claisen-Schmidt Condensation start_compound->reaction1 reaction2 Cyclization / Further Reactions start_compound->reaction2 aldehyde Substituted Aldehyde (e.g., Benzaldehyde) aldehyde->reaction1 chalcone Substituted Chalcone reaction1->chalcone Forms C=C bond chromanone 8-Bromo-6-chloro- 2-substituted-4-chromanone reaction2->chromanone Forms heterocyclic ring

Reactivity and Synthetic Pathways

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. It is classified as an irritant.

Table 3: GHS Hazard Information

Category Code Description Source
Signal Word - Warning
Hazard Statements H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation
Hazard Classifications Skin Irrit. 2 Skin Irritant, Category 2
Eye Irrit. 2 Eye Irritant, Category 2
STOT SE 3 Specific Target Organ Toxicity (Single Exposure), Category 3

| Target Organs | - | Respiratory system | |

Recommended Personal Protective Equipment (PPE):

  • Respiratory Protection: N95 type dust mask

  • Hand Protection: Chemical-resistant gloves

  • Eye Protection: Safety glasses or goggles

Store in a cool (2-8°C), dry, and well-ventilated area.[1] Keep the container tightly closed.

References

In-Depth Technical Guide: 3'-Bromo-5'-chloro-2'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3'-Bromo-5'-chloro-2'-hydroxyacetophenone, a halogenated aromatic ketone of significant interest in synthetic and medicinal chemistry. This document details its physicochemical properties, provides a robust experimental protocol for its synthesis, and explores its primary application as a key intermediate in the synthesis of chalcones, a class of compounds with notable biological activities. A generalized workflow for this synthesis and a representative signaling pathway influenced by derivative chalcones are visually represented. All quantitative data is summarized for clarity and accessibility.

Compound Profile

This compound is a substituted acetophenone that serves as a valuable building block in organic synthesis. Its molecular structure, featuring bromine, chlorine, and hydroxyl functional groups on the acetophenone core, makes it a versatile precursor for the creation of more complex molecules, particularly chalcones and chromanones.

Table 1: Physicochemical Properties of this compound [1][2][3]

PropertyValue
Molecular Formula C₈H₆BrClO₂
Molecular Weight 249.49 g/mol
CAS Number 59443-15-1
Appearance Light orange to yellow to green powder/crystal
Melting Point 100-103 °C
Synonyms 1-(3-Bromo-5-chloro-2-hydroxyphenyl)ethanone, 5-Chloro-3-bromo-2-hydroxyacetophenone, 2-Acetyl-6-bromo-4-chlorophenol

Synthesis of this compound

The primary synthetic route to this compound is through the electrophilic bromination of 5-chloro-2-hydroxyacetophenone.

Experimental Protocol: Bromination of 5-chloro-2-hydroxyacetophenone[5]

This protocol is adapted from the procedure described by Kalambe et al.

  • Materials:

    • 5-chloro-2-hydroxyacetophenone (0.01 M, 1.70 g)

    • Glacial acetic acid (10 mL)

    • 25% Bromine in acetic acid solution (7 mL)

    • Ethanol (for crystallization)

    • Distilled water

  • Procedure:

    • Dissolve 5-chloro-2-hydroxyacetophenone (1.70 g) in glacial acetic acid (10 mL) in a suitable reaction flask.

    • With continuous stirring, add the 25% bromine in acetic acid solution (7 mL) dropwise to the reaction mixture.

    • Continue stirring the reaction mixture. The product will begin to precipitate as the reaction proceeds to completion.

    • Once the reaction is complete and precipitation ceases, filter the solid product.

    • Wash the filtered product with distilled water to remove any remaining acetic acid and inorganic byproducts.

    • Recrystallize the crude product from ethanol to yield purified this compound.

Synthesis Workflow

G cluster_start Starting Materials cluster_process Reaction cluster_workup Workup & Purification start1 5-chloro-2-hydroxyacetophenone process1 Dissolution in Glacial Acetic Acid start1->process1 start2 Bromine in Acetic Acid process2 Dropwise Addition & Stirring start2->process2 process1->process2 workup1 Filtration process2->workup1 workup2 Washing with Water workup1->workup2 workup3 Recrystallization from Ethanol workup2->workup3 product 3'-Bromo-5'-chloro-2'- hydroxyacetophenone workup3->product

Synthesis workflow for this compound.

Application in Chalcone Synthesis and Biological Activity

This compound is a key precursor in the Claisen-Schmidt condensation reaction to form chalcones. These chalcones, characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, are of significant interest due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

The general synthesis involves the condensation of this compound with a variety of aromatic aldehydes in the presence of a base, typically an aqueous solution of sodium hydroxide or potassium hydroxide in an alcoholic solvent.[4]

Anticancer Potential of Derivative Chalcones

Chalcone derivatives have been demonstrated to exert their anticancer effects through various mechanisms. One of the prominent mechanisms involves the induction of apoptosis (programmed cell death) in cancer cells. This is often mediated through the generation of reactive oxygen species (ROS), which in turn can trigger both intrinsic and extrinsic apoptotic pathways.

Representative Signaling Pathway: Chalcone-Induced Apoptosis

While specific signaling data for chalcones derived directly from this compound is not extensively detailed in the available literature, a generalized pathway for chalcone-induced apoptosis can be illustrated. Many chalcones have been shown to increase intracellular ROS levels, leading to mitochondrial dysfunction and the activation of caspase cascades.

G cluster_chalcone Cellular Stress cluster_mitochondria Mitochondrial Pathway (Intrinsic) cluster_execution Execution Phase Chalcone Chalcone Derivative ROS ↑ Reactive Oxygen Species (ROS) Chalcone->ROS Mito Mitochondrial Stress ROS->Mito Bax Bax activation Mito->Bax Bcl2 Bcl-2 inhibition Mito->Bcl2 CytoC Cytochrome c release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 activation CytoC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Generalized pathway of chalcone-induced intrinsic apoptosis.

Spectroscopic Data

Conclusion

This compound is a readily synthesizable compound with significant potential as an intermediate in the development of pharmacologically active molecules. Its primary utility lies in the synthesis of chalcone derivatives, which have shown promise as anticancer agents. Further research into the specific biological activities and mechanisms of action of chalcones derived from this precursor is warranted to explore their full therapeutic potential. This guide provides foundational information to support such research endeavors.

References

An In-depth Technical Guide to the Synthesis and Characterization of 3'-Bromo-5'-chloro-2'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3'-Bromo-5'-chloro-2'-hydroxyacetophenone, a halogenated aromatic hydroxyl ketone with applications in the synthesis of various biologically active compounds. This document details established synthetic routes and provides key characterization data to support research and development in medicinal chemistry and drug discovery.

Chemical Properties and Identifiers

This compound is a valuable synthetic intermediate. Its physical and chemical properties are summarized in the table below.

PropertyValueReference
Chemical Name 1-(3-Bromo-5-chloro-2-hydroxyphenyl)ethanone[1][2]
Synonyms 5-Chloro-3-bromo-2-hydroxyacetophenone, 2-Acetyl-6-bromo-4-chlorophenol[1][2]
CAS Number 59443-15-1[1][3]
Molecular Formula C₈H₆BrClO₂[4][5]
Molecular Weight 249.49 g/mol [1][4][5]
Melting Point 100-103 °C[1][3]
Appearance Light orange to yellow crystalline powder[3]

Synthesis of this compound

There are two primary methods for the synthesis of this compound: the direct bromination of a substituted acetophenone and the Fries rearrangement of a phenolic ester.

Method 1: Bromination of 5-chloro-2-hydroxyacetophenone

This method involves the electrophilic aromatic substitution of 5-chloro-2-hydroxyacetophenone with bromine in an acidic medium.

  • Dissolution: In a suitable reaction vessel, dissolve 1.70 g (0.01 mol) of 5-chloro-2-hydroxyacetophenone in 10 mL of glacial acetic acid.

  • Bromination: To the stirred solution, add 7 mL of a 25% (w/v) solution of bromine in glacial acetic acid dropwise.

  • Reaction Completion and Precipitation: Continue stirring the reaction mixture. The product will begin to precipitate upon completion of the reaction.

  • Isolation: Filter the solid product from the reaction mixture.

  • Purification: Wash the filtered product with water and then recrystallize from ethanol to yield pure this compound.

Method 2: Fries Rearrangement of 2-bromo-4-chlorophenyl acetate

This alternative synthesis route involves the Lewis acid-catalyzed rearrangement of an acyl group from a phenolic ester to the aromatic ring.

To a solution of 2-bromo-4-chlorophenyl acetate (20 g, 80 mmol) is added aluminum (III) chloride. The mixture is stirred at 135 °C overnight. The reaction is then worked up to yield 1-(3-bromo-5-chloro-2-hydroxyphenyl)ethanone.

Characterization Data

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following data has been compiled from experimental findings and spectral predictions.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the target compound.

IonCalculated m/zFound m/z
[M+H]⁺248.9249
Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data

ProtonPredicted Chemical Shift (ppm)Multiplicity
-OH~12.0 - 13.0Singlet (broad)
Ar-H (H-4')~7.8 - 8.0Doublet
Ar-H (H-6')~7.6 - 7.8Doublet
-COCH₃~2.6Singlet

Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (ppm)
C=O~203
C-2' (C-OH)~158
C-5' (C-Cl)~135
C-1' (C-Ac)~120
C-3' (C-Br)~115
C-4'~138
C-6'~125
-CH₃~28
Infrared (IR) Spectroscopy

A detailed experimental IR spectrum for this compound is not available in the public domain. However, the expected characteristic absorption bands based on its functional groups are listed below.

Functional GroupExpected Wavenumber (cm⁻¹)Description
O-H stretch (phenolic)3100 - 3500 (broad)Intramolecular hydrogen bonding
C-H stretch (aromatic)3000 - 3100Aromatic ring C-H bonds
C-H stretch (aliphatic)2850 - 3000Methyl group C-H bonds
C=O stretch (ketone)1640 - 1660Aryl ketone carbonyl
C=C stretch (aromatic)1450 - 1600Aromatic ring skeletal vibrations
C-O stretch (phenolic)1180 - 1260Phenolic C-O bond
C-Cl stretch700 - 850Aryl-chloride bond
C-Br stretch550 - 650Aryl-bromide bond

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the two primary synthetic pathways for this compound.

Synthesis_Workflow cluster_0 Method 1: Bromination cluster_1 Method 2: Fries Rearrangement A1 5-chloro-2-hydroxyacetophenone P1 Bromination (Br₂, Acetic Acid) A1->P1 C This compound P1->C B1 2-bromo-4-chlorophenyl acetate P2 Fries Rearrangement (AlCl₃, 135°C) B1->P2 P2->C

Caption: Synthetic routes to this compound.

This guide provides essential information for the synthesis and characterization of this compound, facilitating its use in further research and development activities. The provided protocols and characterization data serve as a valuable resource for scientists in the pharmaceutical and chemical industries.

References

Spectroscopic Profile of 3'-Bromo-5'-chloro-2'-hydroxyacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3'-Bromo-5'-chloro-2'-hydroxyacetophenone (CAS No. 59443-15-1). Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted spectroscopic data based on the analysis of structurally similar compounds. Detailed experimental protocols for obtaining and analyzing the actual spectroscopic data are also provided.

Chemical Structure and Properties

  • IUPAC Name: 1-(3-Bromo-5-chloro-2-hydroxyphenyl)ethanone

  • Synonyms: 5-Chloro-3-bromo-2-hydroxyacetophenone

  • Molecular Formula: C₈H₆BrClO₂[1][2]

  • Molecular Weight: 249.49 g/mol [1][2]

  • Melting Point: 100-103 °C[1]

  • Appearance: Light orange to yellow to green powder or crystals

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral characteristics of analogous substituted acetophenones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0 - 13.0s1H-OH (phenolic)
~7.8d1HAr-H (H-6')
~7.6d1HAr-H (H-4')
~2.6s3H-COCH₃ (methyl)

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ, ppm)Assignment
~203C=O (ketone)
~158C-2' (Ar-C-OH)
~138C-4' (Ar-C-H)
~135C-6' (Ar-C-H)
~125C-5' (Ar-C-Cl)
~120C-1' (Ar-C-C=O)
~118C-3' (Ar-C-Br)
~26-COCH₃ (methyl)
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3400 (broad)MediumO-H stretch (phenolic)
~3080WeakC-H stretch (aromatic)
~2950WeakC-H stretch (methyl)
~1650StrongC=O stretch (ketone)
~1580, ~1470MediumC=C stretch (aromatic ring)
~1250MediumC-O stretch (phenol)
~850StrongC-H bend (aromatic, oop)
~750MediumC-Cl stretch
~650MediumC-Br stretch
Mass Spectrometry (MS)
m/zRelative IntensityAssignment
248High[M]⁺ (containing ⁷⁹Br and ³⁵Cl)
250High[M]⁺ (containing ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl)
252Medium[M]⁺ (containing ⁸¹Br and ³⁷Cl)
233High[M - CH₃]⁺
235High[M - CH₃]⁺ isotopic peak
205Medium[M - COCH₃]⁺
207Medium[M - COCH₃]⁺ isotopic peak

Note: The presence of bromine (⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl isotopes in ~3:1 ratio) will result in characteristic isotopic patterns for the molecular ion and bromine/chlorine-containing fragments.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Sample Preparation
  • NMR Spectroscopy: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • IR Spectroscopy:

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.

  • Mass Spectrometry: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

Instrumentation and Data Acquisition
  • NMR Spectroscopy:

    • Instrument: A high-resolution NMR spectrometer (e.g., Bruker, Jeol) with a proton frequency of at least 300 MHz.

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • IR Spectroscopy:

    • Instrument: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer, Thermo Fisher Scientific).

    • Acquisition: Record the spectrum in the mid-infrared range (4000-400 cm⁻¹). Perform a background scan before scanning the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Mass Spectrometry:

    • Instrument: A mass spectrometer, such as a Gas Chromatography-Mass Spectrometry (GC-MS) system or a system with a direct infusion probe, using Electron Ionization (EI) or Electrospray Ionization (ESI).

    • Acquisition: For EI, use a standard electron energy of 70 eV. Acquire the mass spectrum over a mass range of m/z 50-500. For ESI, infuse the sample solution into the ion source and acquire the spectrum in positive or negative ion mode.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthetic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation

References

Technical Guide: Solubility Profile of 3'-Bromo-5'-chloro-2'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Bromo-5'-chloro-2'-hydroxyacetophenone is a halogenated aromatic ketone that serves as a key intermediate in the synthesis of various biologically active compounds, including chalcones and chromanones. Understanding its solubility in different solvents is crucial for its synthesis, purification, reaction chemistry, and formulation development. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, alongside detailed experimental protocols for its quantitative determination.

Physicochemical Properties

PropertyValue
Chemical Formula C₈H₆BrClO₂
Molecular Weight 249.49 g/mol
CAS Number 59443-15-1
Appearance Solid
Melting Point 100-103 °C

Qualitative Solubility Data

The following table summarizes the expected qualitative solubility at room temperature.

SolventExpected Qualitative SolubilityRationale
Water InsolubleAromatic ketones are generally insoluble in water.[1][2]
Ethanol Sparingly Soluble to Soluble (with heating)Used as a solvent for recrystallization, indicating temperature-dependent solubility.
Methanol Likely SolubleSimilar polarity to ethanol.
Acetone Likely SolubleA common solvent for organic compounds, including ketones.[3]
Ethyl Acetate Likely SolubleA moderately polar solvent capable of dissolving many organic compounds.
Dichloromethane Likely SolubleA common non-polar aprotic solvent for organic compounds.
Chloroform Likely SolubleSimilar properties to dichloromethane.
Glacial Acetic Acid SolubleA related compound, 5-chloro-2-hydroxyacetophenone, is dissolved in glacial acetic acid for synthesis.
Hexane Likely Sparingly Soluble to InsolubleAs a non-polar solvent, it is less likely to effectively dissolve a polar molecule like this compound.
Toluene Likely SolubleAn aromatic solvent that can dissolve other aromatic compounds.
Dimethyl Sulfoxide (DMSO) Likely SolubleA highly polar aprotic solvent known for its broad solvency.
Dimethylformamide (DMF) Likely SolubleA polar aprotic solvent with strong solvating capabilities.

Experimental Protocols for Quantitative Solubility Determination

To obtain precise solubility data, the isothermal saturation method (also known as the shake-flask method) is a reliable and widely used technique.[4] The concentration of the solute in the saturated solution can then be determined using gravimetric analysis or UV-Vis spectrophotometry.

Isothermal Saturation (Shake-Flask) Method

This method involves creating a saturated solution of the compound at a constant temperature and then determining the concentration of the solute in that solution.

Materials and Equipment:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Temperature-controlled shaker or water bath

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (solvent compatible, e.g., 0.22 µm PTFE)

  • Pipettes and other standard laboratory glassware

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the chosen solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Tightly seal the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the constant temperature for a period to allow the excess solid to settle.

  • Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to remove any undissolved particles. This step is critical to prevent solid particles from affecting the concentration measurement.

Analytical Methods for Concentration Determination

This method involves evaporating the solvent from a known volume of the saturated solution and weighing the remaining solid solute.[5][6][7]

Procedure:

  • Weighing: Transfer the filtered saturated solution to a pre-weighed, dry container (e.g., an evaporating dish or beaker).

  • Solvent Evaporation: Carefully evaporate the solvent using a gentle stream of nitrogen, a rotary evaporator, or by placing it in a vacuum oven at a temperature that will not cause decomposition of the solute.

  • Mass Determination: Once the solvent is completely removed, reweigh the container with the dried solute. The difference in mass corresponds to the mass of the solute in the sampled volume of the saturated solution.

  • Calculation: The solubility can then be calculated in terms of g/100mL, mg/mL, or other relevant units.

This method is suitable if this compound exhibits absorbance in the UV-Vis spectrum and a linear relationship between absorbance and concentration (Beer-Lambert Law) can be established.[8][9][10]

Procedure:

  • Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of the compound in the chosen solvent and scan it with a UV-Vis spectrophotometer to determine the wavelength at which maximum absorbance occurs.

  • Calibration Curve Construction: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the determined λmax. Plot a graph of absorbance versus concentration to create a calibration curve. The resulting linear equation (y = mx + c) will be used to determine the concentration of the unknown sample.

  • Sample Analysis: Take the filtered saturated solution obtained from the isothermal saturation method and dilute it with the same solvent to a concentration that falls within the range of the calibration curve.

  • Absorbance Measurement: Measure the absorbance of the diluted sample at the λmax.

  • Concentration Calculation: Use the equation from the calibration curve to calculate the concentration of the diluted sample. Account for the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

Experimental Workflow

experimental_workflow start Start: Solubility Determination isothermal_saturation Isothermal Saturation (Shake-Flask) start->isothermal_saturation add_excess Add excess solute to solvent in vial isothermal_saturation->add_excess equilibrate Equilibrate at constant temperature with agitation (24-48h) add_excess->equilibrate settle Allow excess solid to settle equilibrate->settle sample Withdraw supernatant through a solvent-compatible filter (0.22 µm) settle->sample analysis_choice Choose Analytical Method sample->analysis_choice gravimetric Gravimetric Analysis analysis_choice->gravimetric Gravimetric uv_vis UV-Vis Spectrophotometry analysis_choice->uv_vis Spectrophotometric weigh_sample Transfer known volume to pre-weighed container gravimetric->weigh_sample evaporate Evaporate solvent weigh_sample->evaporate weigh_solute Weigh dried solute evaporate->weigh_solute calculate_grav Calculate Solubility weigh_solute->calculate_grav end End: Quantitative Solubility Data calculate_grav->end calibration Prepare calibration curve (Absorbance vs. Concentration) uv_vis->calibration dilute_sample Dilute saturated solution to within calibration range uv_vis->dilute_sample measure_abs Measure absorbance at λmax dilute_sample->measure_abs calculate_uv Calculate Solubility (accounting for dilution) measure_abs->calculate_uv calculate_uv->end

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound is not widely published, its qualitative solubility can be inferred from its chemical class and use in organic synthesis. For researchers requiring precise data, the detailed isothermal saturation method followed by either gravimetric or UV-Vis spectrophotometric analysis provides a robust framework for its determination. This information is essential for optimizing reaction conditions, developing purification strategies, and for any future formulation work involving this compound.

References

3'-Bromo-5'-chloro-2'-hydroxyacetophenone: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Bromo-5'-chloro-2'-hydroxyacetophenone is a halogenated aromatic ketone that serves as a key intermediate in the synthesis of various heterocyclic compounds, including chalcones and chroman-4-ones, which are investigated for their potential therapeutic properties. This document provides a technical overview of its chemical properties, synthesis, and applications. It is important to note that as of the date of this publication, detailed crystallographic data for this compound is not publicly available in major crystallographic databases.

Chemical Properties

This compound is a solid at room temperature, appearing as a light orange to yellow or green powder or crystal.[1] Its chemical and physical properties are summarized in the table below.

PropertyValueSource
CAS Number 59443-15-1[1][2][3][4][5][6][7]
Molecular Formula C8H6BrClO2[1][2][4][5][8]
Molecular Weight 249.49 g/mol [1][2][4][5][7][8]
Melting Point 100-103 °C (lit.)[1][7]
Synonyms 1-(3-Bromo-5-chloro-2-hydroxyphenyl)ethanone, 5-Chloro-3-bromo-2-hydroxyacetophenone, 2-Acetyl-6-bromo-4-chlorophenol[1][8]
InChI Key FFAVKFQPEOGJOA-UHFFFAOYSA-N[7]
SMILES String CC(=O)c1cc(Cl)cc(Br)c1O[7]

Synthesis

The primary method for the synthesis of this compound is through the bromination of 5-chloro-2-hydroxyacetophenone.[5]

Experimental Protocol: Bromination of 5-chloro-2-hydroxyacetophenone

This protocol is based on analogous bromination reactions of acetophenones.

  • Materials:

    • 5-chloro-2-hydroxyacetophenone

    • Glacial acetic acid

    • Bromine

  • Procedure:

    • Dissolve 5-chloro-2-hydroxyacetophenone in glacial acetic acid.

    • Slowly add a solution of bromine in glacial acetic acid to the stirred mixture.

    • Continue stirring until the reaction is complete, which may be indicated by a color change or precipitation of the product.

    • Isolate the solid product by filtration.

    • Wash the product with water to remove any remaining acid and salts.

    • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain purified this compound.

The following diagram illustrates the general workflow for the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_product Product 5_chloro_2_hydroxyacetophenone 5-chloro-2-hydroxyacetophenone Bromination Bromination 5_chloro_2_hydroxyacetophenone->Bromination Glacial Acetic Acid, Bromine Product 3'-Bromo-5'-chloro-2'- hydroxyacetophenone Bromination->Product

Caption: Synthesis workflow for this compound.

Crystal Structure

A comprehensive search of the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD) did not yield a crystal structure for this compound. While crystallographic data for related compounds, such as 5'-Bromo-2'-hydroxyacetophenone, is available, the specific arrangement of atoms, unit cell parameters, and intermolecular interactions for the title compound have not been publicly reported.[9]

The logical workflow for determining a crystal structure is presented below. This process would be necessary to elucidate the precise three-dimensional arrangement of the molecule in the solid state.

Crystal_Structure_Determination Synthesis Synthesis and Purification Crystallization Single Crystal Growth Synthesis->Crystallization Xray_Diffraction X-ray Diffraction Data Collection Crystallization->Xray_Diffraction Structure_Solution Structure Solution and Refinement Xray_Diffraction->Structure_Solution Validation Validation and Deposition Structure_Solution->Validation

Caption: General workflow for crystal structure determination.

Applications in Research and Development

This compound is a valuable precursor in organic synthesis, particularly for compounds with potential biological activity. It is utilized in the synthesis of chalcones and related dienones, which have been investigated for their antiproliferative activity.[7] Furthermore, it is a starting material for the preparation of 8-bromo-6-chloro-2-substituted 4-chromanones, which are also of interest in medicinal chemistry.[1][7]

Safety Information

This compound is classified as an irritant. The following hazard and precautionary statements are associated with this compound:

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash hands thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this chemical.

Conclusion

This compound is a readily synthesized aromatic compound with significant applications as a building block in the development of potentially bioactive molecules. While its chemical properties and synthesis are well-documented, a detailed understanding of its solid-state structure through single-crystal X-ray diffraction is currently lacking. The elucidation of its crystal structure would provide valuable insights into its intermolecular interactions and packing motifs, which could further inform its use in materials science and drug design.

References

Purity Analysis of 3'-Bromo-5'-chloro-2'-hydroxyacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of 3'-Bromo-5'-chloro-2'-hydroxyacetophenone. Given the importance of this halogenated aromatic ketone as a potential intermediate in pharmaceutical synthesis, ensuring its chemical purity is paramount for reproducibility in research and manufacturing. This document outlines detailed, albeit illustrative, experimental protocols for chromatographic analysis, presents key physical and chemical properties, and discusses spectroscopic characterization. The guide is intended to be a valuable resource for researchers, quality control analysts, and professionals in the field of drug development.

Introduction

This compound is a substituted aromatic ketone with the chemical formula C₈H₆BrClO₂. Its structure, featuring hydroxyl, acetyl, bromo, and chloro functional groups, makes it a versatile building block in organic synthesis, particularly for the preparation of more complex molecules with potential biological activity. The purity of such intermediates is a critical parameter that can significantly impact the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API). This guide details the analytical techniques and protocols for a thorough purity assessment of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the development of analytical methods and for the general characterization of the compound.

PropertyValueReference
CAS Number 59443-15-1[1]
Molecular Formula C₈H₆BrClO₂[1]
Molecular Weight 249.49 g/mol [1]
Melting Point 100-103 °C
Appearance Light orange to yellow to green powder/crystal[2]
Purity (Typical) ≥97% (by GC)

Chromatographic Purity Analysis

Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are the primary methods for assessing the purity of organic compounds like this compound. They allow for the separation and quantification of the main component from its impurities.

Gas Chromatography (GC)

Given that commercial suppliers often report purity as determined by GC, this is a principal technique for analysis. The volatility of the compound allows for its analysis by GC, typically with Flame Ionization Detection (FID) for quantification.

The following is a representative GC method, adapted from established protocols for substituted acetophenones.[3]

ParameterRecommended Condition
Instrument Gas Chromatograph with FID
Column Capillary column, e.g., 10% PEG20M on white 102 support (DMCS), 1 m x 2 mm i.d. stainless-steel column
Carrier Gas Helium or Hydrogen, 50 mL/min
Injector Temperature 200 °C
Detector Temperature 190 °C
Oven Temperature Program Isothermal at 160 °C
Injection Volume 1 µL
Sample Preparation Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a suitable solvent (e.g., acetone or ethyl acetate).
Quantification Area percent normalization.
High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the purity analysis of pharmaceutical intermediates. A reversed-phase HPLC method with UV detection is generally suitable for aromatic ketones.

The following is a representative HPLC method based on the analysis of similar aromatic compounds.[4]

ParameterRecommended Condition
Instrument HPLC system with a Photodiode Array (PDA) or UV detector
Column C18, 4.6 mm x 250 mm, 5 µm particle size
Mobile Phase Isocratic elution with Methanol:Water (e.g., 70:30 v/v). The mobile phase composition may require optimization.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL
Sample Preparation Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of ~0.1 mg/mL.
Quantification Area percent normalization.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and structural integrity of this compound. The primary techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Note: As of the date of this publication, publicly available experimental spectra for this compound are limited. The following sections provide an interpretation based on the expected chemical shifts and fragmentation patterns derived from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons of the acetyl group, and the hydroxyl proton. The aromatic protons will appear as doublets or multiplets in the aromatic region (typically 6.5-8.0 ppm). The methyl protons will be a sharp singlet around 2.5 ppm, and the hydroxyl proton will be a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The carbonyl carbon of the acetyl group is expected in the downfield region (>190 ppm). The aromatic carbons will appear in the range of 110-160 ppm, and the methyl carbon will be observed in the upfield region (~25-30 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands:

Functional GroupExpected Wavenumber (cm⁻¹)
O-H stretch (hydroxyl) 3200-3600 (broad)
C-H stretch (aromatic) 3000-3100
C=O stretch (ketone) 1650-1680
C=C stretch (aromatic) 1450-1600
C-Br stretch 500-600
C-Cl stretch 600-800
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in its identification. For this compound (MW = 249.49), the mass spectrum would be expected to show a molecular ion peak (M⁺) cluster characteristic of a compound containing both bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio).

Experimental Workflows and Logical Relationships

Visualizing the workflow for purity analysis is essential for maintaining consistency and ensuring all necessary steps are completed.

Purity_Analysis_Workflow cluster_0 Sample Handling and Preparation cluster_1 Analytical Testing cluster_2 Data Analysis and Reporting Sample_Reception Sample Reception & Logging Sample_Preparation Sample Preparation for Analysis Sample_Reception->Sample_Preparation Proceed if sample integrity is confirmed GC_Analysis Gas Chromatography (GC) for Purity Sample_Preparation->GC_Analysis HPLC_Analysis HPLC for Purity and Impurity Profiling Sample_Preparation->HPLC_Analysis Spectroscopic_Analysis Spectroscopic Identification (NMR, IR, MS) Sample_Preparation->Spectroscopic_Analysis Data_Processing Chromatographic & Spectroscopic Data Processing GC_Analysis->Data_Processing HPLC_Analysis->Data_Processing Spectroscopic_Analysis->Data_Processing Purity_Calculation Purity Calculation & Impurity Quantification Data_Processing->Purity_Calculation Final_Report Certificate of Analysis Generation Purity_Calculation->Final_Report

Caption: A generalized workflow for the purity analysis of a chemical intermediate.

Conclusion

The purity analysis of this compound is a critical step in its application as a synthetic intermediate. This guide has provided a framework for this analysis, focusing on chromatographic and spectroscopic techniques. While specific, validated methods for this compound are not widely published, the illustrative protocols and data presented here, based on closely related compounds, offer a robust starting point for method development and validation. Adherence to systematic analytical workflows is essential for ensuring the quality and consistency of this important chemical.

References

Thermogravimetric analysis of 3'-Bromo-5'-chloro-2'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermogravimetric Analysis of 3'-Bromo-5'-chloro-2'-hydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of this compound. While specific experimental TGA data for this compound is not extensively available in published literature, this document outlines the expected thermal decomposition behavior based on its chemical structure and general principles of thermal analysis. It includes a generalized experimental protocol for conducting TGA, hypothetical data presented in a structured format, and visual representations of the experimental workflow and a plausible decomposition pathway. This guide serves as a practical resource for researchers and professionals involved in the characterization and development of halogenated phenolic compounds.

Introduction

This compound is a halogenated aromatic ketone with the chemical formula C₈H₆BrClO₂ and a molecular weight of 249.49 g/mol .[1] Its structure, featuring hydroxyl, acetyl, bromo, and chloro functional groups, suggests a complex thermal decomposition profile. Thermogravimetric analysis is a critical technique for elucidating the thermal stability and decomposition characteristics of such compounds, providing valuable information for drug development, formulation, and stability studies. TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere, revealing distinct decomposition stages.

Expected Thermal Decomposition Profile

The thermal decomposition of this compound is anticipated to occur in multiple stages due to the presence of various functional groups with different thermal labilities. The decomposition pathway is likely to involve the initial loss of the acetyl group, followed by the cleavage of the carbon-halogen bonds and eventual degradation of the aromatic ring. The presence of both bromine and chlorine atoms may lead to a complex decomposition pattern with the release of corrosive gases such as hydrogen bromide (HBr) and hydrogen chloride (HCl).

Experimental Protocol: Thermogravimetric Analysis

A generalized experimental protocol for performing thermogravimetric analysis on this compound is provided below.

Instrumentation: A standard thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates is required.

Sample Preparation:

  • Ensure the this compound sample is pure and dry.

  • Weigh approximately 5-10 mg of the sample into a ceramic or platinum crucible.

  • Distribute the sample evenly at the bottom of the crucible to ensure uniform heating.

Analytical Method:

  • Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to provide an inert atmosphere.

  • Heating Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp up the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

  • Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.

Hypothetical Data Presentation

The following tables summarize the hypothetical quantitative data expected from the thermogravimetric analysis of this compound.

Table 1: Summary of Thermal Decomposition Stages

Decomposition StageTemperature Range (°C)Weight Loss (%)Residual Mass (%)
Stage 1150 - 25017.282.8
Stage 2250 - 40045.537.3
Stage 3400 - 65025.312.0

Table 2: Detailed Analysis of Decomposition Steps

ParameterStage 1Stage 2Stage 3
Onset Temperature (°C)150250400
Peak Temperature (°C) (DTG)220350550
Endset Temperature (°C)250400650
Major Volatile Products (Hypothesized)Acetyl group fragmentsHBr, HCl, phenolic fragmentsAromatic ring fragments

Visualization of Workflow and Decomposition

Diagram 1: Experimental Workflow for Thermogravimetric Analysis

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_data Data Processing start Start sample Weigh 5-10 mg of Sample start->sample load Load Sample into Crucible sample->load instrument Place Crucible in TGA load->instrument purge Purge with Inert Gas instrument->purge heat Heat from 30°C to 800°C at 10°C/min purge->heat record Record Mass vs. Temperature heat->record analyze Analyze TGA/DTG Curves record->analyze report Generate Report analyze->report end_node End report->end_node

Caption: Experimental workflow for TGA.

Diagram 2: Logical Relationship of Hypothetical Decomposition Steps

Decomposition_Pathway cluster_stage1 Stage 1 (150-250°C) cluster_stage2 Stage 2 (250-400°C) cluster_stage3 Stage 3 (400-650°C) compound 3'-Bromo-5'-chloro- 2'-hydroxyacetophenone intermediate1 Loss of Acetyl Group compound->intermediate1 Heat volatile1 Acetyl Fragments intermediate1->volatile1 intermediate2 Cleavage of C-Br and C-Cl Bonds intermediate1->intermediate2 Further Heating volatile2 HBr, HCl, Phenolic Fragments intermediate2->volatile2 residue Charred Residue intermediate2->residue High Temperature volatile3 Aromatic Fragments residue->volatile3 Degradation

Caption: Hypothetical decomposition pathway.

Conclusion

This technical guide provides a foundational understanding of the thermogravimetric analysis of this compound. Although specific experimental data is limited, the presented hypothetical data, experimental protocol, and diagrams offer a robust framework for researchers to design and interpret TGA experiments for this compound and structurally related molecules. The insights gained from such analysis are crucial for assessing thermal stability, which is a key parameter in the pharmaceutical development process.

References

Methodological & Application

Application Notes: Synthesis and Therapeutic Potential of Chalcones Derived from 3'-Bromo-5'-chloro-2'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are a significant class of compounds in medicinal chemistry and drug development.[1][2] They are precursors in the biosynthesis of flavonoids in plants and have attracted considerable attention due to their diverse pharmacological properties.[3] These activities include anti-inflammatory, antioxidant, antimicrobial, and anticancer effects.[4] The synthesis of novel chalcone derivatives through methods like the Claisen-Schmidt condensation allows for structural modifications to enhance or modulate their biological activity.[3][5] This document provides a detailed protocol for the synthesis of chalcones starting from 3'-Bromo-5'-chloro-2'-hydroxyacetophenone, a precursor that introduces key halogen and hydroxyl functionalities, which can be crucial for therapeutic efficacy.

Key Applications

Chalcones synthesized from this substituted acetophenone are valuable scaffolds for developing novel therapeutic agents. The presence of bromine and chlorine atoms can enhance the lipophilicity and metabolic stability of the molecule, while the 2'-hydroxy group is a common feature in many biologically active chalcones, often contributing to their antioxidant and anticancer properties.[6] Potential applications for these derivatives include:

  • Anticancer Agents: Targeting various pathways involved in cell proliferation and apoptosis.[4]

  • Anti-inflammatory Drugs: Modulating inflammatory responses.

  • Antimicrobial Agents: Showing efficacy against a range of bacteria and fungi.[4][6]

  • Antioxidants: Scavenging free radicals and protecting against oxidative stress.

Experimental Protocols

The primary method for synthesizing chalcones from this compound is the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted acetophenone and an aromatic aldehyde.[3][7]

General Synthesis of Chalcones via Claisen-Schmidt Condensation

This protocol outlines the reaction of this compound with a substituted aromatic aldehyde in the presence of a base catalyst.

Reaction Scheme:

Caption: General scheme for Claisen-Schmidt condensation.

Materials and Reagents

  • This compound

  • Substituted aromatic aldehydes (e.g., benzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl, 10% aqueous solution)

  • Distilled water

  • Glacial acetic acid (for recrystallization, if needed)

Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (optional, for heated reactions)

  • Büchner funnel and filter flask

  • Beakers and graduated cylinders

  • Melting point apparatus

  • TLC plates (silica gel) and developing chamber

Step-by-Step Procedure

  • Dissolution of Reactants: In a round-bottom flask, dissolve this compound (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in a minimal amount of ethanol.[8]

  • Catalyst Addition: While stirring the solution at room temperature, add an aqueous solution of NaOH or KOH (e.g., 40-60%) dropwise.[4][5]

  • Reaction: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by TLC. Often, the mixture is stirred for an extended period, such as overnight, to ensure completion.[8]

  • Precipitation and Neutralization: Once the reaction is complete, pour the mixture into a beaker containing cold distilled water. Acidify the solution carefully with 10% HCl until it reaches a neutral or slightly acidic pH. This step decomposes the resulting sodium salt and precipitates the solid chalcone product.[8]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any inorganic impurities.[8]

  • Purification: Purify the crude chalcone by recrystallization from a suitable solvent, typically ethanol or an ethanol-water mixture, to obtain the final product as a colored solid.[8]

  • Characterization: Dry the purified product and characterize it using standard analytical techniques such as melting point determination, IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure and purity.[4][5]

Data Presentation

Quantitative data for the starting material and the resulting products should be meticulously recorded for reproducibility and comparison.

Table 1: Physicochemical Properties of Starting Material

Compound Name CAS Number Molecular Formula Molecular Weight Melting Point (°C) Appearance
This compound 59443-15-1 C₈H₆BrClO₂ 249.49 g/mol 100-103 Solid

Data sourced from Sigma-Aldrich and ChemicalBook.[9][10]

Table 2: Summary of Synthesized Chalcone Derivatives

Product No. Aromatic Aldehyde Product Name Molecular Formula Yield (%) Melting Point (°C)
1 Benzaldehyde 1-(3-Bromo-5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one C₁₅H₁₀BrClO₂ 75-85 148-150
2 4-Methoxybenzaldehyde 1-(3-Bromo-5-chloro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one C₁₆H₁₂BrClO₃ 80-90 165-167

Yields and melting points are representative values based on typical Claisen-Schmidt condensations.[8]

Visualized Workflows and Pathways

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from synthesis to characterization.

G start Start: Reagent Preparation dissolve 1. Dissolve Acetophenone & Aldehyde in EtOH start->dissolve add_base 2. Add NaOH/KOH Catalyst dissolve->add_base react 3. Stir at Room Temp (e.g., overnight) add_base->react workup 4. Pour into Water & Acidify with HCl react->workup filter 5. Isolate Crude Product (Vacuum Filtration) workup->filter purify 6. Recrystallize from Ethanol filter->purify dry 7. Dry Final Product purify->dry characterize 8. Characterization dry->characterize mp Melting Point characterize->mp tlc TLC characterize->tlc spectroscopy Spectroscopy (IR, NMR, MS) characterize->spectroscopy end End: Pure Chalcone mp->end tlc->end spectroscopy->end

Caption: Workflow for the synthesis and analysis of chalcones.

Representative Biological Signaling Pathway

Chalcones are known to modulate multiple signaling pathways. One of the most well-documented is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which plays a critical role in inflammation and cancer.

G stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) ikb IκB Kinase (IKK) stimuli->ikb p_ikba Phosphorylation of IκBα ikb->p_ikba nfkb_complex NF-κB/IκBα (Inactive Complex) nfkb_complex->p_ikba chalcone Chalcone Derivative chalcone->ikb Inhibition ub_ikba Ubiquitination & Degradation of IκBα p_ikba->ub_ikba nfkb_active Active NF-κB (p65/p50) ub_ikba->nfkb_active nucleus Nucleus nfkb_active->nucleus Translocation transcription Gene Transcription (e.g., COX-2, iNOS) nucleus->transcription inflammation Inflammatory Response transcription->inflammation

Caption: General mechanism of NF-κB pathway inhibition by chalcones.

References

Application Notes and Protocols: Claisen-Schmidt Condensation using 3'-Bromo-5'-chloro-2'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This structural motif is of significant interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by both natural and synthetic chalcones. These activities include anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1] The presence of the reactive α,β-unsaturated keto-ethylenic group is believed to be crucial for their biological effects.

The Claisen-Schmidt condensation is a reliable and widely employed method for the synthesis of chalcones, involving the base-catalyzed reaction between a substituted acetophenone and an aromatic aldehyde.[2] This methodology allows for the facile introduction of various substituents on both aromatic rings, making it an ideal approach for generating libraries of chalcone analogs for structure-activity relationship (SAR) studies.

This document provides detailed application notes and protocols for the synthesis of chalcones utilizing 3'-Bromo-5'-chloro-2'-hydroxyacetophenone as the ketone precursor. The resulting halogenated chalcones are of particular interest, as the incorporation of halogen atoms into the chalcone scaffold has been shown to enhance their biological potency, particularly their anticancer and antimicrobial activities.[3]

Applications

Chalcones derived from this compound are promising candidates for investigation in various therapeutic areas:

  • Anticancer Drug Discovery: Halogenated chalcones have demonstrated significant cytotoxic activity against a range of cancer cell lines.[3][4] The compounds synthesized from this compound can be evaluated for their antiproliferative effects. Evidence suggests that many chalcones exert their anticancer effects by inhibiting tubulin polymerization, a critical process in cell division.[5] This makes them attractive targets for the development of novel antimitotic agents.

  • Antimicrobial Research: Chalcone derivatives have been reported to possess antibacterial and antifungal properties. The synthesized 3'-bromo-5'-chloro-2'-hydroxychalcones can be screened against various pathogenic bacteria and fungi to determine their minimum inhibitory concentrations (MICs) and explore their potential as new anti-infective agents.

  • Structure-Activity Relationship (SAR) Studies: The straightforward synthesis allows for the creation of a library of chalcone analogs by varying the substituted benzaldehyde. These libraries are invaluable for SAR studies to understand how different substituents on the aromatic ring influence the biological activity, which can guide the design of more potent and selective compounds.

Data Presentation

Physicochemical and Spectral Data
Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
3'-Bromo-5'-chloro-2'-hydroxychalconeC₁₅H₁₀BrClO₂337.60144-146.2[6]
2'-Hydroxy-3'-bromo-5'-chloro chalcone dibromideC₁₅H₁₁Br₃ClO₂Not Reported116
2'-Hydroxy-3'-bromo-5'-chloro-4-methoxychalcone dibromideC₁₆H₁₃Br₃ClO₃Not Reported138

Note: The data for the dibromide derivatives are for compounds where bromine has been added across the double bond of the chalcone.

Representative Biological Activity Data of Halogenated Chalcones

Specific biological activity data for chalcones derived directly from this compound is limited in the available literature. However, data from structurally related halogenated chalcones demonstrate their potential as anticancer agents. The following table summarizes the IC₅₀ values for representative halogenated chalcones against various cancer cell lines.

CompoundCancer Cell LineIC₅₀ (µM)Reference
Dihalogenated Chalcone AnalogVarious (10 cell lines)5 - 280[5]
Chalcone with 3-bromo-4-hydroxy-5-methoxy substitutionK562 (Human Erythroleukemia)≤ 3.86[7]
Chalcone with 3-bromo-4-hydroxy-5-methoxy substitutionMDA-MB-231 (Human Breast Cancer)≤ 3.86[7]
Chalcone with 3-bromo-4-hydroxy-5-methoxy substitutionSK-N-MC (Human Neuroblastoma)≤ 3.86[7]
Thiazole-based Chalcone with 3-Chloro substitutionHCT-116 (Human Colon Cancer)2.95[8]

Note: The IC₅₀ values presented are for analogous compounds and serve to illustrate the potential potency of the chalcones synthesized from this compound.

Experimental Protocols

General Protocol for Claisen-Schmidt Condensation

This protocol describes the synthesis of chalcones from this compound and a substituted aromatic aldehyde.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Glacial acetic acid or dilute Hydrochloric acid (HCl)

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Beakers

  • Büchner funnel and filter paper

  • Ice bath

Procedure:

  • Dissolution of Reactants: In a round-bottom flask, dissolve equimolar amounts of this compound and the desired aromatic aldehyde in ethanol. Stir the mixture at room temperature until all solids are dissolved.

  • Base Addition: While stirring, slowly add a solution of NaOH or KOH (typically a 10-40% aqueous solution) dropwise to the reaction mixture. The mixture may become turbid and change color.

  • Reaction: Continue stirring the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

  • Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.

  • Acidification: Acidify the mixture by slowly adding glacial acetic acid or dilute HCl with stirring until the solution is acidic (pH ~5-6). This will cause the chalcone product to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid with cold distilled water to remove any inorganic impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

  • Drying: Dry the purified chalcone crystals in a desiccator or under vacuum.

Characterization

The synthesized chalcones should be characterized using standard analytical techniques:

  • Melting Point: Determine the melting point range of the purified product. A sharp melting point is indicative of high purity.

  • Spectroscopy:

    • FT-IR: To identify the characteristic functional groups, such as the α,β-unsaturated carbonyl group.

    • ¹H and ¹³C NMR: To confirm the structure of the chalcone and the successful incorporation of the aldehyde moiety.

    • Mass Spectrometry: To determine the molecular weight of the synthesized compound.

Visualizations

Reaction Scheme

experimental_workflow start Start dissolve Dissolve Acetophenone and Aldehyde in Ethanol start->dissolve add_base Add NaOH/KOH solution dropwise dissolve->add_base react Stir at Room Temperature (Monitor by TLC) add_base->react precipitate Pour into ice/water react->precipitate acidify Acidify with HCl/Acetic Acid precipitate->acidify filter_wash Filter and Wash with cold water acidify->filter_wash purify Recrystallize from Ethanol filter_wash->purify characterize Characterize Product (MP, IR, NMR, MS) purify->characterize end End characterize->end signaling_pathway cluster_cell Cancer Cell Chalcone Halogenated Chalcone Tubulin α/β-Tubulin Dimers Chalcone->Tubulin Binds to Colchicine Site Microtubule Microtubule Chalcone->Microtubule Inhibition Tubulin->Microtubule Polymerization MitoticSpindle Defective Mitotic Spindle Microtubule->MitoticSpindle disruption CellCycleArrest G2/M Phase Cell Cycle Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

References

Application Notes and Protocols for the Synthesis of Chromanones from 3'-Bromo-5'-chloro-2'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the synthesis of 8-Bromo-6-chloro-chroman-4-one, a halogenated chromanone derivative of interest in medicinal chemistry and drug discovery. The synthesis commences with the bromination of 5'-chloro-2'-hydroxyacetophenone to yield the key intermediate, 3'-Bromo-5'-chloro-2'-hydroxyacetophenone. Subsequent base-catalyzed cyclization with a formaldehyde source affords the target chromanone. This protocol offers a practical approach for the preparation of substituted chromanones, which are valuable scaffolds in the development of novel therapeutic agents.

Introduction

Chromanones, and their derivatives, are a significant class of heterocyclic compounds that form the core structure of various biologically active molecules. Their versatile scaffold allows for diverse functionalization, leading to compounds with a wide range of pharmacological activities. The specific substitution pattern of 8-Bromo-6-chloro-chroman-4-one makes it an attractive building block for the synthesis of novel compounds with potential applications in drug development. This application note details a reliable two-step synthesis route starting from commercially available materials.

Reaction Scheme

The overall synthetic pathway is depicted below:

Chromanone Synthesis 5'-chloro-2'-hydroxyacetophenone 5'-chloro-2'-hydroxyacetophenone Intermediate 3'-Bromo-5'-chloro- 2'-hydroxyacetophenone 5'-chloro-2'-hydroxyacetophenone->Intermediate Bromination Br2_AcOH Br2, Acetic Acid Product 8-Bromo-6-chloro- chroman-4-one Intermediate->Product Cyclization Formaldehyde_Base Paraformaldehyde, Base (e.g., KOH) Experimental_Workflow cluster_part1 Part 1: Intermediate Synthesis cluster_part2 Part 2: Chromanone Synthesis P1_Start Dissolve Starting Material P1_React Add Bromine Solution P1_Start->P1_React P1_Stir Stir at Room Temp P1_React->P1_Stir P1_Precipitate Precipitate in Water P1_Stir->P1_Precipitate P1_Filter Filter and Wash P1_Precipitate->P1_Filter P1_Recrystallize Recrystallize P1_Filter->P1_Recrystallize P1_Product 3'-Bromo-5'-chloro- 2'-hydroxyacetophenone P1_Recrystallize->P1_Product P2_Start Prepare Reagent Suspension P2_React Add Intermediate Solution P2_Start->P2_React P2_Stir Stir at Room Temp P2_React->P2_Stir P2_Quench Quench and Acidify P2_Stir->P2_Quench P2_Extract Extract with Ethyl Acetate P2_Quench->P2_Extract P2_Dry Dry and Concentrate P2_Extract->P2_Dry P2_Purify Column Chromatography P2_Dry->P2_Purify P2_Product 8-Bromo-6-chloro- chroman-4-one P2_Purify->P2_Product

Application Notes & Protocols: Synthesis of Flavones from 3'-Bromo-5'-chloro-2'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Flavones are a significant class of flavonoids characterized by a 2-phenylchromen-4-one backbone. These compounds are widely recognized for their diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and antimicrobial properties.[1][2][3] The specific substitution patterns on the flavone core can significantly modulate this biological activity, making the synthesis of novel derivatives a key focus in drug discovery.[4][5] The introduction of halogen atoms, such as bromine and chlorine, is a common strategy in medicinal chemistry to enhance the potency and bioavailability of drug candidates.[3][4]

This document provides detailed protocols for the synthesis of a halogenated flavone, specifically 6-bromo-8-chloro-flavone, using 3'-Bromo-5'-chloro-2'-hydroxyacetophenone as the starting material. The primary synthetic route detailed is the Baker-Venkataraman rearrangement, a robust and classical method for flavone synthesis.[6][7][8] This process involves three key steps: the benzoylation of the starting acetophenone, a base-catalyzed rearrangement to form a 1,3-diketone, and an acid-catalyzed cyclization to yield the final flavone.[7][9]

I. Synthesis Pathway: The Baker-Venkataraman Rearrangement

The synthesis of 6-Bromo-8-chloro-flavone from this compound proceeds through a three-step sequence involving esterification, rearrangement, and cyclization.

G A 3'-Bromo-5'-chloro- 2'-hydroxyacetophenone B Benzoylation (Esterification) A->B + Benzoyl Chloride + Pyridine C 2'-Benzoyloxy-3'-bromo- 5'-chloroacetophenone B->C D Baker-Venkataraman Rearrangement C->D + KOH + Pyridine E 1-(5-Bromo-3-chloro- 2-hydroxyphenyl)-3-phenyl- propane-1,3-dione (Diketone Intermediate) D->E F Acid-Catalyzed Cyclization E->F + H₂SO₄ + Acetic Acid G 6-Bromo-8-chloro-flavone (Final Product) F->G

Caption: Baker-Venkataraman synthesis of 6-Bromo-8-chloro-flavone.

II. Experimental Protocols

This section provides detailed step-by-step procedures for the synthesis.

Protocol 1: Synthesis of 6-Bromo-8-chloro-flavone via Baker-Venkataraman Rearrangement

This protocol is adapted from established methods for flavone synthesis.[6][9][10]

Step A: Benzoylation of this compound

  • In a 100 mL round-bottom flask, dissolve this compound (e.g., 5.0 g, 20.0 mmol) in dry pyridine (25 mL).

  • To this solution, add benzoyl chloride (e.g., 3.5 g, 25.0 mmol, 1.25 eq) dropwise with stirring. An exothermic reaction will occur.

  • Fit the flask with a calcium chloride drying tube and allow the mixture to stand for 30 minutes, or until it has cooled to room temperature.

  • Pour the reaction mixture into a beaker containing approximately 250 mL of 3% hydrochloric acid and 100 g of crushed ice with vigorous stirring.

  • Collect the precipitated white solid, 2'-Benzoyloxy-3'-bromo-5'-chloroacetophenone, by vacuum filtration.

  • Wash the solid with cold methanol (15 mL) and then with cold water (15 mL).

  • Dry the product under vacuum. Recrystallization from ethanol can be performed for further purification if necessary.

Step B: Baker-Venkataraman Rearrangement to form the 1,3-Diketone

  • In a 100 mL beaker, dissolve the dried product from Step A (e.g., 20.0 mmol) in dry pyridine (40 mL).

  • Warm the solution to 50°C on a water bath.

  • Add pulverized potassium hydroxide (KOH) (e.g., 2.2 g, ~39 mmol, ~2.0 eq) portion-wise while stirring with a glass rod. A thick, yellow precipitate of the potassium salt of the diketone should form.

  • Continue stirring for 30 minutes at 50°C.

  • Cool the mixture to room temperature and cautiously acidify it by adding 10% aqueous acetic acid (~75 mL).

  • Collect the resulting yellow solid, 1-(5-Bromo-3-chloro-2-hydroxyphenyl)-3-phenyl-propane-1,3-dione, by suction filtration.

  • Wash the product with water and dry it. This crude diketone is typically used directly in the next step without further purification.

Step C: Acid-Catalyzed Cyclization to 6-Bromo-8-chloro-flavone

  • Place the crude diketone from Step B (e.g., 20.0 mmol) into a 100 mL round-bottom flask.

  • Add glacial acetic acid (50 mL) and stir to dissolve.

  • With continuous stirring, add concentrated sulfuric acid (1.0 mL) dropwise.

  • Fit the flask with a reflux condenser and heat the mixture on a steam bath or in a heating mantle at 100°C for 1 hour.

  • Pour the hot reaction mixture onto crushed ice (~200 g) with stirring.

  • Collect the precipitated crude flavone by vacuum filtration.

  • Wash the solid thoroughly with water until the filtrate is neutral to litmus paper.

  • Dry the final product, 6-Bromo-8-chloro-flavone. Recrystallize from a suitable solvent like ethanol or ligroin to obtain a purified product.

III. Data Presentation

The following tables provide a template for recording the quantitative data associated with the synthesis.

Table 1: Reagents and Theoretical Yield for the Synthesis of 6-Bromo-8-chloro-flavone

StepCompound NameMolecular Weight ( g/mol )Moles (mmol)Mass (g)Molar Eq.
AThis compound249.49[11]20.05.001.0
ABenzoyl Chloride140.5725.03.511.25
B2'-Benzoyloxy-3'-bromo-5'-chloroacetophenone353.5920.0 (Theor.)7.071.0
BPotassium Hydroxide (KOH)56.11~39.02.20~2.0
C1,3-Diketone Intermediate353.5920.0 (Theor.)7.071.0
C6-Bromo-8-chloro-flavone (Final Product)335.5820.0 (Theor.)6.71-

Table 2: Expected Characterization Data for 6-Bromo-8-chloro-flavone

PropertyExpected Result
Appearance Pale yellow to white crystalline solid
Melting Point To be determined experimentally (°C)
¹H NMR (CDCl₃)δ (ppm): Aromatic protons (multiplets), distinct singlet for the H-3 proton of the flavone core (~6.5-7.0 ppm).
¹³C NMR (CDCl₃)δ (ppm): Carbonyl (C-4) ~175-180 ppm, other aromatic and vinylic carbons at expected shifts.
Mass Spec (ESI+) m/z: [M+H]⁺ corresponding to C₁₅H₈BrClO₂ (calculated: 334.94)
FT-IR (KBr)ν (cm⁻¹): ~1630-1650 (C=O stretch), C-O, C-Cl, C-Br, and aromatic C-H stretches.

IV. Experimental Workflow and Logic Diagrams

Visualizing the workflow helps in planning and executing the experiment efficiently.

G cluster_prep Preparation & Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis start Start: Assemble Glassware & Reagents step1 Step A: Benzoylation (30 min @ RT) start->step1 step2 Step B: Rearrangement (30 min @ 50°C) step1->step2 workup1 Precipitation in Ice/HCl (Step A) step1->workup1 step3 Step C: Cyclization (1 hr @ 100°C) step2->step3 workup2 Acidification with Acetic Acid (Step B) step2->workup2 workup3 Precipitation on Ice (Step C) step3->workup3 filt1 Vacuum Filtration workup1->filt1 filt2 Vacuum Filtration workup2->filt2 filt3 Vacuum Filtration workup3->filt3 wash Wash with H₂O until neutral filt3->wash dry Dry Product under Vacuum wash->dry recryst Recrystallization (e.g., Ethanol) dry->recryst analysis Characterization (NMR, MS, IR, MP) recryst->analysis end End: Purified Product analysis->end

Caption: General laboratory workflow for flavone synthesis.

Generalized Mechanism of Action for Flavonoids in Drug Development

For professionals in drug development, understanding the potential downstream effects is crucial. Flavonoids often exert their anti-inflammatory effects by modulating key signaling pathways.

G cluster_pathway Generalized Anti-Inflammatory Pathway flavone Halogenated Flavone (e.g., 6-Bromo-8-chloro-flavone) ikb IκB Kinase (IKK) flavone->ikb Inhibition nfkb NF-κB ikb->nfkb Activates nucleus Nucleus nfkb->nucleus Translocation genes Transcription of Pro-inflammatory Genes (COX-2, iNOS, TNF-α) response Reduced Inflammatory Response genes->response Leads to

Caption: Generalized anti-inflammatory action of flavones via NF-κB pathway.

References

Application Notes and Protocols: Antimicrobial Activity of Chalcones Derived from 3'-Bromo-5'-chloro-2'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential antimicrobial applications of chalcones derived from 3'-Bromo-5'-chloro-2'-hydroxyacetophenone. The protocols detailed below are based on established methodologies for chalcone synthesis and antimicrobial screening. While direct antimicrobial data for chalcones specifically derived from this compound is not extensively available in the public domain, the provided data for structurally related halogenated chalcones offers valuable insights into their potential efficacy.

Introduction

Chalcones are a class of naturally occurring flavonoids characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1][2] This structural motif is responsible for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The introduction of halogen substituents, such as bromine and chlorine, into the chalcone framework has been shown to modulate and often enhance their antimicrobial potency.[5][6] Chalcones derived from this compound are of particular interest due to the combined electron-withdrawing and lipophilic effects of the halogen atoms, which can significantly influence their interaction with microbial targets.

Synthesis of Chalcones

The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation reaction.[3][7] This base-catalyzed reaction involves the condensation of a substituted acetophenone with a substituted benzaldehyde.

General Synthesis Protocol

A general protocol for the synthesis of chalcones from this compound is as follows:

  • Reactant Preparation: Dissolve equimolar quantities of this compound and a selected aromatic aldehyde in ethanol.[7]

  • Base Addition: To the stirred solution, add a catalytic amount of a strong base, such as an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise.[7][8]

  • Reaction: Continue stirring the reaction mixture at room temperature for several hours (typically overnight).[7] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into cold water and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone.[7]

  • Purification: Filter the crude product, wash with water, and recrystallize from a suitable solvent, such as ethanol, to obtain the purified chalcone.[3]

G cluster_synthesis Chalcone Synthesis Workflow start Start: Prepare Reactants reactants Dissolve this compound and Aromatic Aldehyde in Ethanol start->reactants base Add Aqueous NaOH or KOH Dropwise reactants->base stir Stir at Room Temperature Overnight base->stir monitor Monitor Reaction by TLC stir->monitor workup Pour into Cold Water and Acidify monitor->workup precipitate Precipitate Chalcone Product workup->precipitate filter Filter and Wash Crude Product precipitate->filter purify Recrystallize from Ethanol filter->purify end End: Purified Chalcone purify->end

Caption: Workflow for the synthesis of chalcones.

Antimicrobial Activity Screening

The antimicrobial properties of the synthesized chalcones can be evaluated against a panel of pathogenic bacteria and fungi using standard methods such as the agar well diffusion assay and the broth microdilution method to determine the minimum inhibitory concentration (MIC).

Protocol 1: Agar Well Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity.

  • Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi.

  • Inoculation: Spread a standardized inoculum of the test microorganism evenly over the surface of the agar plate.

  • Well Creation: Create uniform wells in the agar using a sterile cork borer.

  • Sample Addition: Add a known concentration of the dissolved chalcone derivative to each well. A solvent control (e.g., DMSO) should also be included.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).

  • Zone of Inhibition: Measure the diameter of the clear zone of growth inhibition around each well.

Protocol 2: Broth Microdilution for MIC Determination

This method provides quantitative data on the minimum concentration of a compound that inhibits microbial growth.

  • Preparation of Chalcone Solutions: Prepare a series of twofold dilutions of the chalcone derivatives in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation: Add a standardized suspension of the test microorganism to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plates under appropriate conditions.

  • MIC Determination: The MIC is defined as the lowest concentration of the chalcone derivative at which there is no visible growth of the microorganism.

G cluster_antimicrobial Antimicrobial Testing Workflow start Start: Prepare Chalcone Solutions agar_well Agar Well Diffusion Assay start->agar_well broth_micro Broth Microdilution Assay start->broth_micro inoculate_agar Inoculate Agar Plates agar_well->inoculate_agar serial_dilution Perform Serial Dilutions in 96-Well Plates broth_micro->serial_dilution add_to_wells Add Chalcones to Wells inoculate_agar->add_to_wells incubate_agar Incubate Plates add_to_wells->incubate_agar measure_zones Measure Zones of Inhibition incubate_agar->measure_zones end End: Antimicrobial Activity Data measure_zones->end inoculate_broth Inoculate Wells with Microorganism serial_dilution->inoculate_broth incubate_broth Incubate Plates inoculate_broth->incubate_broth determine_mic Determine Minimum Inhibitory Concentration (MIC) incubate_broth->determine_mic determine_mic->end

Caption: Workflow for antimicrobial activity screening.

Representative Antimicrobial Data of Halogenated Chalcones

The following tables summarize the antimicrobial activity of various halogenated chalcone derivatives against a range of bacterial and fungal strains. This data, from analogous compounds, provides a strong rationale for the investigation of chalcones derived from this compound.

Table 1: Antibacterial Activity of Halogenated Chalcones (MIC in µg/mL)

CompoundStaphylococcus aureusEscherichia coliPseudomonas aeruginosaReference
5'-chloro-2'-hydroxychalconeSignificant InhibitionSignificant InhibitionResistant[6][9][10]
Halogenated Chalcone (3c)62.5 - 250--[5]
O-OH Chalcone (anti-MRSA)25 - 50--[1]

Table 2: Antifungal Activity of Halogenated Chalcones (MIC in µg/mL)

CompoundCandida albicansAspergillus fumigatusTrichophyton rubrumReference
5'-chloro-2'-hydroxychalconeSignificant Inhibition--[6][9][10]
Chalcone 14->12816 - 32[11]
Halogenated Chalcone (3c)62.5 - 250--[5]

Mechanism of Action

While the precise mechanism of action can vary depending on the specific chalcone and microbial species, it is generally accepted that the α,β-unsaturated ketone moiety is crucial for their biological activity.[3] This reactive group can act as a Michael acceptor, leading to the alkylation of biological nucleophiles such as the thiol groups of cysteine residues in essential enzymes and proteins. This covalent modification can disrupt cellular processes, leading to microbial cell death.

G cluster_moa Proposed Mechanism of Action chalcone Halogenated Chalcone (α,β-unsaturated ketone) michael_addition Michael Addition chalcone->michael_addition covalent_modification Covalent Modification of Target michael_addition->covalent_modification cellular_target Cellular Nucleophiles (e.g., Cysteine in Proteins) cellular_target->michael_addition disruption Disruption of Protein Function covalent_modification->disruption cell_death Microbial Cell Death disruption->cell_death

Caption: Proposed mechanism of antimicrobial action.

Conclusion

Chalcones derived from this compound represent a promising class of compounds for the development of novel antimicrobial agents. The established synthetic routes are straightforward, and the protocols for evaluating their antimicrobial efficacy are well-defined. The data from structurally similar halogenated chalcones strongly suggest that these compounds will exhibit significant activity against a range of bacterial and fungal pathogens. Further research into the specific antimicrobial spectrum and mechanism of action of these novel chalcones is warranted.

References

Application Notes and Protocols for Antifungal Screening of 3'-Bromo-5'-chloro-2'-hydroxyacetophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Halogenated Chalcones as Antifungal Agents

Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This scaffold is a common motif in many natural products and has been extensively studied for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The presence of the reactive α,β-unsaturated keto group is often considered crucial for their biological activity.[1]

The introduction of halogen substituents, such as bromine and chlorine, onto the aromatic rings of chalcones has been shown to modulate their biological activities.[3][4] Halogenation can influence the lipophilicity, electronic properties, and steric hindrance of the molecule, potentially leading to enhanced antifungal potency. Derivatives of 2'-hydroxyacetophenones are of particular interest as the hydroxyl group can participate in hydrogen bonding and chelation, which may contribute to their mechanism of action.

Synthesis of 3'-Bromo-5'-chloro-2'-hydroxyacetophenone Chalcone Derivatives

The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation .[5] This reaction involves the base-catalyzed condensation of an acetophenone with an aromatic aldehyde. In the context of this topic, this compound would serve as the ketone precursor.

A general synthetic scheme is as follows:

G cluster_2 Product Acetophenone 3'-Bromo-5'-chloro- 2'-hydroxyacetophenone Catalyst Base Catalyst (e.g., NaOH, KOH) Acetophenone->Catalyst Aldehyde Substituted Aromatic Aldehyde Aldehyde->Catalyst Chalcone 3'-Bromo-5'-chloro-2'-hydroxy- substituted Chalcone Catalyst->Chalcone Solvent Solvent (e.g., Ethanol)

Caption: General Claisen-Schmidt condensation for chalcone synthesis.

Experimental Protocols

Protocol 1: Synthesis of a Chalcone Derivative

This protocol describes a general procedure for the Claisen-Schmidt condensation.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Distilled water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Filtration apparatus (Buchner funnel, filter paper)

Procedure:

  • Dissolve this compound (1 mmol) and the desired aromatic aldehyde (1 mmol) in ethanol (10-20 mL) in a round-bottom flask.

  • Prepare a solution of NaOH or KOH (e.g., 40% aqueous solution) and add it dropwise to the ethanolic solution of the reactants while stirring vigorously in an ice bath.

  • Continue stirring the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the product.

  • Filter the crude product using a Buchner funnel, wash thoroughly with cold water until the washings are neutral.

  • Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

  • Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized chalcone derivatives against fungal strains.

Materials:

  • Synthesized chalcone derivatives

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Sabouraud Dextrose Broth (SDB) or RPMI-1640 medium

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microtiter plates

  • Incubator

  • Microplate reader (optional)

  • Positive control antifungal agent (e.g., Fluconazole, Ketoconazole)

Procedure:

  • Preparation of Fungal Inoculum: Culture the fungal strains on Sabouraud Dextrose Agar (SDA) plates. Prepare a suspension of fungal spores or cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

  • Preparation of Compound Stock Solutions: Dissolve the synthesized chalcone derivatives in DMSO to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the chalcone derivatives in the appropriate broth medium to achieve a range of test concentrations.

  • Inoculation: Add the adjusted fungal inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (broth with inoculum and a standard antifungal), a negative control (broth with inoculum and DMSO without any compound), and a sterility control (broth only).

  • Incubation: Incubate the microtiter plates at an appropriate temperature (e.g., 35°C for Candida albicans, 25-28°C for Aspergillus niger) for 24-48 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the fungus. This can be assessed visually or by using a microplate reader.

Data Presentation

The antifungal activity of novel compounds is typically presented in terms of their Minimum Inhibitory Concentration (MIC) in µg/mL. The following table provides hypothetical MIC values for derivatives of this compound against common fungal pathogens, based on data from structurally similar halogenated chalcones.

Table 1: Hypothetical Antifungal Activity of this compound Chalcone Derivatives (MIC in µg/mL)

Compound IDR-group on B-ringCandida albicansAspergillus niger
Chalcone-1 -H62.5125
Chalcone-2 4-Cl31.2562.5
Chalcone-3 4-Br31.2562.5
Chalcone-4 4-OCH₃125>250
Fluconazole (Positive Control)864

Disclaimer: The data presented in this table is hypothetical and intended for illustrative purposes. It is based on published results for structurally related halogenated chalcones and may not be representative of the actual antifungal activity of this compound derivatives. Experimental validation is required.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and antifungal evaluation of the target chalcone derivatives.

G start Start synthesis Synthesis of Chalcone Derivatives (Claisen-Schmidt Condensation) start->synthesis purification Purification and Characterization (Recrystallization, Spectroscopy) synthesis->purification stock_prep Preparation of Stock Solutions in DMSO purification->stock_prep antifungal_assay Antifungal Susceptibility Testing (Broth Microdilution) stock_prep->antifungal_assay mic_determination Determination of MIC Values antifungal_assay->mic_determination data_analysis Data Analysis and Structure-Activity Relationship (SAR) Studies mic_determination->data_analysis end End data_analysis->end

Caption: Workflow for antifungal evaluation of chalcone derivatives.

Concluding Remarks

The synthesis and evaluation of this compound derivatives represent a promising avenue for the discovery of novel antifungal agents. The established protocols for Claisen-Schmidt condensation and antifungal susceptibility testing provide a solid framework for researchers to initiate studies in this area. While specific data on these exact compounds is lacking, the broader literature on halogenated chalcones suggests that these derivatives are likely to exhibit interesting antifungal properties. Further research is warranted to synthesize and evaluate these specific compounds to determine their potential as future antifungal drug candidates.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 3'-Bromo-5'-chloro-2'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 3'-Bromo-5'-chloro-2'-hydroxyacetophenone as a key starting material. This versatile precursor, featuring bromo, chloro, and hydroxyl substitutions, serves as a valuable building block for the creation of diverse molecular architectures, including chalcones, flavones, pyrazolines, isoxazoles, and pyrimidines, many of which are recognized for their potential therapeutic properties.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. The unique substitution pattern of this compound makes it an attractive starting point for combinatorial chemistry and drug discovery programs. The presence of the ortho-hydroxyl group facilitates cyclization reactions, while the halogen atoms can be utilized for further functionalization or may contribute to the biological activity of the final compounds. This document outlines the multi-step synthesis pathways from the initial acetophenone to various heterocyclic systems, providing detailed experimental procedures and summarizing key quantitative data.

Synthesis of this compound

The starting material, this compound, can be synthesized from 5'-chloro-2'-hydroxyacetophenone via electrophilic aromatic substitution.[1][2]

Experimental Protocol:

  • Dissolve 5'-chloro-2'-hydroxyacetophenone (0.01 mol, 1.70 g) in glacial acetic acid (10 mL).[1]

  • Slowly add a 25% solution of bromine in acetic acid (7 mL) dropwise to the solution while stirring continuously.[1]

  • Continue stirring until the reaction is complete, which is indicated by the precipitation of the product.[1]

  • Filter the solid product, wash thoroughly with water, and recrystallize from ethanol to yield this compound.[1]

Application 1: Synthesis of 3'-Bromo-5'-chloro-2'-hydroxychalcones

Chalcones are synthesized via a Claisen-Schmidt condensation reaction between this compound and various aromatic aldehydes. These chalcones serve as crucial intermediates for the synthesis of numerous five- and six-membered heterocyclic compounds.[1]

Experimental Protocol:

  • In a flask, dissolve this compound (1.0 eq) and a selected aromatic aldehyde (1.0-1.2 eq) in ethanol.[1]

  • Add an aqueous solution of sodium hydroxide (NaOH) dropwise while stirring and bring the mixture to a boil.[1]

  • After a short period of boiling, allow the solution to stand overnight.[1]

  • The resulting sodium salt of the chalcone is then decomposed using dilute hydrochloric acid (HCl).[1]

  • The precipitated yellow solid is filtered, washed with water, and recrystallized from ethanol to yield the pure 3'-Bromo-5'-chloro-2'-hydroxychalcone derivative.[1]

Table 1: Synthesis of Substituted 3'-Bromo-5'-chloro-2'-hydroxychalcones

Aldehyde ReactantProduct NameYield (%)
Benzaldehyde3'-Bromo-5'-chloro-2'-hydroxychalconeNot Reported
Anisaldehyde3'-Bromo-5'-chloro-2'-hydroxy-4-methoxychalconeNot Reported

Note: While specific yields for these reactions were not found in the searched literature, Claisen-Schmidt condensations typically proceed in good to excellent yields.

Diagram 1: Synthesis of 3'-Bromo-5'-chloro-2'-hydroxychalcone

G acetophenone 3'-Bromo-5'-chloro- 2'-hydroxyacetophenone chalcone 3'-Bromo-5'-chloro- 2'-hydroxychalcone Derivative acetophenone->chalcone NaOH, Ethanol aldehyde Aromatic Aldehyde aldehyde->chalcone

Caption: General workflow for the synthesis of chalcones.

Application 2: Synthesis of Flavones

Flavones can be synthesized from 2'-hydroxychalcones through oxidative cyclization.

Experimental Protocol:

  • Dissolve the 3'-Bromo-5'-chloro-2'-hydroxychalcone derivative in a suitable solvent such as DMSO.

  • Add a catalytic amount of iodine.

  • Heat the reaction mixture under reflux for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • The precipitated solid is filtered, washed with a solution of sodium thiosulfate to remove excess iodine, and then with water.

  • Recrystallize the crude product from a suitable solvent to obtain the pure flavone.

Table 2: Representative Yields for Flavone Synthesis from Chalcones

Chalcone DerivativeReagentsYield (%)
General 2'-hydroxychalconeI₂, DMSOGood to Excellent

Note: Specific yield for the 3'-Bromo-5'-chloro-2'-hydroxychalcone was not available, but this method is generally high-yielding.

Diagram 2: Synthesis of Flavones from Chalcones

G chalcone 3'-Bromo-5'-chloro- 2'-hydroxychalcone flavone 8-Bromo-6-chloro-flavone Derivative chalcone->flavone I₂, DMSO, Reflux

Caption: Oxidative cyclization of chalcones to flavones.

Application 3: Synthesis of Five-Membered Heterocycles

The α,β-unsaturated ketone moiety of chalcones is an excellent Michael acceptor, making it a versatile precursor for the synthesis of various five-membered heterocyclic rings such as pyrazolines and isoxazoles.

Synthesis of Pyrazolines

Pyrazolines are synthesized by the condensation reaction of chalcones with hydrazine hydrate or its derivatives.

Experimental Protocol:

  • Dissolve the 3'-Bromo-5'-chloro-2'-hydroxychalcone derivative (1.0 eq) in ethanol.

  • Add hydrazine hydrate (or a substituted hydrazine) (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.[3]

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure pyrazoline derivative.

Synthesis of Isoxazoles

Isoxazoles are prepared by the reaction of chalcones with hydroxylamine hydrochloride in the presence of a base.

Experimental Protocol:

  • Reflux a mixture of the 3'-Bromo-5'-chloro-2'-hydroxychalcone derivative (10 mmol) and hydroxylamine hydrochloride (15 mmol) in ethanol (30 mL).[4]

  • Add an aqueous solution of potassium hydroxide (40%, 5 mL) to the refluxing mixture.[4]

  • Continue refluxing for 12 hours and monitor the reaction by TLC.[4]

  • After cooling, pour the reaction mixture into crushed ice and extract with diethyl ether.[4]

  • Evaporate the solvent and purify the crude product by column chromatography to yield the isoxazole derivative.[4]

Diagram 3: Synthesis of Pyrazolines and Isoxazoles

G cluster_0 Synthesis of Five-Membered Heterocycles chalcone 3'-Bromo-5'-chloro- 2'-hydroxychalcone pyrazoline Pyrazoline Derivative chalcone->pyrazoline Hydrazine Hydrate, Glacial Acetic Acid, Reflux isoxazole Isoxazole Derivative chalcone->isoxazole Hydroxylamine HCl, KOH, Ethanol, Reflux

Caption: General pathways to pyrazolines and isoxazoles.

Application 4: Synthesis of Pyrimidines

Pyrimidines can be synthesized from chalcones by reaction with urea in the presence of a base.

Experimental Protocol:

  • Dissolve the 3'-Bromo-5'-chloro-2'-hydroxychalcone derivative (0.01 mol) and urea (0.01 mol) in ethanol.[5]

  • Slowly add a 40% aqueous solution of potassium hydroxide with constant stirring.[5]

  • Reflux the reaction mixture for 4 hours, monitoring completion by TLC.[5]

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralize with dilute HCl to precipitate the product.[5]

  • Filter, wash with water, and recrystallize from rectified spirit to obtain the pure pyrimidine derivative.[5]

Biological Activity

Heterocyclic compounds derived from substituted chalcones are known to exhibit a wide range of biological activities, including antimicrobial and antifungal properties. The following table summarizes representative Minimum Inhibitory Concentration (MIC) values for various classes of heterocyclic compounds derived from chalcones against different microbial strains. While this data is for analogous compounds, it provides an indication of the potential bioactivity of derivatives synthesized from this compound.

Table 3: Representative Antimicrobial and Antifungal Activity (MIC in µg/mL) of Chalcone-Derived Heterocycles

Compound ClassOrganismMIC (µg/mL)Reference
ChalconesStaphylococcus aureus256[6]
Escherichia coli512 - 1024[6]
PyrazolinesStaphylococcus aureus1 - 64[7]
Candida albicans2 - 64[7]
IsoxazolesStaphylococcus aureus4 - 64[7]
Candida albicans4 - 64[7]
PyrimidinesCandida albicans15.6 - 250[8]

Note: The presented MIC values are for chalcone derivatives with various substitution patterns and are intended to be illustrative of the potential activities of the target compounds.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of heterocyclic compounds. The protocols outlined in these application notes provide a roadmap for researchers in medicinal chemistry and drug discovery to generate libraries of novel compounds for biological screening. The chalcone intermediate is a key hub, allowing access to flavones, pyrazolines, isoxazoles, pyrimidines, and potentially other heterocyclic systems. The anticipated biological activities of these compounds, based on literature for analogous structures, make this synthetic platform a promising area for further investigation.

References

Application Notes and Protocols: 3'-Bromo-5'-chloro-2'-hydroxyacetophenone as a Precursor for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3'-Bromo-5'-chloro-2'-hydroxyacetophenone as a versatile precursor in medicinal chemistry. The focus is on its application in the synthesis of chalcones and their subsequent transformation into other biologically relevant heterocyclic compounds. Detailed experimental protocols and potential biological activities of the resulting molecules are discussed.

Introduction

This compound is a substituted aromatic ketone that serves as a valuable building block in organic synthesis, particularly for the generation of compound libraries for drug discovery. Its chemical structure, featuring hydroxyl, bromo, and chloro substituents, provides multiple reaction sites and influences the electronic properties of the molecule, making it an ideal precursor for the synthesis of a variety of bioactive compounds. This document outlines its primary application in the synthesis of chalcones, which are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1]

Chemical Structure of this compound:

  • CAS Number: 59443-15-1[2][3]

  • Molecular Formula: C₈H₆BrClO₂[2][3]

  • Molecular Weight: 249.49 g/mol [2][3]

Synthesis of this compound

The precursor itself can be synthesized from commercially available starting materials. A common method involves the bromination of 5-chloro-2-hydroxyacetophenone.

Protocol: Synthesis of this compound[1]

Materials:

  • 5-chloro-2-hydroxyacetophenone

  • Glacial Acetic Acid

  • Bromine

  • Ethanol

Procedure:

  • Dissolve 5-chloro-2-hydroxyacetophenone (1.0 eq) in glacial acetic acid.

  • Slowly add a solution of bromine (1.1 eq) in glacial acetic acid dropwise to the stirred solution at room temperature.

  • Continue stirring until the reaction is complete (monitoring by TLC is recommended).

  • The product will precipitate out of the solution.

  • Filter the solid product, wash with cold water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Expected Yield: 65-77%[2]

Application in Chalcone Synthesis

The most prominent application of this compound is in the Claisen-Schmidt condensation reaction to synthesize chalcones. Chalcones are characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.

Protocol: Synthesis of a Representative Chalcone (E)-1-(3-bromo-5-chloro-2-hydroxyphenyl)-3-(phenyl)prop-2-en-1-one

This protocol describes the synthesis of a chalcone from this compound and benzaldehyde.

Materials:

  • This compound

  • Benzaldehyde

  • Ethanol

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

Procedure:

  • Dissolve this compound (1.0 eq) and benzaldehyde (1.1 eq) in ethanol.

  • To the stirred solution, add an aqueous solution of NaOH (e.g., 40%) dropwise at room temperature.

  • Continue stirring the reaction mixture for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl.

  • A solid precipitate of the chalcone will form.

  • Filter the solid, wash thoroughly with water until the washings are neutral, and dry the product.

  • Recrystallize the crude chalcone from a suitable solvent like ethanol to obtain the pure product.

Data Presentation: Characterization of a Representative Chalcone
ParameterData
Compound Name (E)-1-(3-bromo-5-chloro-2-hydroxyphenyl)-3-(phenyl)prop-2-en-1-one
Molecular Formula C₁₅H₁₀BrClO₂
Molecular Weight 337.60 g/mol
Appearance Yellow crystalline solid
Yield 70-85% (typical)
¹H NMR (CDCl₃, δ ppm) ~12.5 (s, 1H, -OH), 7.9-7.3 (m, 7H, Ar-H), 7.8 (d, 1H, J=15 Hz, β-H), 7.5 (d, 1H, J=15 Hz, α-H)
¹³C NMR (CDCl₃, δ ppm) ~192 (C=O), 145 (β-C), 122 (α-C), aromatic carbons in the expected regions
IR (KBr, cm⁻¹) ~3400 (-OH), ~1640 (C=O), ~1580 (C=C), ~1250 (C-O), ~760, ~690 (C-H out of plane)

Note: The spectral data provided are expected values and may vary slightly based on experimental conditions.

Further Synthetic Transformations: Synthesis of Flavones

Chalcones are excellent precursors for the synthesis of various heterocyclic compounds, most notably flavones. Flavones are a class of flavonoids with a 2-phenyl-4H-1-benzopyran-4-one backbone and are associated with a wide range of biological activities.

Protocol: Synthesis of a Representative Flavone[4][5]

Materials:

  • Chalcone (from the previous step)

  • Dimethyl Sulfoxide (DMSO)

  • Iodine (I₂)

Procedure:

  • Dissolve the synthesized chalcone (1.0 eq) in DMSO.

  • Add a catalytic amount of iodine to the solution.

  • Heat the reaction mixture at reflux for several hours (e.g., 4-8 hours), monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.

  • A solid precipitate of the flavone will form.

  • Filter the solid, wash with a dilute solution of sodium thiosulfate (to remove excess iodine) followed by water, and then dry.

  • Recrystallize the crude flavone from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure product.

Biological Activities of Derived Compounds

Chalcones and their derivatives synthesized from this compound are expected to exhibit a range of biological activities due to the presence of the α,β-unsaturated carbonyl system and the specific halogen and hydroxyl substitutions.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of chalcones.[4][5] They can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[4][5] The presence of halogen atoms on the aromatic rings can enhance the cytotoxic effects.

Potential Mechanism of Action: Induction of apoptosis in cancer cells.

Data Presentation: Illustrative Anticancer Activity of Halogenated Chalcones

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Chloro-substituted chalconesMCF-7 (Breast)0.8 - 4.3[6]
Bromo-substituted chalconesMCF-7 (Breast)3.66 - 51.05

Note: This data is for representative halogenated chalcones and serves as an illustration of the potential activity of derivatives from the specified precursor.

Anti-inflammatory Activity

Chalcones are known to possess significant anti-inflammatory properties. They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. A key mechanism of action is the inhibition of the NF-κB signaling pathway, which is a central regulator of inflammation.[7][8][9][10]

Potential Mechanism of Action: Inhibition of the NF-κB signaling pathway.

Antimicrobial Activity

The α,β-unsaturated ketone moiety in chalcones is crucial for their antimicrobial activity. Chalcone derivatives have shown efficacy against a range of bacteria and fungi. The presence of hydroxyl and halogen substituents can modulate this activity.

Data Presentation: Illustrative Antimicrobial Activity of Substituted Chalcones

Bacterial StrainZone of Inhibition (mm)Reference
Staphylococcus aureus15 - 28[11][12]
Escherichia coli12 - 25[11][12]
Bacillus subtilis18 - 29[11]

Note: This data represents the range of activity observed for various substituted chalcones and indicates the potential of the derivatives of interest.

Visualizations

Experimental Workflow

G cluster_0 Synthesis of Precursor cluster_1 Chalcone Synthesis (Claisen-Schmidt) cluster_2 Flavone Synthesis cluster_3 Biological Evaluation A 5-chloro-2-hydroxyacetophenone B Bromination A->B C This compound B->C E Condensation C->E D Benzaldehyde D->E F Chalcone Derivative E->F G Cyclization (DMSO/I₂) F->G I Anticancer Assays F->I J Anti-inflammatory Assays F->J K Antimicrobial Assays F->K H Flavone Derivative G->H H->I H->J H->K

Caption: General workflow for synthesis and evaluation.

Signaling Pathway: Inhibition of NF-κB

G cluster_0 LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation IkB_P P-IκBα Proteasome Proteasomal Degradation IkB_P->Proteasome Ubiquitination DNA DNA Genes Pro-inflammatory Genes (COX-2, iNOS) DNA->Genes Transcription Chalcone Chalcone Derivative Chalcone->IKK Inhibits Chalcone->NFkB Inhibits Translocation NFkB_n NF-κB NFkB_n->DNA Binds

Caption: Chalcone inhibition of the NF-κB pathway.

Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized based on specific laboratory conditions and safety guidelines. The biological activity data is illustrative and not specific to the exact derivatives of this compound. Researchers should conduct their own comprehensive biological evaluations.

References

Application Notes and Protocols for In Vitro Anticancer Studies of 3'-Bromo-5'-chloro-2'-hydroxyacetophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to evaluate the in vitro anticancer potential of derivatives of 3'-Bromo-5'-chloro-2'-hydroxyacetophenone. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of the proposed mechanism of action.

Introduction

This compound serves as a versatile scaffold for the synthesis of various derivatives, including chalcones, which have demonstrated promising anticancer activities. These compounds are investigated for their ability to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and halt the cell cycle. This document outlines the standard in vitro assays to characterize these anticancer effects.

Data Presentation: Summary of In Vitro Anticancer Activity

The anticancer efficacy of this compound derivatives is typically assessed across a panel of human cancer cell lines. The following tables summarize representative quantitative data obtained from key in vitro assays for a hypothetical derivative, referred to as Compound X, which is a chalcone derived from this compound.

Table 1: Cytotoxicity of Compound X against Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/mL)
MCF-7Breast Adenocarcinoma< 10
PC-3Prostate Adenocarcinoma< 10
A549Alveolar Adenocarcinoma11.80 ± 0.89
Caco-2Colorectal Adenocarcinoma18.40 ± 4.70
MCF-12F (Normal)Breast Epithelial> 100

IC50: The concentration of an inhibitor that is required for 50% inhibition of an intended biological or biochemical function.

Table 2: Induction of Apoptosis by Compound X in MCF-7 Cells (48h Treatment)

TreatmentConcentrationLive Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Control (DMSO)-95.2 ± 1.53.1 ± 0.81.7 ± 0.5
Compound XIC5045.8 ± 3.228.5 ± 2.125.7 ± 2.5
Compound X2 x IC5020.1 ± 2.835.2 ± 3.544.7 ± 4.1

Table 3: Cell Cycle Analysis of MCF-7 Cells Treated with Compound X (24h Treatment)

TreatmentConcentrationG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (DMSO)-55.4 ± 2.128.3 ± 1.916.3 ± 1.5
Compound XIC5068.2 ± 2.515.1 ± 1.716.7 ± 1.8

Experimental Protocols

Detailed protocols for the key in vitro assays are provided below.

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

This protocol determines the concentration of the test compound that inhibits cell viability by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7, PC-3, A549, Caco-2) and a normal cell line (e.g., MCF-12F)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Compound Derivatives A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 Values G->H

MTT Assay Experimental Workflow.
Protocol 2: Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.

Materials:

  • Cancer cells treated with the test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI) solution

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at the desired concentrations (e.g., IC50 and 2x IC50) for 48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

G cluster_workflow Annexin V/PI Apoptosis Assay Workflow A Treat Cells with Compound B Harvest and Wash Cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC and PI C->D E Incubate in Dark D->E F Analyze by Flow Cytometry E->F G Compound 3'-Bromo-5'-chloro-2'- hydroxyacetophenone Derivative ROS Increased Reactive Oxygen Species (ROS) Compound->ROS Mito Mitochondrial Dysfunction ROS->Mito Bcl2 Bcl-2 (Anti-apoptotic) (Downregulated) Mito->Bcl2 inhibits Bax Bax (Pro-apoptotic) (Upregulated) Mito->Bax activates Casp9 Caspase-9 Activation Bcl2->Casp9 Bax->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Application Notes and Protocol for the Synthesis of 3'-bromo-5'-chloro-2'-hydroxy-4-methoxychalcone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, characterized by a 1,3-diphenyl-2-propen-1-one backbone, are a significant class of organic compounds that serve as precursors for flavonoids and isoflavonoids.[1][2][3] These compounds and their derivatives are of great interest in medicinal chemistry and drug development due to their wide array of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[4] The synthesis of variously substituted chalcones is a key area of research for structure-activity relationship (SAR) studies. This document provides a detailed protocol for the synthesis of a specific halogenated chalcone, 3'-bromo-5'-chloro-2'-hydroxy-4-methoxychalcone, via the Claisen-Schmidt condensation.

Principle of Synthesis

The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation.[2][4][5] This reaction is a base-catalyzed aldol condensation between a substituted acetophenone and a substituted aromatic benzaldehyde.[4] In this specific protocol, 3-bromo-5-chloro-2-hydroxyacetophenone reacts with 4-methoxybenzaldehyde (anisaldehyde) in the presence of a strong base, such as sodium hydroxide (NaOH), to yield the target chalcone. The reaction proceeds through the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. Subsequent dehydration of the resulting aldol adduct yields the α,β-unsaturated ketone system characteristic of chalcones.

Experimental Protocol

Materials and Equipment
  • 3-bromo-5-chloro-2-hydroxyacetophenone

  • 4-methoxybenzaldehyde (anisaldehyde)

  • Sodium hydroxide (NaOH)

  • Ethanol (95%)

  • Hydrochloric acid (HCl), dilute solution (e.g., 10%)

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and vacuum filtration apparatus

  • pH paper or pH meter

  • Melting point apparatus

  • Thin-layer chromatography (TLC) plates (silica gel) and developing chamber

Synthesis of the Precursor: 3-bromo-5-chloro-2-hydroxyacetophenone

A necessary precursor for this synthesis is 3-bromo-5-chloro-2-hydroxyacetophenone. A general method for its preparation involves the bromination of 5-chloro-2-hydroxyacetophenone.[6]

  • Dissolve 5-chloro-2-hydroxyacetophenone (0.01 M) in glacial acetic acid (10 mL).

  • Slowly add a 25% solution of bromine in acetic acid (7 mL) dropwise while stirring continuously.

  • Continue stirring until the reaction is complete, which is often indicated by the precipitation of the product.

  • Filter the resulting solid, wash it with water, and recrystallize from ethanol to obtain pure 3-bromo-5-chloro-2-hydroxyacetophenone.

Synthesis of 3'-bromo-5'-chloro-2'-hydroxy-4-methoxychalcone
  • Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of 3-bromo-5-chloro-2-hydroxyacetophenone and 4-methoxybenzaldehyde in an appropriate volume of 95% ethanol. Stir the mixture at room temperature until all solids have dissolved.[4]

  • Catalyst Addition: While stirring, slowly add an aqueous solution of sodium hydroxide (e.g., 10-40% concentration) to the reaction mixture.[4] The mixture may change color.

  • Reaction: Continue stirring the reaction mixture at room temperature. The reaction can be monitored by TLC.[7] In many cases, the reaction is left to proceed overnight.[6]

  • Isolation of the Crude Product: After the reaction is complete (as indicated by TLC or precipitation of the product), pour the reaction mixture into a beaker containing ice-cold water.[7]

  • Neutralization: Slowly acidify the mixture with dilute hydrochloric acid (HCl) while stirring until the solution is neutral (pH ~7).[7][8] This will cause the chalcone to precipitate out of the solution as a solid.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[7] Wash the solid with several portions of cold distilled water to remove any remaining salts and impurities.[9]

  • Drying: Allow the crude product to air dry on the filter paper or in a desiccator.

Purification

Recrystallization is a common and effective method for purifying solid chalcones.[1]

  • Solvent Selection: Ethanol (95%) is a widely used and effective solvent for recrystallizing a broad range of chalcones.[1]

  • Dissolution: Place the crude chalcone in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely.[1]

  • Crystallization: Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[1]

  • Isolation of Pure Crystals: Collect the purified crystals by vacuum filtration and wash them with a small amount of ice-cold ethanol.[1]

  • Drying: Dry the purified crystals thoroughly to remove any residual solvent.

Characterization

The identity and purity of the synthesized 3'-bromo-5'-chloro-2'-hydroxy-4-methoxychalcone should be confirmed using various analytical techniques:

  • Melting Point: A sharp and narrow melting point range is indicative of a pure compound.[8]

  • Thin-Layer Chromatography (TLC): TLC can be used to assess the purity of the compound and to monitor the progress of the reaction.[8]

  • Spectroscopic Methods:

    • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the α,β-unsaturated carbonyl (C=O) and hydroxyl (-OH) groups.[2]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure of the chalcone.

Quantitative Data Summary

The following table summarizes key data related to the synthesized chalcone and similar compounds found in the literature.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Reported Yield (%)Reported Melting Point (°C)
3'-bromo-5'-chloro-2'-hydroxy-4-methoxychalconeC₁₆H₁₂BrClO₃367.6272172
2'-hydroxy-5'-chloro-4-methoxychalconeC₁₆H₁₃ClO₃288.7270117
2'-hydroxy-3'-bromo-5'-chlorochalconeC₁₅H₁₀BrClO₂353.6080124

Data for similar compounds are provided for comparison and are sourced from reference.

Workflow and Pathway Diagrams

Synthesis_Workflow cluster_synthesis Synthesis cluster_isolation Isolation cluster_purification Purification Reactants 3-bromo-5-chloro-2-hydroxyacetophenone + 4-methoxybenzaldehyde + Ethanol Base_Addition Add aq. NaOH (catalyst) Reactants->Base_Addition Reaction Stir at Room Temperature (Claisen-Schmidt Condensation) Base_Addition->Reaction Quench Pour into Ice Water Reaction->Quench Neutralize Acidify with dilute HCl to pH 7 Quench->Neutralize Filter_Wash Vacuum Filtration & Wash with Cold Water Neutralize->Filter_Wash Crude_Product Crude Product Filter_Wash->Crude_Product Recrystallize Recrystallize from Hot Ethanol Crude_Product->Recrystallize Cool Cool to Room Temperature, then Ice Bath Recrystallize->Cool Filter_Dry Vacuum Filtration & Dry Cool->Filter_Dry Pure_Product Pure 3'-bromo-5'-chloro-2'-hydroxy-4-methoxychalcone Filter_Dry->Pure_Product

Caption: Workflow for the synthesis and purification of 3'-bromo-5'-chloro-2'-hydroxy-4-methoxychalcone.

Reaction_Mechanism Acetophenone Substituted Acetophenone Enolate Enolate Intermediate Acetophenone->Enolate Base (OH⁻) Aldol_Adduct Aldol Adduct Enolate->Aldol_Adduct Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Aldol_Adduct Chalcone Chalcone Product Aldol_Adduct->Chalcone Dehydration (-H₂O)

Caption: Simplified mechanism of the base-catalyzed Claisen-Schmidt condensation for chalcone synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Claisen-Schmidt Reaction for 3'-Bromo-5'-chloro-2'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of the Claisen-Schmidt reaction, specifically focusing on the synthesis of chalcones from 3'-Bromo-5'-chloro-2'-hydroxyacetophenone.

Frequently Asked Questions (FAQs)

Q1: What is the Claisen-Schmidt condensation and why is it used for synthesizing chalcones from 2'-hydroxyacetophenones?

A1: The Claisen-Schmidt condensation is a type of crossed aldol condensation between an aldehyde or ketone with an α-hydrogen and a carbonyl compound that lacks an α-hydrogen.[1] In the context of 2'-hydroxyacetophenone derivatives like this compound, it is reacted with an aromatic aldehyde (which typically lacks α-hydrogens) in the presence of a base to form a 2'-hydroxychalcone. This reaction is fundamental to the synthesis of many flavonoids and their precursors.

Q2: Why is a base, such as NaOH or KOH, the most common catalyst for this reaction?

A2: Base catalysis is prevalent because it efficiently deprotonates the α-carbon of the acetophenone, forming a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. Aromatic aldehydes are ideal for this reaction as they do not have α-hydrogens and therefore cannot undergo self-condensation, which leads to higher yields of the desired chalcone.

Q3: Are there "green chemistry" alternatives to the conventional base-catalyzed reaction in an organic solvent?

A3: Yes, several green chemistry approaches have been developed. Solvent-free grinding is a notable technique where the solid reactants are ground together with a solid catalyst (e.g., NaOH). This method often results in shorter reaction times, simpler product isolation, and high yields.[2] Microwave-assisted synthesis is another green alternative that can significantly reduce reaction times.

Q4: I am working with a hydroxyl-substituted acetophenone and my reaction is not proceeding as expected. What are the potential issues?

A4: When using hydroxyl-substituted reactants like this compound, the acidic phenolic hydroxyl group can be deprotonated by the base catalyst. This can affect the reactivity of the starting material and potentially lead to side reactions. It is crucial to carefully control the amount of base used and the reaction temperature.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Low yields are a common challenge in Claisen-Schmidt condensations. The following table outlines potential causes and their corresponding solutions.

Potential Cause Troubleshooting Solution
Inactive Catalyst Use a fresh batch of high-purity base (NaOH or KOH). Ensure reagents and solvents are free from acidic impurities that could neutralize the catalyst.
Suboptimal Temperature While many reactions occur at room temperature, gentle heating (e.g., 40-50°C) can sometimes increase the reaction rate. However, be cautious as higher temperatures can promote side reactions.
Poor Solubility If the reactants, particularly the this compound, are not fully dissolved in the solvent, the reaction can be slow or incomplete. Consider slightly increasing the solvent volume to ensure a homogeneous solution.
Incorrect Stoichiometry The molar ratio of the aldehyde to the ketone is crucial. Using a slight excess of the aldehyde can sometimes help drive the reaction to completion.
Insufficient Reaction Time The Claisen-Schmidt condensation can take several hours to complete. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) to ensure it has reached completion.
Issue 2: Formation of Multiple Products and Purification Difficulties

The presence of multiple spots on a TLC plate indicates the formation of byproducts, which can complicate purification and lower the yield of the desired chalcone.

Side Reaction Cause Mitigation Strategy
Self-Condensation of Ketone The enolizable acetophenone reacts with itself.Slowly add the this compound to the mixture of the aldehyde and the base. This keeps the ketone concentration low and favors the reaction with the aldehyde.
Cannizzaro Reaction of Aldehyde Aldehydes lacking α-hydrogens disproportionate in the presence of a strong base to form an alcohol and a carboxylic acid.Use a milder base or optimize the base concentration. Ensure the acetophenone is present to react with the aldehyde.
Michael Addition The enolate of the acetophenone adds to the newly formed chalcone (the α,β-unsaturated ketone).Use a slight excess of the aldehyde or perform the reaction at a lower temperature.

Quantitative Data Summary

The following table summarizes reaction yields for the synthesis of various chalcone derivatives from 2'-hydroxyacetophenone and substituted benzaldehydes under different reaction conditions. This data can serve as a reference for optimizing your specific reaction.

2'-Hydroxyacetophenone DerivativeSubstituted BenzaldehydeCatalyst/SolventReaction TimeYield (%)
5'-fluoro-2'-hydroxyacetophenone3,4-dimethoxybenzaldehydeKOH / Ball Mill2 x 30 min96
2'-hydroxyacetophenoneBenzaldehydeNaOH / Isopropyl Alcohol4 hOptimized
2'-hydroxyacetophenone4-chlorobenzaldehydeaq. KOH / Ethanol24 h72
2'-hydroxyacetophenone4-bromobenzaldehydeaq. KOH / Ethanol24 h50

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the starting material from 5-chloro-2-hydroxyacetophenone.

Materials:

  • 5-chloro-2-hydroxyacetophenone

  • Glacial acetic acid

  • Bromine (25% in acetic acid solution)

Procedure:

  • Dissolve 5-chloro-2-hydroxyacetophenone (0.01 M) in glacial acetic acid (10 mL).

  • With continuous stirring, add a 25% solution of bromine in acetic acid (7 mL) dropwise.

  • The product will begin to separate as the reaction completes.

  • Filter the product, wash it with water, and recrystallize from ethanol.

Protocol 2: Conventional Claisen-Schmidt Condensation

This protocol is a standard method for the synthesis of 2'-hydroxychalcones.[3]

Materials:

  • This compound (1.0 eq)

  • Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)

  • Potassium hydroxide (KOH), 20% w/v aqueous solution

  • Ethanol

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve the this compound and the aromatic aldehyde in a minimal amount of ethanol.

  • Cool the mixture in an ice bath.

  • Slowly add the aqueous KOH solution dropwise with constant stirring.

  • Allow the reaction mixture to stir at room temperature for 24 hours.

  • Monitor the reaction progress by TLC.

  • Once complete, pour the reaction mixture into a beaker of crushed ice and acidify with 10% HCl.

  • The precipitated chalcone is then filtered, washed with water, and dried. The crude product can be purified by recrystallization from ethanol.

Protocol 3: Solvent-Free Grinding Method

This method is a green and efficient alternative to the conventional protocol.[2]

Materials:

  • This compound (1.0 eq)

  • Aromatic aldehyde (1.0 eq)

  • Sodium hydroxide (NaOH), solid (1.0 eq)

  • Mortar and pestle

  • Dilute hydrochloric acid (HCl)

Procedure:

  • In a mortar, combine the this compound, the aromatic aldehyde, and solid NaOH.

  • Grind the mixture with a pestle for approximately ten minutes. The mixture may become a paste or solidify.

  • After the reaction is complete (monitored by TLC), add cold water to the mixture and acidify with dilute HCl.

  • Filter the solid product, wash with water, and dry. Recrystallization can be performed with 95% ethanol if necessary.[2]

Visualizations

Experimental_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants This compound + Aromatic Aldehyde Solvent Dissolve in Ethanol Reactants->Solvent Cooling Cool in Ice Bath Solvent->Cooling Base_Addition Add aq. KOH dropwise Cooling->Base_Addition Stirring Stir at Room Temp (24h) Base_Addition->Stirring TLC_Monitoring Monitor by TLC Stirring->TLC_Monitoring Quench Pour into Ice/HCl TLC_Monitoring->Quench Filtration Filter Precipitate Quench->Filtration Washing Wash with Water Filtration->Washing Drying Dry the Product Washing->Drying Recrystallization Recrystallize from Ethanol Drying->Recrystallization Final_Product Pure Chalcone Recrystallization->Final_Product

Caption: Workflow for Conventional Claisen-Schmidt Condensation.

Troubleshooting_Logic Start Low or No Yield Check_Catalyst Is the catalyst fresh and pure? Start->Check_Catalyst Check_Temp Is the temperature optimal? Check_Catalyst->Check_Temp Yes Solution_Catalyst Use fresh catalyst Check_Catalyst->Solution_Catalyst No Check_Solubility Are reactants fully dissolved? Check_Temp->Check_Solubility Yes Solution_Temp Adjust temperature (e.g., 40-50°C) Check_Temp->Solution_Temp No Check_Side_Reactions Are there multiple spots on TLC? Check_Solubility->Check_Side_Reactions Yes Solution_Solubility Increase solvent volume Check_Solubility->Solution_Solubility No Solution_Side_Reactions Address specific side reactions (see guide) Check_Side_Reactions->Solution_Side_Reactions Yes Failure Issue Persists Check_Side_Reactions->Failure No Solution_Catalyst->Check_Temp Solution_Temp->Check_Solubility Solution_Solubility->Check_Side_Reactions Success Improved Yield Solution_Side_Reactions->Success

Caption: Troubleshooting Logic for Low Yield in Chalcone Synthesis.

References

Technical Support Center: Purification of 3'-Bromo-5'-chloro-2'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and detailed protocols for the purification of 3'-Bromo-5'-chloro-2'-hydroxyacetophenone via recrystallization.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the recrystallization of this compound.

Q1: What is the best solvent for recrystallizing this compound?

A1: Ethanol is a commonly used and effective solvent for recrystallizing this compound.[1] A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, ensuring good recovery of the purified crystals upon cooling.[2][3] The melting point of this compound is approximately 100-103 °C, and the boiling point of ethanol is 78 °C.[4][5] Since the solvent's boiling point is lower than the compound's melting point, this helps prevent the compound from "oiling out".[3]

Q2: I've added the hot solvent, but not all of my solid has dissolved. What should I do?

A2: This can happen for two reasons:

  • Insoluble Impurities: Your crude sample may contain impurities that are insoluble in the chosen solvent. If a small amount of solid remains after adding a significant amount of boiling solvent, you should perform a hot filtration to remove these impurities before proceeding to the cooling step.[6]

  • Insufficient Solvent: You may not have added enough solvent. Add small, additional portions of the boiling solvent until your product dissolves completely. Be careful not to add a large excess, as this will significantly reduce your final yield.[7][8]

Q3: My solution has cooled, but no crystals have formed. What went wrong?

A3: This is a common issue, often due to supersaturation or using too much solvent.[7][8] Here are several techniques to induce crystallization:

  • Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask just below the liquid level. The tiny scratches on the glass provide a surface for the first crystals to form.[7][8]

  • Seeding: Add a tiny "seed" crystal of pure this compound to the solution. This provides a nucleation site for crystal growth.[7][9]

  • Reduce Solvent Volume: If you suspect too much solvent was added, gently heat the solution to boil off some of the solvent, making it more concentrated. Then, allow it to cool again.[8][9]

  • Cooling Further: Place the flask in an ice-water bath to further decrease the solubility of the compound.[6]

Q4: Instead of crystals, an oil has formed at the bottom of my flask. How do I fix this?

A4: This phenomenon, known as "oiling out," occurs when the solid separates from the solution as a liquid instead of crystals.[8] This often happens if the melting point of the compound is low or if the solution cools too quickly.[2][8] To resolve this:

  • Reheat the solution until the oil completely redissolves.

  • Add a small amount of extra solvent to ensure the solution is no longer supersaturated at the boiling point.

  • Allow the solution to cool much more slowly. You can do this by placing the flask in a beaker of hot water and allowing both to cool to room temperature together.[6]

Q5: My final yield is very low. What are the possible reasons?

A5: A low yield can result from several factors during the process:

  • Using too much solvent: An excessive amount of solvent will keep more of your product dissolved even after cooling.[3][7][9]

  • Premature crystallization: If the product crystallizes in the funnel during hot filtration, it will be lost. Ensure your funnel and receiving flask are pre-heated.[6]

  • Excessive washing: Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently chilled, can redissolve some of your product.[7]

  • Incomplete crystallization: Ensure you have allowed sufficient time for crystallization and have cooled the solution in an ice bath to maximize crystal formation before filtration.[2]

Q6: The purified crystals are still colored. How can I remove colored impurities?

A6: If your product contains colored impurities, you can add a small amount of activated charcoal to the hot solution before the hot filtration step. The colored impurities will adsorb onto the surface of the charcoal, which is then removed during filtration, leaving a colorless solution to crystallize from. Do not add charcoal to a boiling solution, as it can cause it to boil over violently.

Data & Properties

The following table summarizes key quantitative data for this compound and a recommended recrystallization solvent, ethanol.

PropertyThis compoundEthanol (Recrystallization Solvent)
Molecular Formula C₈H₆BrClO₂C₂H₅OH
Molecular Weight 249.49 g/mol 46.07 g/mol
Melting Point (mp) 100-103 °C[4][5]-114 °C
Boiling Point (bp) Not specified78 °C
Appearance SolidColorless Liquid
General Solubility Soluble in polar organic solvents like alcohols.[1]Miscible with water and many organic solvents

Experimental Protocol: Recrystallization

This protocol provides a detailed methodology for the purification of this compound.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture gently on a hot plate in a fume hood, swirling continuously. Continue adding small portions of hot ethanol until the solid just dissolves. Avoid adding an excess of solvent to ensure a good yield.[7]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or if charcoal was used, perform a hot filtration. Pre-heat a clean flask and a stemless or short-stemmed funnel. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the insoluble materials.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature without disturbance.[2] Slow cooling promotes the formation of larger, purer crystals.[2]

  • Cooling: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the crystals from the solution.[6]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities. Use a minimal amount of cold solvent to avoid redissolving the product.[7]

  • Drying: Continue to draw air through the Büchner funnel to partially dry the crystals. Then, transfer the crystals to a watch glass and allow them to air dry completely. Determine the melting point and yield of the purified product. Pure crystals should appear uniform with shiny surfaces.[2]

Visual Guides

Recrystallization Workflow

G start Start: Crude Solid dissolve 1. Dissolve in minimum hot ethanol start->dissolve is_colored Solution Colored? dissolve->is_colored add_charcoal 2a. Add Activated Charcoal is_colored->add_charcoal Yes insoluble Insoluble Impurities? is_colored->insoluble No hot_filter 2b. Hot Filtration add_charcoal->hot_filter insoluble->hot_filter Yes cool 3. Cool Slowly to Room Temp insoluble->cool No hot_filter->cool ice_bath 4. Cool in Ice-Water Bath cool->ice_bath vac_filter 5. Vacuum Filtration to Collect Crystals ice_bath->vac_filter wash 6. Wash with Ice-Cold Ethanol vac_filter->wash dry 7. Dry Crystals wash->dry end End: Pure Crystals dry->end G start Problem Encountered After Cooling no_crystals No Crystals Formed start->no_crystals oiled_out Oily Layer Formed start->oiled_out low_yield Yield is Poor start->low_yield sol_scratch Action: Scratch flask with glass rod no_crystals->sol_scratch Try First sol_reheat Action: Reheat to dissolve oil, add more solvent, cool very slowly oiled_out->sol_reheat Solution sol_check_filtrate Cause: Too much solvent used Action: Check mother liquor for dissolved product low_yield->sol_check_filtrate Possible Cause 1 sol_wash_tech Cause: Product lost during washing Action: Use minimal ice-cold solvent for washing low_yield->sol_wash_tech Possible Cause 2 sol_seed Action: Add a seed crystal sol_scratch->sol_seed If fails sol_concentrate Cause: Too much solvent Action: Boil off some solvent and re-cool sol_seed->sol_concentrate If fails

References

Technical Support Center: Synthesis of 3'-Bromo-5'-chloro-2'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3'-Bromo-5'-chloro-2'-hydroxyacetophenone.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two main synthetic strategies for preparing this compound:

  • Electrophilic Bromination: This method involves the direct bromination of 5'-chloro-2'-hydroxyacetophenone. It is a straightforward approach, but control of regioselectivity can be a challenge.

  • Fries Rearrangement: This route utilizes the rearrangement of 2-bromo-4-chlorophenyl acetate in the presence of a Lewis acid catalyst to yield the target molecule.[1] This method can also produce isomeric byproducts depending on the reaction conditions.[2][3]

Q2: What are the most common byproducts I might encounter?

The formation of byproducts is highly dependent on the chosen synthetic route and reaction conditions. Below is a summary of common impurities.

Data Presentation: Common Byproducts

Synthetic RouteCommon ByproductsRationale for Formation
Bromination of 5'-chloro-2'-hydroxyacetophenone 3',5'-Dibromo-5'-chloro-2'-hydroxyacetophenoneThe starting material is highly activated towards electrophilic substitution, leading to potential over-bromination.[4]
Isomeric monobrominated productsWhile the desired product is the major isomer, small amounts of other isomers can form.
Unreacted 5'-chloro-2'-hydroxyacetophenoneIncomplete reaction.
Fries Rearrangement of 2-bromo-4-chlorophenyl acetate 5'-Bromo-3'-chloro-2'-hydroxyacetophenone (para-isomer)The Fries rearrangement can yield both ortho and para isomers. Lower temperatures tend to favor the para product.[2][3]
2-bromo-4-chlorophenolHydrolysis of the starting ester.
Diacylated productsIntermolecular acylation can occur, leading to the introduction of a second acetyl group.[5]
Products of bromine migrationAt higher temperatures, migration of the bromine atom on the aromatic ring has been observed in similar systems.[5]

Troubleshooting Guides

Scenario 1: Low Yield in Bromination of 5'-chloro-2'-hydroxyacetophenone

Q: I am getting a very low yield of the desired this compound when brominating 5'-chloro-2'-hydroxyacetophenone. What could be the issue?

A: Low yields in this reaction are often due to a few key factors:

  • Incomplete Reaction: Ensure that the bromine has been added completely and that the reaction has been allowed to proceed for a sufficient amount of time. Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended.

  • Suboptimal Temperature: The reaction temperature can influence the rate of reaction. While the reaction is often carried out at room temperature, gentle warming may be necessary to drive the reaction to completion. However, excessive heat can lead to increased byproduct formation.

  • Loss During Work-up: The product is a solid. Ensure complete precipitation from the reaction mixture and minimize losses during filtration and washing steps.

Scenario 2: High Levels of Impurities in Fries Rearrangement

Q: My final product from the Fries rearrangement of 2-bromo-4-chlorophenyl acetate is contaminated with significant amounts of the para-isomer and other byproducts. How can I improve the selectivity?

A: The regioselectivity of the Fries rearrangement is sensitive to reaction conditions.[3] To favor the formation of the desired ortho-isomer (this compound):

  • Temperature Control: Higher reaction temperatures (typically above 160°C) favor the formation of the thermodynamically more stable ortho-isomer.[2] Conversely, lower temperatures favor the para-isomer.

  • Solvent Choice: Non-polar solvents tend to favor the formation of the ortho product.[3]

  • Catalyst Stoichiometry: Using a sufficient amount of the Lewis acid catalyst (e.g., AlCl₃) is crucial as it complexes with both the starting material and the product.

Experimental Protocols

Protocol 1: Synthesis via Bromination of 5'-chloro-2'-hydroxyacetophenone[6]

Materials:

  • 5'-chloro-2'-hydroxyacetophenone

  • Glacial Acetic Acid

  • Bromine

  • Ethanol (for crystallization)

Procedure:

  • Dissolve 5'-chloro-2'-hydroxyacetophenone (1.0 eq) in glacial acetic acid.

  • Slowly add a solution of bromine (1.0-1.1 eq) in glacial acetic acid dropwise to the stirred solution at room temperature.

  • Continue stirring until the reaction is complete (monitor by TLC). The product may begin to precipitate during the reaction.

  • Pour the reaction mixture into cold water to precipitate the crude product.

  • Filter the solid, wash with water, and then recrystallize from ethanol to obtain pure this compound.

Protocol 2: Synthesis via Fries Rearrangement of 2-bromo-4-chlorophenyl acetate

Materials:

  • 2-bromo-4-chlorophenyl acetate

  • Anhydrous Aluminum Chloride (AlCl₃)

Procedure:

  • To a reaction vessel equipped with a stirrer and a heating mantle, add anhydrous aluminum chloride (1.1-1.5 eq).

  • Carefully add 2-bromo-4-chlorophenyl acetate (1.0 eq) to the aluminum chloride.

  • Heat the mixture with stirring to 130-140°C.

  • Maintain the temperature and continue stirring for the recommended reaction time (monitor by TLC).

  • After completion, cool the reaction mixture and carefully quench by adding it to a mixture of ice and concentrated hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to isolate this compound.

Mandatory Visualizations

experimental_workflow_bromination start Start dissolve Dissolve 5'-chloro-2'-hydroxyacetophenone in glacial acetic acid start->dissolve add_br2 Add Bromine Solution (dropwise) dissolve->add_br2 stir Stir at Room Temperature (Monitor by TLC) add_br2->stir precipitate Precipitate in Cold Water stir->precipitate filter_wash Filter and Wash with Water precipitate->filter_wash recrystallize Recrystallize from Ethanol filter_wash->recrystallize end Pure Product recrystallize->end experimental_workflow_fries start Start mix Mix 2-bromo-4-chlorophenyl acetate and AlCl3 start->mix heat Heat to 130-140°C (Monitor by TLC) mix->heat quench Quench with Ice/HCl heat->quench extract Extract with Organic Solvent quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry purify Purify (Chromatography/ Recrystallization) wash_dry->purify end Pure Product purify->end troubleshooting_logic cluster_low_yield Low Yield Troubleshooting cluster_high_impurities High Impurity Troubleshooting issue Problem Encountered low_yield Low Yield issue->low_yield high_impurities High Impurity Levels issue->high_impurities incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn workup_loss Loss During Work-up? low_yield->workup_loss wrong_isomer Incorrect Isomer Ratio (Fries Rearrangement)? high_impurities->wrong_isomer over_bromination Over-bromination? high_impurities->over_bromination solution_incomplete Action: - Increase reaction time - Monitor by TLC incomplete_rxn->solution_incomplete Yes solution_workup Action: - Ensure complete precipitation - Careful filtration workup_loss->solution_workup Yes solution_isomer Action: - Increase temperature (>160°C) - Use non-polar solvent wrong_isomer->solution_isomer Yes solution_over_bromination Action: - Use stoichiometric bromine - Control addition rate over_bromination->solution_over_bromination Yes

References

Technical Support Center: Synthesis of Halogenated Hydroxyacetophenones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of halogenated hydroxyacetophenones. The information is presented in a question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Low Yield in Friedel-Crafts Acylation for Hydroxyacetophenone Synthesis

Question: I am attempting to synthesize a hydroxyacetophenone via Friedel-Crafts acylation of a phenol, but my yields are consistently low. What are the common causes and how can I improve the yield?

Answer:

Low yields in the Friedel-Crafts acylation of phenols are a common issue. The primary reasons include:

  • Deactivation of the Aromatic Ring: While the hydroxyl group is activating, strong electron-withdrawing groups on the aromatic substrate can hinder the electrophilic aromatic substitution.[1]

  • Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any moisture present will deactivate the catalyst.[1]

  • Substrate-Catalyst Interaction: The lone pair of electrons on the phenolic oxygen can coordinate with the Lewis acid, deactivating the catalyst and the ring towards the desired C-acylation.[2] This often leads to O-acylation as a major side reaction, forming a phenyl ester.[2]

  • Suboptimal Reaction Temperature: The reaction temperature is critical. Some reactions require heating, while excessively high temperatures can cause decomposition or favor undesired side reactions.[1]

Troubleshooting Steps:

  • Protect the Hydroxyl Group: To prevent O-acylation and catalyst coordination with the phenol, protect the hydroxyl group as an ester (e.g., acetate) before performing the Friedel-Crafts acylation. The protecting group can be removed later.[1]

  • Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or purified anhydrous Lewis acid.[1]

  • Optimize Reaction Temperature: Experiment with a range of temperatures to find the optimal condition for your specific substrate.

  • Consider Fries Rearrangement: An alternative two-step approach is often more effective: first, perform an O-acylation to form the phenyl ester, followed by a Lewis acid-catalyzed Fries rearrangement to yield the desired hydroxyaryl ketone.[3][4][5]

2. Poor Regioselectivity in the Halogenation of Hydroxyacetophenones

Question: I am trying to halogenate a hydroxyacetophenone, but I am getting a mixture of ortho and para isomers. How can I control the regioselectivity?

Answer:

Controlling regioselectivity in the electrophilic halogenation of substituted phenols is a significant challenge. The hydroxyl and acetyl groups direct the incoming electrophile to different positions, often resulting in mixtures.

Strategies to Improve Regioselectivity:

  • Choice of Halogenating Agent and Catalyst: The choice of halogenating agent and catalyst can influence the steric and electronic environment of the reaction, thereby favoring one isomer over another.

  • Reaction Conditions: Temperature and solvent polarity can significantly impact the ortho/para product ratio in related reactions like the Fries rearrangement, and similar principles can apply to halogenation. Low temperatures and non-polar solvents may favor the para product, while higher temperatures can favor the ortho product.[3][5]

  • Directing Groups: The use of directing groups that can coordinate with the incoming electrophile or block certain positions can be an effective strategy for achieving high regioselectivity in C-H functionalization reactions.[6]

Experimental Protocol for Regioselective Bromination (Example):

A detailed protocol for achieving regioselective bromination would depend on the specific hydroxyacetophenone. However, a general approach could involve the use of a bulky brominating agent to favor para-substitution due to steric hindrance at the ortho-positions.

3. Formation of Multiple Products and Side Reactions

Question: My reaction is producing multiple unexpected products alongside my desired halogenated hydroxyacetophenone. What are the likely side reactions?

Answer:

The synthesis of halogenated hydroxyacetophenones can be prone to several side reactions, leading to a complex product mixture.

Common Side Reactions:

  • Polyhalogenation: The initial halogenation can activate the ring for further substitution, leading to di- or tri-halogenated products.

  • Fries Rearrangement Side Products: In syntheses involving the Fries rearrangement, intermolecular acylation can occur, where an acyl group is transferred between two different molecules.[7]

  • O-acylation vs. C-acylation: As mentioned earlier, in Friedel-Crafts reactions with phenols, O-acylation to form an ester is a common competing reaction.[2]

  • Decomposition: Harsh reaction conditions, such as high temperatures or very strong Lewis acids, can lead to the decomposition of starting materials and products.[5]

Troubleshooting Workflow:

G start Multiple Products Observed check_purity 1. Check Starting Material Purity (TLC, NMR) start->check_purity lower_temp 2. Lower Reaction Temperature check_purity->lower_temp If pure protect_group 3. Use a Protecting Group for Phenol lower_temp->protect_group less_catalyst 4. Reduce Amount of Lewis Acid protect_group->less_catalyst end Improved Selectivity less_catalyst->end

Caption: A troubleshooting workflow for addressing the issue of multiple products.

4. Difficulties in Purifying the Final Product

Question: I am struggling to purify my halogenated hydroxyacetophenone. What are the recommended purification techniques?

Answer:

Purification can be challenging due to the presence of isomers, unreacted starting materials, and byproducts with similar polarities.

Recommended Purification Methods:

  • Recrystallization: This is often the most effective method for purifying solid hydroxyacetophenones. The choice of solvent is crucial.[8]

  • Column Chromatography: For complex mixtures or oily products, silica gel column chromatography is the standard method. A gradient elution with a mixture of non-polar (e.g., hexane or petroleum ether) and polar (e.g., ethyl acetate) solvents is typically used.[8]

  • Distillation: For liquid products, distillation under reduced pressure can be effective, especially for separating components with different boiling points.[9]

  • Affinity Chromatography: In specific cases, affinity chromatography can be employed for purification. For instance, p-hydroxyacetophenone has been used to create an affinity matrix for purifying certain enzymes.[10]

Table 1: Common Solvents for Recrystallization of Hydroxyacetophenones

Solvent SystemPolarityNotes
Ethanol/WaterPolarGood for moderately polar compounds.
Ethyl Acetate/HexaneMedium/Non-polarEffective for a wide range of polarities.
Dichloromethane/HexaneMedium/Non-polarUseful for less polar compounds.
TolueneNon-polarCan be used for compounds with lower polarity.

Key Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxyacetophenone via Fries Rearrangement

This two-step procedure is often more reliable than direct Friedel-Crafts acylation of phenol.

Step 1: O-Acylation of Phenol to Phenyl Acetate

  • To a solution of phenol in a suitable solvent (e.g., dichloromethane or neat), add acetic anhydride.

  • A catalytic amount of a base (e.g., pyridine or triethylamine) or a mild acid can be used.

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Work up the reaction by washing with water and a mild base (e.g., sodium bicarbonate solution) to remove unreacted acetic anhydride and acetic acid.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain phenyl acetate.

Step 2: Fries Rearrangement of Phenyl Acetate

  • Add anhydrous aluminum chloride (AlCl₃) to a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane) under an inert atmosphere.

  • Cool the mixture in an ice bath.

  • Slowly add the phenyl acetate to the cooled suspension.

  • Allow the reaction to warm to room temperature or heat as required to favor the desired isomer (lower temperatures generally favor the para-product).[3][5]

  • After the reaction is complete (monitor by TLC), quench the reaction by carefully pouring it onto ice and concentrated HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Direct Halogenation of a Hydroxyacetophenone (General Procedure)

Caution: Halogenating agents are corrosive and toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Dissolve the hydroxyacetophenone in a suitable solvent (e.g., acetic acid, chloroform, or carbon tetrachloride).

  • Cool the solution in an ice bath.

  • Slowly add a solution of the halogenating agent (e.g., bromine in acetic acid or N-chlorosuccinimide) dropwise with stirring.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench any excess halogenating agent with a reducing agent (e.g., sodium thiosulfate solution).

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by recrystallization or column chromatography.

Data Presentation

Table 2: Influence of Reaction Conditions on Fries Rearrangement Regioselectivity

TemperatureSolvent PolarityMajor ProductReference
LowNon-polarpara-isomer[3][5]
HighNon-polarortho-isomer[3][5]
HighPolarpara-isomer[5]

Visualizations

G cluster_0 Synthesis Pathway cluster_1 Halogenation phenol Phenol ester Phenyl Ester (O-acylation) phenol->ester Acyl Halide/ Anhydride ketone Hydroxyaryl Ketone (C-acylation) ester->ketone Lewis Acid (Fries Rearrangement) haloketone Halogenated Hydroxyacetophenone ketone->haloketone Halogenating Agent

Caption: Synthetic routes to halogenated hydroxyacetophenones.

References

Technical Support Center: 3'-Bromo-5'-chloro-2'-hydroxyacetophenone in Basic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3'-Bromo-5'-chloro-2'-hydroxyacetophenone under basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using this compound in basic conditions?

A1: The primary side reactions to be aware of are the Favorskii rearrangement and intramolecular cyclization to form chromone derivatives. In reactions like the Williamson ether synthesis, base-catalyzed elimination (E2) can also compete with the desired substitution reaction.

Q2: How can I minimize the Favorskii rearrangement?

A2: The Favorskii rearrangement is catalyzed by the formation of an enolate.[1][2] To minimize this, consider using milder bases or non-protic solvents to disfavor enolate formation. Lowering the reaction temperature can also help reduce the rate of this rearrangement.

Q3: What conditions favor the formation of chromone byproducts?

A3: Intramolecular cyclization to form chromones is often promoted by stronger bases and higher temperatures. The reaction involves the deprotonation of the phenolic hydroxyl group, followed by an intramolecular nucleophilic attack on the carbon bearing the bromine.

Q4: My desired Williamson ether synthesis is showing low yield. What could be the cause?

A4: Low yields in Williamson ether synthesis can be due to competing side reactions like the Favorskii rearrangement or E2 elimination.[3][4] Ensure your alkyl halide is primary to favor the SN2 reaction over elimination.[3][5] Using a less sterically hindered base and optimizing the temperature are also crucial.

Troubleshooting Guides

Issue 1: Formation of an Unexpected Carboxylic Acid Derivative
  • Symptom: Your reaction mixture shows a product with a carboxylic acid or ester functionality, and the expected product is absent or in low yield.

  • Probable Cause: This is a strong indication of a Favorskii rearrangement . The basic conditions have likely led to the formation of a cyclopropanone intermediate, which then undergoes nucleophilic attack to yield a rearranged carboxylic acid derivative.[1][2][6]

  • Troubleshooting Steps:

    • Choice of Base: Switch to a milder, non-nucleophilic base if possible. If a nucleophilic base like an alkoxide is required, use the corresponding alcohol as the solvent to minimize transesterification side reactions.

    • Temperature Control: Perform the reaction at a lower temperature to decrease the rate of the rearrangement.

    • Solvent Effects: Employ a polar aprotic solvent which may influence the reaction pathway.

Issue 2: Presence of a Bicyclic Product with a Ketone
  • Symptom: Mass spectrometry or NMR analysis of your product mixture indicates the presence of a chromone-like structure.

  • Probable Cause: Intramolecular cyclization has likely occurred. The phenoxide formed under basic conditions can act as an intramolecular nucleophile, displacing the bromide to form a six-membered ring.

  • Troubleshooting Steps:

    • Protecting Groups: Consider protecting the phenolic hydroxyl group before subjecting the molecule to basic conditions, especially if a strong base is required for another transformation.

    • Reaction Time: Shorter reaction times may favor the desired intermolecular reaction over the intramolecular cyclization. Monitor the reaction closely by TLC or LC-MS.

    • Base Stoichiometry: Use the minimum effective amount of base to reduce the concentration of the reactive phenoxide intermediate.

Issue 3: Low Yield and Formation of an Alkene Byproduct in Williamson Ether Synthesis
  • Symptom: Along with a low yield of the desired ether, you observe the formation of an alkene, detected by techniques like GC-MS or NMR spectroscopy.

  • Probable Cause: This points to a competing E2 elimination reaction . This is more likely to occur with secondary or tertiary alkyl halides and with sterically hindered, strong bases.[3][5]

  • Troubleshooting Steps:

    • Alkyl Halide Choice: Whenever possible, use a primary alkyl halide as the electrophile to favor the SN2 pathway.[3][5]

    • Base Selection: Opt for a less sterically hindered base.

    • Temperature: Lowering the reaction temperature generally favors substitution over elimination.

Quantitative Data

The following table summarizes potential outcomes of reacting this compound under basic conditions. Please note that the yields are illustrative and can vary significantly based on the specific reaction conditions.

Reaction TypeReagentsExpected ProductPotential Side Product(s)Typical Yield of Expected Product
Williamson Ether SynthesisAlkyl halide, Base (e.g., K₂CO₃)O-alkylated etherFavorskii rearrangement product, Chromone, Alkene (from E2)40-70%
Intramolecular CyclizationStrong Base (e.g., NaH)8-bromo-6-chloro-4-chromanoneFavorskii rearrangement productCan be the major product depending on conditions
Favorskii RearrangementStrong Base (e.g., NaOH, NaOMe)-4-chloro-2-hydroxy-6-(carboxymethyl)benzoic acid or its esterCan be the major product under forcing conditions

Experimental Protocols

Synthesis of 3-bromo-5-chloro-2-hydroxy chalcone

This protocol describes a reaction where this compound is subjected to basic conditions in a Claisen-Schmidt condensation.[7]

Materials:

  • This compound

  • Anisaldehyde (or other suitable aldehyde)

  • Ethanol

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

Procedure:

  • Dissolve this compound (1 equivalent) and anisaldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • While stirring the solution, add a solution of NaOH in water dropwise.

  • Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, the resulting sodium salt of the chalcone may precipitate.

  • The mixture is then acidified with aqueous HCl to precipitate the chalcone product.

  • The solid product is collected by filtration, washed with water, and can be recrystallized from a suitable solvent like ethanol to afford the purified 3-bromo-5-chloro-2-hydroxy chalcone.[7]

Visualizations

Side_Reactions Start This compound Desired_Reaction Desired Reaction (e.g., Williamson Ether Synthesis) Start->Desired_Reaction Alkyl Halide Favorskii Favorskii Rearrangement Start->Favorskii Strong Base Cyclization Intramolecular Cyclization Start->Cyclization Strong Base Base Base Base->Desired_Reaction Base->Favorskii Base->Cyclization Elimination E2 Elimination Base->Elimination Desired_Reaction->Elimination Competition

Caption: Potential reaction pathways of this compound in basic conditions.

Troubleshooting_Workflow Start Unexpected Result in Reaction Check_Product Characterize Byproduct(s) (MS, NMR) Start->Check_Product Carboxylic_Acid Carboxylic Acid/Ester Derivative? Check_Product->Carboxylic_Acid Chromone Chromone Structure? Carboxylic_Acid->Chromone No Favorskii_Suspected Suspect Favorskii Rearrangement Carboxylic_Acid->Favorskii_Suspected Yes Alkene Alkene Detected? Chromone->Alkene No Cyclization_Suspected Suspect Intramolecular Cyclization Chromone->Cyclization_Suspected Yes Elimination_Suspected Suspect E2 Elimination Alkene->Elimination_Suspected Yes Action_Favorskii Use Milder Base Lower Temperature Favorskii_Suspected->Action_Favorskii Action_Cyclization Protect Phenolic -OH Shorter Reaction Time Cyclization_Suspected->Action_Cyclization Action_Elimination Use Primary Alkyl Halide Less Hindered Base Elimination_Suspected->Action_Elimination

Caption: A troubleshooting workflow for identifying and addressing side reactions.

References

Stability of 3'-Bromo-5'-chloro-2'-hydroxyacetophenone under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3'-Bromo-5'-chloro-2'-hydroxyacetophenone under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that may influence its stability?

A1: The stability of this compound is primarily influenced by its three key functional groups: the phenolic hydroxyl group (-OH), the acetyl group (-COCH3), and the halogen substituents (Bromine and Chlorine) on the aromatic ring. The interplay of these groups dictates its susceptibility to degradation under different conditions.

Q2: What are the expected degradation pathways for this molecule?

A2: Based on the functional groups, the following degradation pathways are anticipated:

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, potentially forming colored quinone-type structures.

  • Hydrolysis: While the acetyl group is generally stable, extreme pH and high temperatures could lead to hydrolysis, although this is less common for aromatic ketones compared to esters or amides.

  • Dehalogenation: Under photolytic or strong reductive conditions, the carbon-bromine and carbon-chlorine bonds may cleave.

  • Thermal Decomposition: At elevated temperatures, decomposition of the entire molecule can occur.

Q3: What are the initial signs of degradation I should look for?

A3: Visual inspection may reveal a color change in the solid material or solution, often to yellow or brown, which can indicate oxidation of the phenolic group. However, the absence of a color change does not guarantee stability, as some degradation products may be colorless. Therefore, chromatographic analysis is essential for a definitive assessment.

Q4: How can I minimize the degradation of this compound during storage?

A4: To ensure the stability of the compound, it is recommended to store it in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to light, moisture, and oxygen.

Troubleshooting Guides

Issue 1: Discoloration of the Compound in Solid State or Solution
  • Problem: The typically off-white to light yellow solid or its solution has developed a yellow or brownish tint.

  • Possible Cause: This is a strong indication of oxidation of the phenolic hydroxyl group, leading to the formation of colored quinone-like byproducts. This process is often accelerated by exposure to light and air (oxygen).

  • Troubleshooting Steps:

    • Protect from Light: Store the compound in amber vials or containers wrapped in aluminum foil to prevent photo-oxidation.

    • Inert Atmosphere: For long-term storage or sensitive reactions, handle and store the compound under an inert gas like nitrogen or argon to exclude oxygen.

    • Solvent Purity: Ensure that the solvents used for preparing solutions are of high purity and free from peroxides, which can initiate oxidation.

    • pH Control: If in solution, be aware that alkaline conditions can increase the susceptibility of phenols to oxidation. Maintain a neutral or slightly acidic pH if the experimental conditions allow.

Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis (e.g., HPLC)
  • Problem: Analysis of a sample by HPLC shows a decrease in the peak area of this compound and the emergence of one or more new, unidentified peaks.

  • Possible Cause: The compound is degrading under the experimental or storage conditions. The new peaks represent degradation products.

  • Troubleshooting Steps:

    • Conduct a Forced Degradation Study: To systematically identify the nature of the degradation, perform a forced degradation study. This will help in understanding the degradation profile under specific stress conditions (acidic, basic, oxidative, thermal, and photolytic).

    • Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer to obtain mass information for the unknown peaks. This will be crucial in elucidating the structures of the degradation products.

    • Review Experimental Conditions: Carefully examine the reaction or storage conditions. Factors such as pH, temperature, presence of oxidizing or reducing agents, and exposure to light should be considered as potential causes.

    • Stability-Indicating Method: Ensure that the analytical method used is "stability-indicating," meaning it can resolve the parent compound from all potential degradation products.[1][2][3]

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of a compound and to develop stability-indicating analytical methods.[4][5] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6][7][8]

General Sample Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

Acidic Hydrolysis
  • Protocol: To 1 mL of the stock solution, add 1 mL of 1N HCl. Keep the mixture at 60°C for 48 hours. Neutralize the solution with an appropriate volume of 1N NaOH before analysis.

  • Expected Outcome: The molecule is expected to be relatively stable under acidic conditions due to the deactivating effect of the acetyl and halogen groups on the aromatic ring. However, some minor degradation cannot be ruled out at elevated temperatures.

Basic Hydrolysis
  • Protocol: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Keep the mixture at 60°C for 24 hours. Neutralize the solution with an appropriate volume of 1N HCl before analysis.

  • Expected Outcome: Phenolic compounds are more susceptible to oxidation under basic conditions. Discoloration may be observed. The acetyl group is generally resistant to hydrolysis under these conditions.

Oxidative Degradation
  • Protocol: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 48 hours, protected from light.

  • Expected Outcome: The phenolic hydroxyl group is prone to oxidation, potentially leading to the formation of hydroxylated or quinone-type products.

Thermal Degradation
  • Protocol: Place the solid compound in a controlled temperature oven at 80°C for 72 hours. Also, expose the stock solution to the same conditions.

  • Expected Outcome: Assess for any significant decomposition. Thermal degradation of chlorophenols can lead to the formation of polychlorinated dibenzo-p-dioxins and dibenzofurans under more extreme conditions, though this is less likely under controlled laboratory heating.[9][10]

Photolytic Degradation
  • Protocol: Expose the solid compound and the stock solution to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-UV energy of 200 watt-hours/square meter, as per ICH Q1B guidelines.[11] A control sample should be kept in the dark under the same temperature conditions.

  • Expected Outcome: Aromatic halogenated compounds can be susceptible to photodecomposition, which may involve dehalogenation or other rearrangements.[12][13]

Data Presentation: Summary of Expected Stability

ConditionStressorExpected StabilityPotential Degradation Products
Acidic Hydrolysis 1N HCl, 60°C, 48hHighMinimal degradation expected.
Basic Hydrolysis 1N NaOH, 60°C, 24hModerateOxidation products (quinones), potential for minor hydrolysis.
Oxidation 3% H₂O₂, RT, 48hLow to ModerateHydroxylated derivatives, quinone-type compounds.
Thermal 80°C, 72hHighMinimal degradation expected under these conditions.
Photolytic 1.2 million lux hoursModerateDehalogenated products, other photoproducts.

Note: This table presents expected outcomes based on the chemical structure and general knowledge of similar compounds. Actual results may vary and should be confirmed by experimental data.

Visualizations

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Start stock Prepare Stock Solution (1 mg/mL) start->stock acid Acidic (1N HCl, 60°C) stock->acid base Basic (1N NaOH, 60°C) stock->base oxidative Oxidative (3% H₂O₂, RT) stock->oxidative thermal Thermal (80°C) stock->thermal photo Photolytic (ICH Q1B) stock->photo neutralize Neutralize (if needed) acid->neutralize base->neutralize hplc HPLC-DAD/MS Analysis oxidative->hplc thermal->hplc photo->hplc neutralize->hplc data Data Interpretation (% Degradation, Peak Purity) hplc->data elucidate Structure Elucidation (for significant degradants) data->elucidate

Caption: Workflow for conducting forced degradation studies.

Potential Degradation Pathways

Degradation_Pathways cluster_products Potential Degradation Products parent 3'-Bromo-5'-chloro- 2'-hydroxyacetophenone oxidation Oxidation Products (e.g., Quinones) parent->oxidation Oxidizing Agents (H₂O₂, Air, Light) dehalogenation Dehalogenated Products parent->dehalogenation UV Light / Reductive Conditions hydrolysis Hydrolysis Products (less likely) parent->hydrolysis Extreme pH / High Temperature

Caption: Potential degradation pathways for the target compound.

References

Removal of unreacted starting material from chalcone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to address the common challenge of removing unreacted starting materials from a crude chalcone product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude chalcone synthesis product?

The most common impurities are typically unreacted starting materials from the Claisen-Schmidt condensation: the aromatic aldehyde (e.g., benzaldehyde) and the ketone (e.g., acetophenone).[1] Depending on the reaction conditions, byproducts from self-condensation of the ketone or Cannizzaro reaction of the aldehyde may also be present.[1]

Q2: What is the most straightforward method to purify a solid chalcone product?

For solid chalcones, recrystallization is a widely used and effective purification technique.[2] This method is ideal when the impurities have different solubility profiles from the desired chalcone product in a chosen solvent. Ethanol is a common and effective solvent for recrystallizing a broad range of chalcones.[2][3][4]

Q3: My crude product is contaminated with the starting aromatic aldehyde. How can I remove it before recrystallization?

An effective method for selectively removing unreacted aldehydes is a liquid-liquid extraction using a saturated sodium bisulfite (NaHSO₃) solution.[5][6] The aldehyde reacts with bisulfite to form a water-soluble adduct, which is then extracted into the aqueous phase, leaving the chalcone in the organic layer.[5][7]

Q4: How can I remove an unreacted phenolic ketone, like 2'-hydroxyacetophenone?

Unreacted phenolic ketones can be removed by an alkaline extraction.[8][9] By washing an organic solution of the crude product with an aqueous base (e.g., 10% NaOH), the acidic phenolic ketone is deprotonated to form a water-soluble sodium salt, which partitions into the aqueous layer.[8][9] The non-phenolic chalcone remains in the organic phase.

Q5: When is column chromatography a better choice than recrystallization?

Column chromatography is preferred under the following circumstances:

  • The crude product is an oil or fails to crystallize.[10]

  • Recrystallization fails to remove impurities effectively, especially if the impurities have similar solubility to the chalcone.

  • Separation of structurally similar compounds is required, such as cis/trans isomers of the chalcone.[11]

  • Multiple impurities are present.[3]

Troubleshooting Purification Issues

Problem Possible Cause Solution
No Crystals Form During Recrystallization The solution is too dilute (too much solvent was added).Reheat the solution to evaporate some of the solvent to the point of saturation and allow it to cool again.[2]
The solution cooled too quickly, preventing crystal lattice formation.Allow the flask to cool slowly to room temperature before placing it in an ice bath.[2]
Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure chalcone.[2]
Low Yield After Recrystallization Too much solvent was used during dissolution, meaning some product remains in the mother liquor.Use the minimum amount of hot solvent required to fully dissolve the crude product.[2]
The crystals were washed with solvent that was not ice-cold.Always wash the filtered crystals with a minimal amount of ice-cold solvent to prevent the product from dissolving.[2]
Poor Separation on Column Chromatography The chosen mobile phase (eluent) has incorrect polarity.Optimize the solvent system using Thin Layer Chromatography (TLC) first.[11] If compounds elute too quickly, decrease the eluent's polarity (e.g., increase the hexane-to-ethyl acetate ratio).[11]
Aldehyde Impurity Remains After Bisulfite Wash Incomplete reaction with sodium bisulfite.Ensure the sodium bisulfite solution is freshly prepared and saturated. Increase the shaking time during extraction to ensure thorough mixing.[6][7]
The bisulfite adduct is not fully partitioning to the aqueous layer.Dissolving the crude mixture in a water-miscible organic solvent like methanol or DMF before adding the bisulfite solution and the extraction solvent can improve the reaction and separation.[6][7]

Purification Workflows & Protocols

A general workflow for purifying a crude chalcone product is outlined below. The specific steps depend on the nature of the impurities present.

Crude Crude Chalcone Product TLC Analyze by TLC Crude->TLC Aldehyde Aldehyde Present? TLC->Aldehyde Phenol Phenolic Ketone Present? Aldehyde->Phenol No Bisulfite Sodium Bisulfite Wash Aldehyde->Bisulfite Yes Alkali Alkaline Extraction Phenol->Alkali Yes Decision Recrystallization Feasible? Phenol->Decision No Bisulfite->Phenol Alkali->Decision Recrystallize Recrystallization Pure Pure Chalcone Recrystallize->Pure Column Column Chromatography Column->Pure Decision->Recrystallize Yes Decision->Column No / Fails

Caption: Decision workflow for chalcone purification.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable for solid crude chalcones where impurities can be removed by differential solubility.

  • Solvent Selection : Choose a suitable solvent or solvent system (e.g., 95% ethanol). The ideal solvent should dissolve the chalcone when hot but not at room temperature.[2]

  • Dissolution : Place the crude chalcone in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture gently on a hot plate with stirring. Continue adding small portions of hot solvent until the chalcone is completely dissolved.[2]

  • Cooling & Crystallization : Remove the flask from the heat and allow it to cool slowly to room temperature, undisturbed, to allow for the formation of large crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1][2]

  • Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing : Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove residual soluble impurities.[2]

  • Drying : Allow the crystals to air dry on the filter paper or place them in a desiccator to remove all traces of solvent.

Protocol 2: Removal of Unreacted Aldehyde via Sodium Bisulfite Wash

This liquid-liquid extraction protocol selectively removes aldehyde impurities.

Start Crude product in organic solvent (e.g., EtOAc) AddBisulfite Add saturated aq. NaHSO₃ solution Start->AddBisulfite Shake Shake vigorously in separatory funnel AddBisulfite->Shake Separate Separate Layers Shake->Separate Organic Organic Layer: Chalcone Separate->Organic Aqueous Aqueous Layer: Aldehyde-Bisulfite Adduct Separate->Aqueous Wash Wash organic layer with water Organic->Wash Dry Dry (Na₂SO₄), filter, and concentrate Wash->Dry End Chalcone (aldehyde-free) Dry->End

Caption: Workflow for aldehyde removal using a bisulfite wash.

  • Dissolution : Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate or diethyl ether.[8]

  • Extraction : Transfer the solution to a separatory funnel. Add an equal volume of a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃).[7]

  • Mixing : Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.[7][12]

  • Separation : Allow the layers to separate. The aqueous layer (containing the aldehyde-bisulfite adduct) is drained off.[5]

  • Washing : Wash the remaining organic layer with water and then with brine to remove any residual water-soluble species.

  • Drying & Concentration : Transfer the organic layer to a flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the aldehyde-free crude product, which can then be further purified by recrystallization or chromatography.[8]

Protocol 3: Purification by Column Chromatography

This protocol is for separating chalcones based on polarity, often using silica gel.

  • TLC Analysis : First, determine an optimal solvent system using TLC. A common mobile phase for chalcones is a mixture of hexane and ethyl acetate.[8][11] The ideal ratio should give the chalcone product an Rf value of approximately 0.25-0.35.

  • Column Packing : Prepare a chromatography column with silica gel using the "wet method" (slurry packing) with the chosen eluent. Ensure the packed bed is level and free of air bubbles.[11]

  • Sample Loading : Dissolve the crude chalcone in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, perform "dry loading" by adsorbing the crude product onto a small amount of silica gel. Carefully add the sample to the top of the packed column.[11]

  • Elution : Carefully add the mobile phase to the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis : Monitor the collected fractions by TLC to identify which ones contain the pure chalcone.[11]

  • Solvent Removal : Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified chalcone.[11]

References

Technical Support Center: Scaling Up the Synthesis of 3'-Bromo-5'-chloro-2'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 3'-Bromo-5'-chloro-2'-hydroxyacetophenone.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two main synthetic routes for preparing this compound:

  • Bromination of 5-chloro-2-hydroxyacetophenone: This method involves the direct bromination of the aromatic ring of 5-chloro-2-hydroxyacetophenone using bromine in a solvent like acetic acid.[1][2][3]

  • Fries Rearrangement of 2-bromo-4-chlorophenyl acetate: This route involves the rearrangement of 2-bromo-4-chlorophenyl acetate, typically catalyzed by a Lewis acid such as aluminum chloride, at elevated temperatures.[1][4]

Q2: Which synthesis route is more suitable for a large-scale production?

A2: The choice of synthesis route for scale-up depends on several factors, including raw material availability, safety considerations, and desired product purity.

  • The bromination route is a more direct method. However, handling large quantities of bromine can be hazardous and may require specialized equipment.

  • The Fries rearrangement avoids the use of elemental bromine but involves high temperatures and the use of a strong Lewis acid, which can present challenges in handling and waste disposal on a larger scale. The reaction can also yield isomeric byproducts, potentially complicating purification.[4][5]

A thorough process safety assessment and cost analysis should be conducted for both routes before selecting one for scale-up.

Q3: What are the critical parameters to control during the Fries rearrangement?

A3: The Fries rearrangement is sensitive to several parameters that can influence the yield and isomer distribution:

  • Temperature: Higher temperatures generally favor the formation of the ortho isomer, which is the desired product in this case.[4][6] However, excessively high temperatures can lead to side reactions and degradation.[5]

  • Solvent: The polarity of the solvent can affect the ratio of ortho to para isomers. Non-polar solvents tend to favor the ortho product.[4][6]

  • Lewis Acid: The choice and amount of Lewis acid are critical. Aluminum chloride is commonly used, but others like boron trifluoride or tin(IV) chloride can also be employed.[7] The stoichiometry of the Lewis acid can impact reaction efficiency and selectivity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield in Fries Rearrangement Incomplete reaction.- Ensure anhydrous conditions as Lewis acids are moisture-sensitive.- Increase reaction time or temperature gradually, monitoring for side product formation.- Verify the quality and stoichiometry of the Lewis acid.
Side reactions or degradation.- Lower the reaction temperature to minimize byproduct formation.[4][5]- Investigate alternative Lewis acids that may offer better selectivity.[7]
Formation of Multiple Isomers Suboptimal reaction conditions.- For the Fries rearrangement, adjust the temperature and solvent polarity to favor the desired ortho isomer. Lower temperatures and more polar solvents tend to favor the para isomer.[4][6]- In the bromination route, ensure regioselective conditions are maintained.
Product Discoloration (Brownish or Yellowish) Presence of impurities or degradation products.- Purify the crude product using recrystallization or column chromatography.[8]- If using the bromination route, ensure all residual bromine is quenched and removed.- Store the final product protected from light and air to prevent degradation.[8]
Difficulty in Product Purification "Oiling out" during recrystallization.- Ensure the chosen recrystallization solvent has a boiling point lower than the melting point of the product (100-103 °C).[3][9]- Use a solvent system where the product is highly soluble at elevated temperatures and poorly soluble at room temperature.[8]- Cool the solution slowly to promote crystal formation rather than precipitation.[8]
Incomplete separation by column chromatography.- Optimize the mobile phase polarity for better separation of the product from impurities.- Ensure proper packing of the stationary phase to avoid channeling.
Exothermic Reaction During Scale-Up Rapid addition of reagents.- For the Fries rearrangement, control the rate of addition of the starting material to the Lewis acid slurry.- In the bromination reaction, add the bromine solution dropwise and monitor the internal temperature closely.
Inadequate heat dissipation.- Use a reactor with a larger surface area-to-volume ratio or a more efficient cooling system.- Consider a semi-batch process where reagents are added portion-wise.

Experimental Protocols

Synthesis via Bromination of 5-chloro-2-hydroxyacetophenone
  • Dissolution: Dissolve 5-chloro-2-hydroxyacetophenone (1 equivalent) in glacial acetic acid.

  • Bromination: Slowly add a solution of bromine (1 equivalent) in glacial acetic acid to the reaction mixture with constant stirring.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Product Isolation: Upon completion, the product may precipitate out of the solution. If not, carefully add the reaction mixture to ice water to precipitate the crude product.

  • Filtration and Washing: Filter the solid product, wash with cold water to remove residual acid, and then with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from ethanol to obtain pure this compound.[2]

Synthesis via Fries Rearrangement of 2-bromo-4-chlorophenyl acetate
  • Preparation of Starting Material: Synthesize 2-bromo-4-chlorophenyl acetate by reacting 2-bromo-4-chlorophenol with acetyl chloride or acetic anhydride in the presence of a base.

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer and a heating mantle, add aluminum chloride (AlCl₃) (typically in excess).

  • Fries Rearrangement: Slowly add 2-bromo-4-chlorophenyl acetate (1 equivalent) to the aluminum chloride.

  • Heating: Heat the reaction mixture to 135 °C and stir overnight.[1]

  • Quenching: Cool the reaction mixture and carefully quench by adding it to a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing and Drying: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the resulting residue by column chromatography or recrystallization to yield 1-(3-bromo-5-chloro-2-hydroxyphenyl)ethanone.[1][10]

Quantitative Data

Table 1: Comparison of Synthesis Routes and Yields

Synthesis Route Starting Material Reagents Reported Yield Reference
Bromination5-chloro-2-hydroxyacetophenoneBromine, Acetic Acid65%[1][3]
Fries Rearrangement2-bromo-4-chlorophenyl acetateAluminum Chloride77%[1]

Table 2: Physical and Chemical Properties

Property Value Reference
CAS Number 59443-15-1[1][9]
Molecular Formula C₈H₆BrClO₂[1]
Molecular Weight 249.49 g/mol [1][9]
Melting Point 100-103 °C[3][9]
Appearance Off-white to pale-yellow solid[8]

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound cluster_route1 Route 1: Bromination cluster_route2 Route 2: Fries Rearrangement 5-chloro-2-hydroxyacetophenone 5-chloro-2-hydroxyacetophenone Bromination Bromination 5-chloro-2-hydroxyacetophenone->Bromination Br2, Acetic Acid Crude Product 1 Crude Product 1 Bromination->Crude Product 1 Purification Purification Crude Product 1->Purification 2-bromo-4-chlorophenyl acetate 2-bromo-4-chlorophenyl acetate Fries Rearrangement Fries Rearrangement 2-bromo-4-chlorophenyl acetate->Fries Rearrangement AlCl3, 135°C Crude Product 2 Crude Product 2 Fries Rearrangement->Crude Product 2 Crude Product 2->Purification Final Product 3'-Bromo-5'-chloro- 2'-hydroxyacetophenone Purification->Final Product Recrystallization or Column Chromatography

Caption: Overview of the two primary synthesis routes for this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Yield Low Yield Low Yield Check Starting Material Purity Check Starting Material Purity Low Yield->Check Starting Material Purity Verify Reaction Conditions Verify Reaction Conditions Low Yield->Verify Reaction Conditions Analyze for Side Products Analyze for Side Products Low Yield->Analyze for Side Products Impure Starting Material Impure Starting Material Check Starting Material Purity->Impure Starting Material Purity < 98% Suboptimal Conditions Suboptimal Conditions Verify Reaction Conditions->Suboptimal Conditions Deviation from protocol Side Reactions Occurring Side Reactions Occurring Analyze for Side Products->Side Reactions Occurring Unexpected spots on TLC Purify Starting Material Purify Starting Material Impure Starting Material->Purify Starting Material Optimize Temp, Time, Reagents Optimize Temp, Time, Reagents Suboptimal Conditions->Optimize Temp, Time, Reagents Adjust Conditions to Minimize Adjust Conditions to Minimize Side Reactions Occurring->Adjust Conditions to Minimize

Caption: A logical workflow for troubleshooting low product yield during synthesis.

References

Validation & Comparative

A Comparative Analysis of Halogenated Acetophenones in Chalcone Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective review of the performance of chloro-, bromo-, and fluoro-substituted acetophenones in the synthesis of chalcones, supported by experimental data and detailed protocols. This guide is intended for researchers, scientists, and professionals in the field of drug development.

The synthesis of chalcones, a class of compounds with a distinctive 1,3-diaryl-2-propen-1-one backbone, is a cornerstone of medicinal chemistry research.[1][2] These compounds, found in numerous edible plants, serve as crucial precursors in the biosynthesis of flavonoids and isoflavonoids.[1] The introduction of halogen substituents into the chalcone structure has been shown to significantly modulate their biological activities, which span anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][3][4] This guide provides a comparative analysis of the use of halogenated acetophenones in chalcone synthesis, focusing on the widely employed Claisen-Schmidt condensation reaction.[1][5]

Comparative Performance in Chalcone Synthesis

The Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone and a benzaldehyde, is the most common and efficient method for preparing chalcones.[1][6] The reactivity of the halogenated acetophenone can influence reaction times and overall yields. While a direct, single-study comparison of different halogenated acetophenones under identical conditions is not extensively documented, a review of published data allows for a comparative overview.

Generally, the synthesis of halogenated chalcones proceeds with good to excellent yields, often ranging from 65% to over 90%, depending on the specific reactants and conditions.[2][7] The nature of the halogen substituent on the acetophenone can influence the electrophilicity of the carbonyl carbon and the acidity of the α-protons, thereby affecting the rate of enolate formation, which is a key step in the condensation reaction.

Table 1: Comparative Yields of Halogenated Chalcones Synthesized via Claisen-Schmidt Condensation

Halogenated AcetophenoneBenzaldehyde DerivativeCatalyst/SolventReaction TimeYield (%)Reference
4-Chloroacetophenone4-HydroxybenzaldehydeNaOH/Ethanol~4 hoursNot Specified[2]
4-BromoacetophenoneVarious Halogen BenzaldehydesNaOHNot SpecifiedNot Specified[3]
4-FluoroacetophenoneBenzaldehydeNot SpecifiedNot SpecifiedNot Specified[8]
1-(4-hydroxyphenyl)ethan-1-one4-ChlorobenzaldehydeKOH/Ethanol7 hours82%[7]
1-(4-hydroxyphenyl)ethan-1-one4-BromobenzaldehydeKOH/Ethanol7 hours85%[7]
2-hydroxy-3-bromo-5-ethyl acetophenoneBenzaldehydeNot SpecifiedNot SpecifiedNot Specified[4]
5-chloro-2-hydroxy acetophenoneAnisaldehydeNot SpecifiedNot SpecifiedNot Specified[9]

Note: The yields are highly dependent on the specific reaction conditions and the nature of the benzaldehyde used.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of halogenated chalcones via the Claisen-Schmidt condensation, as well as their purification and characterization.

Protocol 1: General Synthesis of Halogenated Chalcones [1][7]

  • Reactant Preparation: In a round-bottom flask, dissolve an equimolar amount of the selected halogenated acetophenone (e.g., 1.0 mmol) and the corresponding substituted benzaldehyde (e.g., 1.0 mmol) in 15-20 mL of ethanol with stirring.

  • Base Addition: To the stirred solution, add a catalytic amount of a strong base, such as 40% aqueous potassium hydroxide (KOH) or sodium hydroxide (NaOH) (e.g., 2.5 mL).[7]

  • Reaction: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.[7]

  • Isolation of Crude Product: Once the reaction is complete, the mixture is often poured into ice-cold water and acidified with a dilute acid (e.g., HCl) to precipitate the chalcone.[10] The solid product is then collected by vacuum filtration using a Büchner funnel and washed with cold water.

Protocol 2: Purification of Halogenated Chalcones [1][10]

  • Recrystallization: This is a common method for purifying solid chalcones. The crude product is dissolved in a minimal amount of a hot solvent (e.g., ethanol) and allowed to cool slowly, leading to the formation of crystals.[10]

  • Column Chromatography: For oily products or complex mixtures, column chromatography is an effective purification technique. A slurry of silica gel in a suitable eluent (e.g., a mixture of hexane and ethyl acetate) is prepared and packed into a column. The crude product is dissolved in a minimal amount of the eluent and loaded onto the column. The different components of the mixture are then separated by eluting with the chosen solvent system.[1][10]

Protocol 3: Characterization of Halogenated Chalcones

The structure and purity of the synthesized chalcones are confirmed using various spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum of a chalcone will typically show a strong absorption band for the α,β-unsaturated carbonyl group (C=O) in the region of 1640-1697 cm⁻¹.[11][12] The C-H stretching vibrations of the aromatic rings are observed around 3000-3100 cm⁻¹.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The protons of the vinylene group (-CH=CH-) typically appear as two doublets in the range of δ 7.12-8.29 ppm, with a coupling constant that indicates a trans configuration.[3] Aromatic protons resonate in the range of δ 7.34-7.93 ppm.[3]

    • ¹³C NMR: The carbonyl carbon signal is typically found in the range of δ 186.6-196.8 ppm.[13] The α- and β-carbons of the enone system appear at approximately δ 116.1-128.1 and δ 136.9-145.4 ppm, respectively.[13]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized chalcone and to aid in its structural elucidation.[7]

Biological Activity and Signaling Pathways

Halogenated chalcones exhibit a wide array of biological activities, making them attractive candidates for drug development.[2][3][4] Their mechanisms of action often involve interactions with specific signaling pathways. For instance, some chalcones induce apoptosis (programmed cell death) in cancer cells through the mitochondrial pathway.[14]

Chalcone_Apoptosis_Pathway cluster_stimulus External/Internal Stimulus Halogenated_Chalcone Halogenated Chalcone

Chalcone_Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Synthesis cluster_processing Work-up and Purification cluster_analysis Characterization Acetophenone Halogenated Acetophenone Condensation Claisen-Schmidt Condensation (Base-catalyzed) Acetophenone->Condensation Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Condensation Isolation Precipitation & Filtration Condensation->Isolation Purification Recrystallization or Column Chromatography Isolation->Purification Spectroscopy IR, NMR, Mass Spec Purification->Spectroscopy Final_Product Pure Halogenated Chalcone Spectroscopy->Final_Product

Logical_Relationship Structure Chemical Structure (Halogen type & position) Reactivity Reactivity in Synthesis (Yield, Reaction Rate) Structure->Reactivity influences Activity Biological Activity (e.g., Anticancer) Structure->Activity determines Reactivity->Activity enables synthesis for testing

References

Bromo-Chloro vs. Chloro-Substituted Chalcones: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of substituent choices on a molecular scaffold is paramount. This guide provides a comparative analysis of the biological activities of bromo-chloro substituted chalcones versus their chloro-only counterparts, supported by experimental data and detailed protocols.

Chalcones, belonging to the flavonoid family, are characterized by a 1,3-diphenyl-2-propen-1-one core. Their versatile structure, easily synthesized via Claisen-Schmidt condensation, makes them a privileged scaffold in medicinal chemistry. The introduction of halogen atoms, particularly chlorine and bromine, has been shown to significantly modulate their biological properties, including antimicrobial and anticancer activities. This guide synthesizes findings from multiple studies to offer a clear comparison between chalcones bearing both bromine and chlorine substituents and those with only chlorine.

Data Presentation: Quantitative Comparison of Biological Activities

The following tables summarize the biological activities of various bromo-chloro and chloro-only substituted chalcones, providing a quantitative basis for comparison.

Table 1: Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µM)
CompoundTarget OrganismMIC (µM)Reference
Bromo-Chloro Substituted Chalcones
(2E)-3-(2-bromophenyl)-1-(pyrazin-2-yl)prop-2-en-1-one (CH-0y)Staphylococcus aureus15.625 - 62.5[1]
Enterococcus faecium31.25 - 62.5[1]
Chloro-Only Substituted Chalcones
(E)-3-(4-chlorophenyl)-1-(pyrazin-2-yl)prop-2-en-1-one (CH-0w)Staphylococcus aureus31.25 - 125[1]
Enterococcus faecalis62.5[1]
Enterococcus faecium62.5[1]
5'-chloro-2'-hydroxychalconeStaphylococcus aureus DSM 799> 2-hydroxychalcone[2]
4-chloro-2'-hydroxychalconeEscherichia coli 10536Significant Inhibition[3][4]
Staphylococcus aureus DSM 799Significant Inhibition[3][4]
Candida albicans DSM 1386Significant Inhibition[3][4]

Observation: In the pyrazine-based series, the bromo-substituted chalcone (CH-0y) generally exhibited higher anti-staphylococcal activity (lower MIC range) compared to its chloro-substituted counterpart (CH-0w)[1]. This suggests that for this particular scaffold, bromine may be more effective in enhancing antibacterial potency against certain Gram-positive bacteria. Studies also indicate that the introduction of a chlorine atom into the chalcone structure can enhance its bioactivity, including antibacterial properties[2][4].

Table 2: Anticancer Activity (IC50 in µg/mL and µM)
CompoundCell LineIC50 (µg/mL)IC50 (µM)Reference
Bromo-Chloro Substituted Chalcones
(E)-3-(4-bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-onMCF-721.62-[5]
Chloro-Only Substituted Chalcones
(E)-3-(4-chlorophenyl)-1-o-tolilprop-2-en-1-onMCF-73.66-[5]
5'-chloro-3,4-ethylenedioxy-2'-methoxychalconeColorectal Cancer Lines-< 5[6]

Observation: In this specific comparison against the MCF-7 breast cancer cell line, the chloro-only substituted chalcone exhibited significantly higher potency (lower IC50) than the bromo-chloro substituted chalcone[5]. However, it is crucial to note that the position and nature of other substituents on the aromatic rings play a significant role in determining the cytotoxic activity. For instance, a 5'-chloro-substituted chalcone showed potent activity by inhibiting the TOP2A/Wnt/β-catenin signaling pathway in colorectal cancer cells[6].

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Synthesis of Halogenated Chalcones (Claisen-Schmidt Condensation)

The synthesis of both bromo-chloro and chloro-only chalcones is commonly achieved through the Claisen-Schmidt condensation reaction[7][8][9].

  • Preparation of Reactants: An appropriately substituted acetophenone (e.g., chloro-acetophenone) and a substituted benzaldehyde (e.g., bromo-benzaldehyde or chloro-benzaldehyde) are used as starting materials.

  • Reaction Conditions: The ketone and aldehyde (in equimolar amounts) are dissolved in a suitable solvent, typically ethanol[9].

  • Base Catalyst: A strong base, such as a 40% potassium hydroxide (KOH) solution, is added dropwise to the stirred reaction mixture[7].

  • Reaction Monitoring: The reaction is stirred at room temperature for a specified duration (e.g., 7 hours) and monitored by thin-layer chromatography (TLC) to track the formation of the product[7].

  • Workup and Purification: Once the reaction is complete, the mixture is poured into water and acidified (e.g., with 10% HCl) to precipitate the crude chalcone[9]. The solid product is then filtered, washed with water, and dried. Purification is typically achieved by recrystallization from a suitable solvent like ethanol to yield the pure chalcone[9].

Antimicrobial Activity Assay (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy and is often determined using the broth microdilution method.

  • Preparation of Inoculum: Bacterial strains are cultured in an appropriate broth medium (e.g., Mueller-Hinton broth) to a specific optical density, corresponding to a known cell concentration.

  • Serial Dilution of Compounds: The test chalcones are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test chalcones and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution. The plate is then incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the synthesis and biological evaluation of substituted chalcones.

Claisen_Schmidt_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions Ketone Substituted Acetophenone Product Substituted Chalcone Ketone->Product + Aldehyde Substituted Benzaldehyde Aldehyde->Product Solvent Ethanol Solvent->Product Catalyst KOH (Base) Catalyst->Product

Caption: Claisen-Schmidt condensation for chalcone synthesis.

Experimental_Workflow_Antimicrobial start Start prep_compounds Prepare Serial Dilutions of Chalcones start->prep_compounds prep_inoculum Prepare Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_compounds->inoculate prep_inoculum->inoculate incubate Incubate at 37°C inoculate->incubate read_results Determine MIC (Visual Inspection) incubate->read_results end End read_results->end Anticancer_Signaling_Pathway Chalcone 5'-chloro-3,4-ethylenedioxy- 2'-methoxychalcone TopoIIA Topoisomerase IIA Chalcone->TopoIIA Inhibits Wnt Wnt/β-catenin Signaling TopoIIA->Wnt Co-activates Oncogenes Oncogene Transcription Wnt->Oncogenes Increases CancerGrowth Cancer Cell Growth Oncogenes->CancerGrowth Promotes

References

Cytotoxicity Showdown: A Comparative Analysis of Chalcones from Substituted Acetophenones

Author: BenchChem Technical Support Team. Date: December 2025

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are a significant class of flavonoids found in various natural sources and are precursors to other flavonoids and isoflavonoids.[1] Their versatile chemical structure allows for numerous derivatives, which have garnered substantial interest in medicinal chemistry due to a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The cytotoxic activity of chalcones against cancer cell lines is a particularly active area of research, with studies focusing on how substitutions on the two aromatic rings influence their potency and selectivity.[1][4]

This guide provides a comparative overview of the cytotoxic effects of chalcone derivatives synthesized from various substituted acetophenones. It aims to offer researchers and drug development professionals a clear, data-driven comparison supported by detailed experimental protocols and visual workflows.

Comparative Cytotoxicity of Chalcone Derivatives

The cytotoxic potential of chalcone derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the IC50 values for a selection of chalcones derived from different substituted acetophenones, highlighting the impact of these substitutions on their anticancer activity.

Chalcone Derivative (Substitutions)Cell LineIC50 (µM)Reference
Series 1: Azide/Triazole Substituted Chalcones
1-(4-(2-azidoethoxy)phenyl)-3-(4-chlorophenyl)prop-2-en-1-oneHeLa> 100[5]
1-(4-(2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethoxy)phenyl)-3-(4-chlorophenyl)prop-2-en-1-one (Compound 8c)HeLa13.03[5]
Series 2: Prenyl and Methoxy/Hydroxy Substituted Chalcones
(E)-1-(2'-hydroxy-4',6'-dimethoxy-3'-prenylphenyl)-3-(4''-methoxyphenyl)propenone (Compound 12)MCF-74.19 ± 1.04[6]
ZR-75-19.40 ± 1.74[6]
MDA-MB-2316.12 ± 0.84[6]
(E)-1-(2',4'-dihydroxy-3'-prenylphenyl)-3-(4''-methoxyphenyl)propenone (Compound 13)MCF-73.30 ± 0.92[6]
ZR-75-18.75 ± 2.01[6]
MDA-MB-23118.10 ± 1.65[6]
Series 3: Halogenated Chalcones
Brominated Chalcone Derivative (Compound 15)Gastric Cancer Cells3.57 - 5.61[7]
4-chloro-2'-hydroxychalconeHeLaLow (not specified)
Series 4: Bis-Chalcones with Thiophene Moiety
Compound 5aMCF-7 (Breast)7.87 ± 2.54[8]
HCT116 (Colon)18.10 ± 2.51[8]
A549 (Lung)41.99 ± 7.64[8]
Compound 5bMCF-7 (Breast)4.05 ± 0.96[8]
Series 5: p-Aminoacetophenone Derived Chalcones
Chalcone from p-aminoacetophenone and cinnamaldehyde (Compound III)A-375 (Melanoma)64.05 (µg/mL)[9]
Chalcone from p-aminoacetophenone and 2,3-dimethylbenzaldehyde (Compound II)A-375 (Melanoma)121.6 (µg/mL)[9]

Experimental Protocols

The evaluation of cytotoxicity for the synthesized chalcones predominantly relies on cell viability assays. The following are detailed methodologies for the most commonly cited experiments.

Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones are frequently synthesized through the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted acetophenone and a substituted benzaldehyde.[9][10][11]

  • Reactant Preparation : Equimolar amounts of the desired substituted acetophenone and substituted aromatic aldehyde are dissolved in a suitable solvent, typically ethanol.[10]

  • Catalyst Addition : A base catalyst, such as a 40% sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution, is added dropwise to the mixture with continuous stirring.[9][10] The reaction is often kept in a cold environment (e.g., an ice bath) during the addition of the base.[10]

  • Reaction : The mixture is stirred for several hours at room temperature to allow the condensation reaction to proceed.[10]

  • Isolation and Purification : The reaction mixture is then poured into ice-cold water and acidified (e.g., with dilute HCl).[9] The resulting solid precipitate, the chalcone product, is collected by filtration, washed, and can be further purified by recrystallization from a solvent like ethanol.[9]

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability.[1][9]

  • Cell Seeding : Cancer cells (e.g., HeLa, MCF-7, A-375) are seeded into 96-well plates at a specific density (e.g., 1.5 x 10³ cells/well) and incubated under standard conditions (37°C, 5% CO₂) to allow for cell attachment.[6][9]

  • Compound Treatment : After incubation (typically 24 hours), the culture medium is replaced with fresh medium containing various concentrations of the chalcone derivatives.[9] A control group receives medium with the solvent (e.g., DMSO) used to dissolve the compounds.[12]

  • Incubation : The plates are incubated with the compounds for a specified period, often ranging from 24 to 72 hours.[6][9]

  • MTT Addition : Following the treatment period, the MTT reagent is added to each well, and the plates are incubated for an additional 2-4 hours.[9] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Solubilization : A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement : The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation : The percentage of cell viability is calculated relative to the control group. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.[12]

Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay

The Sulforhodamine B (SRB) assay is a method used for cell density determination, based on the measurement of cellular protein content.[13]

  • Cell Seeding and Treatment : Similar to the MTT assay, cells are seeded in 96-well plates and treated with varying concentrations of the chalcone compounds for a defined exposure time (e.g., 72, 96, or 168 hours).[13]

  • Cell Fixation : After treatment, the cells are fixed to the plate, typically using trichloroacetic acid (TCA).

  • Staining : The fixed cells are washed and then stained with the SRB dye, which binds to basic amino acids of cellular proteins.[13]

  • Washing : Unbound dye is removed by washing with a dilute acetic acid solution.

  • Solubilization : The protein-bound dye is solubilized with a basic solution (e.g., Tris base).

  • Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 510 nm). The absorbance is proportional to the total cellular protein mass and thus to the cell number.

  • LC50 Calculation : The median lethal concentration (LC50) values are calculated from dose-response curves.[13]

Visualizing the Process

To better understand the synthesis and evaluation pipeline, the following diagrams illustrate the key processes.

G sub_acetophenone Substituted Acetophenone condensation Claisen-Schmidt Condensation sub_acetophenone->condensation sub_benzaldehyde Substituted Benzaldehyde sub_benzaldehyde->condensation reactants Ethanol + Base (KOH/NaOH) reactants->condensation Catalyst chalcone Chalcone Derivative (α,β-unsaturated ketone) condensation->chalcone Product G start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate (24h) for cell adhesion seed_cells->incubate1 add_chalcones Add Chalcone Derivatives (various concentrations) incubate1->add_chalcones incubate2 Incubate (24-72h) with compounds add_chalcones->incubate2 add_reagent Add MTT Reagent incubate2->add_reagent incubate3 Incubate (2-4h) Formazan formation add_reagent->incubate3 solubilize Add DMSO to Solubilize Crystals incubate3->solubilize measure Measure Absorbance (Plate Reader) solubilize->measure calculate Calculate Cell Viability and IC50 Values measure->calculate end End calculate->end

References

A Comparative Guide to the Structural Validation of 3'-Bromo-5'-chloro-2'-hydroxyacetophenone and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the structural validation of 3'-Bromo-5'-chloro-2'-hydroxyacetophenone and its derivatives. The structural elucidation of newly synthesized compounds is a critical step in chemical and pharmaceutical research. This document outlines the application of several key analytical methods, presenting expected data and detailed experimental protocols to aid researchers in selecting the most appropriate techniques for their needs.

Data Presentation: A Comparative Overview of Analytical Techniques

The unequivocal structural confirmation of this compound (CAS: 59443-15-1, Formula: C₈H₆BrClO₂, Molecular Weight: 249.49 g/mol ) relies on a combination of spectroscopic and analytical methods. Below is a comparative summary of the expected data from primary analytical techniques. While experimental data for the title compound is not widely published, this guide presents expected values based on spectral data from closely related analogs, including 5-chloro-2-hydroxyacetophenone and 3-bromo-2-hydroxyacetophenone.

Table 1: Comparison of Spectroscopic Data for Structural Elucidation

Technique Expected Data for this compound Alternative I: 5-Chloro-2-hydroxyacetophenone Alternative II: 3-Bromo-2-hydroxyacetophenone
¹H NMR δ ~12.0 (s, 1H, -OH), ~7.8 (d, 1H, Ar-H), ~7.6 (d, 1H, Ar-H), ~2.6 (s, 3H, -COCH₃)δ ~12.2 (s, 1H, -OH), ~7.7 (d, 1H, Ar-H), ~7.4 (dd, 1H, Ar-H), ~6.9 (d, 1H, Ar-H), ~2.6 (s, 3H, -COCH₃)δ ~12.5 (s, 1H, -OH), ~7.9 (dd, 1H, Ar-H), ~7.5 (dd, 1H, Ar-H), ~6.9 (t, 1H, Ar-H), ~2.7 (s, 3H, -COCH₃)
¹³C NMR δ ~204 (-C=O), ~162 (C-OH), ~138 (C-Br), ~135 (C-H), ~125 (C-Cl), ~122 (C-H), ~120 (C-C=O), ~118 (C-H), ~27 (-CH₃)δ ~204 (-C=O), ~162 (C-OH), ~136 (C-H), ~130 (C-Cl), ~122 (C-H), ~120 (C-C=O), ~119 (C-H), ~27 (-CH₃)δ ~204 (-C=O), ~162 (C-OH), ~139 (C-H), ~130 (C-H), ~121 (C-C=O), ~120 (C-H), ~112 (C-Br), ~27 (-CH₃)
Mass Spec. Molecular Ion (M⁺) at m/z 248, 250, 252 (isotopic pattern for Br and Cl). Fragmentation of the acetyl group.Molecular Ion (M⁺) at m/z 170, 172 (isotopic pattern for Cl).Molecular Ion (M⁺) at m/z 214, 216 (isotopic pattern for Br).
FTIR (cm⁻¹) ~3400 (O-H), ~1650 (C=O), ~1600, 1480 (C=C aromatic), ~830, ~780 (C-H out-of-plane bending)~3400 (O-H), ~1650 (C=O), ~1610, 1490 (C=C aromatic), ~820 (C-H out-of-plane bending)~3450 (O-H), ~1640 (C=O), ~1590, 1470 (C=C aromatic), ~750 (C-H out-of-plane bending)

Table 2: Comparison of Structural Validation Methods

Method Information Provided Advantages Limitations
NMR Spectroscopy Detailed information on the chemical environment of individual atoms, connectivity through bonds.Provides unambiguous structure elucidation and conformational analysis. Non-destructive.Requires soluble samples. Can be insensitive for very small sample quantities.
Mass Spectrometry Precise molecular weight and elemental composition. Fragmentation patterns offer structural clues.High sensitivity, requires very small sample amounts. Can be coupled with chromatography for mixture analysis.Isomers can be difficult to distinguish. Fragmentation can be complex to interpret.
FTIR Spectroscopy Identification of functional groups present in the molecule.Fast, simple to operate, and non-destructive. Can be used for solid, liquid, and gas samples.Provides limited information on the overall molecular skeleton. Spectra can be complex.
X-ray Crystallography Definitive three-dimensional atomic arrangement in the solid state.Provides the absolute structure, including stereochemistry.Requires a suitable single crystal, which can be challenging to grow.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Data Acquisition:

    • Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.

    • Acquire ¹³C NMR spectra on the same instrument.

    • For complex structures, 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish connectivity.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction using appropriate software.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental formula.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for small molecules include:

    • Electron Ionization (EI): Suitable for volatile and thermally stable compounds.

    • Electrospray Ionization (ESI): A soft ionization technique suitable for a wide range of compounds, including those that are less volatile or thermally fragile.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Data Interpretation: The resulting mass spectrum will show the molecular ion peak, which corresponds to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental formula.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation:

    • Solid Samples (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Background Spectrum: Record a background spectrum of the empty sample holder (or clean ATR crystal) to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Record the infrared spectrum of the sample.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., O-H, C=O, C=C).

Single-Crystal X-ray Diffraction

Objective: To obtain the definitive three-dimensional structure of the molecule.

Protocol:

  • Crystal Growth: Grow a single crystal of the compound of suitable size and quality (typically > 0.1 mm in all dimensions). This is often the most challenging step and can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Crystal Mounting: Mount a suitable crystal on a goniometer head.

  • Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to best fit the experimental data, resulting in a detailed 3D model of the molecule.

Mandatory Visualization

Workflow for Structural Validation of a Novel Compound

The following diagram illustrates a typical workflow for the structural validation of a newly synthesized compound, such as a this compound derivative.

G Workflow for Structural Validation cluster_synthesis Synthesis & Purification cluster_preliminary Preliminary Analysis cluster_spectroscopic Spectroscopic Analysis cluster_definitive Definitive Structure cluster_confirmation Structure Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification TLC TLC/HPLC for Purity Purification->TLC MeltingPoint Melting Point Purification->MeltingPoint Xray X-ray Crystallography Purification->Xray If crystal is grown FTIR FTIR Spectroscopy TLC->FTIR MeltingPoint->FTIR MS Mass Spectrometry FTIR->MS Functional Groups ID'd NMR NMR Spectroscopy (1H, 13C) MS->NMR Molecular Formula Proposed TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR->TwoD_NMR Connectivity Established DataAnalysis Data Analysis & Interpretation TwoD_NMR->DataAnalysis Xray->DataAnalysis Absolute Structure StructureConfirmed Structure Confirmed DataAnalysis->StructureConfirmed

Caption: General workflow for the structural validation of a novel synthesized compound.

A Comparative Guide to HPLC Analysis for Purity Determination of Synthesized Chalcones

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of synthesized chalcones. Chalcones, or 1,3-diaryl-2-propen-1-ones, are key precursors in flavonoid biosynthesis and are widely investigated for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antioxidant activities.[1][2][3][4] The Claisen-Schmidt condensation is the most common method for their synthesis, which often results in a crude product that requires robust purification and accurate purity assessment.[1][2][3][4]

Reverse-phase HPLC (RP-HPLC) is the predominant technique for the analysis and purification of these synthetic compounds.[1] This guide details various experimental protocols, presents comparative data from different methodologies, and offers visualizations to aid researchers, scientists, and drug development professionals in selecting and optimizing HPLC methods for chalcone analysis.

Principle of HPLC Separation for Chalcones

The purity determination of synthetic chalcones is primarily accomplished using reverse-phase chromatography.[1] In this method, a non-polar stationary phase, typically a C18 column, is used with a polar mobile phase, such as a methanol-water or acetonitrile-water mixture.[1] Chalcones are generally less polar than the reactant aldehydes and ketones from their synthesis and are therefore retained longer on the column.[1] This differential retention allows for their effective separation from starting materials and by-products.[1] Detection is commonly performed with a UV-Vis detector, as chalcones exhibit strong absorbance in the UV region, typically between 280 nm and 390 nm.[1][5]

Experimental Protocols

A generalized experimental protocol for the HPLC analysis of synthesized chalcones is provided below. This protocol outlines the essential steps from sample preparation to data analysis and should be optimized based on the specific properties of the chalcone derivative being analyzed.

General HPLC Purity Determination Protocol

1. Materials and Instrumentation:

  • HPLC System: An HPLC system equipped with a pump (for isocratic or gradient elution), an autosampler/manual injector, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Stationary Phase: A C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1][6]

  • Reagents: HPLC-grade methanol, acetonitrile, and water are required.[1][7] Acid modifiers like formic acid or phosphoric acid may be used to improve peak shape.[8][9]

  • Filters: 0.45 µm syringe filters for sample preparation.[1]

  • Reference Standards: Purified standards of the synthesized chalcone and key starting materials.[1]

2. Sample Preparation:

  • Standard Solutions: Prepare a stock solution of the purified chalcone standard in the mobile phase (e.g., 1 mg/mL). From this, create a series of dilutions to establish a calibration curve for quantitative analysis.[1][7]

  • Crude Product Sample: Accurately weigh and dissolve the crude synthetic product in the mobile phase to a suitable concentration. The solution should be filtered through a 0.45 µm syringe filter before injection to remove any particulate matter.[1]

3. Chromatographic Conditions:

  • The conditions listed in the tables below can be used as a starting point. A typical method involves a C18 column, a mobile phase of methanol and water (e.g., 80:20, v/v) or acetonitrile and water (e.g., 60:40, v/v), and a flow rate of approximately 1.0 mL/min.[1][6][7]

  • The column temperature is often maintained between 30-40 °C.[1]

  • The detection wavelength should be set at the maximum absorbance (λmax) of the target chalcone, generally in the 280-370 nm range.[1]

  • A standard injection volume is 10-20 µL.[1]

4. Data Analysis:

  • The purity of the synthesized chalcone is determined by calculating the percentage of the total peak area that corresponds to the main product peak.[1]

  • Purity (%) = (Area of Chalcone Peak / Total Area of All Peaks) x 100

  • For quantitative analysis to determine the exact concentration, a calibration curve is constructed by plotting the peak areas of the standard solutions against their known concentrations.[1][7]

Data Presentation and Comparison

The following tables summarize various HPLC methods and typical validation parameters for chalcone analysis, allowing for an objective comparison.

Table 1: Comparison of Reported HPLC Chromatographic Conditions for Chalcone Analysis
Stationary PhaseMobile PhaseElution ModeFlow Rate (mL/min)Detection Wavelength (nm)Analyte/MatrixReference
C18 (250 x 4.6 mm, 5 µm)Methanol:Water (80:20, v/v)Isocratic0.8 - 1.2280 - 370Synthetic Chalcones[1]
CLC C18 (250 x 4.6 mm, 5 µm)Methanol:Water (90:10, v/v)Isocratic1.0310Chalcone in plasma/urine[7]
Thermo Scientific C18 (250 x 4.6 mm, 5 µm)Sodium Acetate Buffer (pH 3.0):Acetonitrile (40:60, v/v)Isocratic1.0280Synthetic Thiophene Chalcone[6]
Discovery C18 (150 x 2.1 mm, 5 µm)A: Acetonitrile, B: 0.1% H₃PO₄ in WaterGradient (20-50% A in 15 min)0.4280Chalcones in Salix bark[5][8][10]
Agilent L11 (250 x 4.6 mm, 5 µm)Monobasic Potassium Phosphate Buffer (pH 3.0):Methanol:Acetonitrile (60:30:10, v/v/v)IsocraticNot SpecifiedNot SpecifiedSynthetic Chalcone in nanoemulsion[11]
Zorbax SB C18 (150 x 4.6 mm, 3.5 µm)A: 0.01M KH₂PO₄:Methanol (80:20), B: Acetonitrile:Methanol:Water (75:5:20)GradientNot SpecifiedNot SpecifiedEslicarbazepine acetate and impurities[11]
Agilent Zorbax SB-C18A: Water-0.1% Formic Acid, B: Methanol-0.1% Formic AcidGradient (80-75% A for 5 min, to 35% A at 25 min)0.253504'-hydroxy-4-methoxychalcone[9]
Table 2: Typical Validation Parameters for Chalcone HPLC Methods
ParameterTypical Range/ValueReference
Linearity (Correlation Coefficient, r²) > 0.999[11]
Linearity (Concentration Range) 5 - 150 µg/mL[6][7]
Precision (%RSD) < 2%[6][11]
Accuracy (% Recovery) 98.56 - 100.85%[11]
Limit of Detection (LOD) 0.323 µg/mL[6]
Limit of Quantification (LOQ) 0.89 - 0.978 µg/mL[6][7]

Mandatory Visualizations

The following diagrams illustrate the general workflows for chalcone synthesis and HPLC analysis.

G cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis start Starting Materials (Acetophenone & Benzaldehyde) reaction Claisen-Schmidt Condensation start->reaction neutralize Neutralization & Precipitation reaction->neutralize filter Filtration & Washing neutralize->filter crude Crude Chalcone filter->crude purify Recrystallization or Column Chromatography crude->purify pure Purified Chalcone purify->pure sample_prep Sample Preparation (Dissolve & Filter) pure->sample_prep To Analysis hplc HPLC Injection & Separation sample_prep->hplc detect UV-Vis Detection hplc->detect data Data Analysis (Peak Area % Purity) detect->data result Purity Report data->result

Caption: General workflow for the synthesis, purification, and HPLC purity analysis of chalcones.

HPLC_Workflow A Equilibrate HPLC System with Mobile Phase C Inject Sample onto C18 Column A->C B Prepare & Filter Crude Chalcone Sample B->C D Chromatographic Separation (Isocratic or Gradient Elution) C->D E Detect Eluting Compounds with UV-Vis Detector D->E F Record Chromatogram (Absorbance vs. Time) E->F G Integrate Peak Areas F->G H Calculate Purity (% Area of Main Peak) G->H I Final Purity Result H->I

Caption: Logical workflow for HPLC purity determination of a synthesized chalcone.

References

A Comparative Analysis of the Anticancer Efficacy of Synthesized Chalcones and Established Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer activity of various synthesized chalcone derivatives against established anticancer drugs. The data presented is compiled from multiple in vitro studies, offering a quantitative and methodological overview for researchers in oncology and medicinal chemistry.

Data Presentation: Comparative Anticancer Activity (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of several synthesized chalcone derivatives in comparison to standard anticancer drugs across various human cancer cell lines. Lower IC50 values indicate greater potency.

Compound ClassSpecific Derivative/DrugCancer Cell LineIncubation Time (h)IC50 (µM) - ChalconeIC50 (µM) - Standard DrugReference
Chalcone-Thiophene HybridCompound 5aMCF-7 (Breast)487.87 ± 2.5427.78 ± 0.929 (Cisplatin)[1]
Chalcone-Thiophene HybridCompound 5bMCF-7 (Breast)484.05 ± 0.9627.78 ± 0.929 (Cisplatin)[1]
Chalcone-Thiophene HybridCompound 5aHCT116 (Colon)4818.10 ± 2.5113.276 ± 0.294 (Cisplatin)[1]
Chalcone-Thiophene HybridCompound 9aHCT116 (Colon)4817.14 ± 0.6613.276 ± 0.294 (Cisplatin)[1]
Chalcone-Thiophene HybridCompound 5aA549 (Lung)4841.99 ± 7.645.547 ± 0.734 (Cisplatin)[1]
Chalcone-Diaryl Ether HybridCompound 16MCF-7 (Breast)Not Specified3.44 ± 0.19Not Specified[2]
Chalcone-Diaryl Ether HybridCompound 16HCT116 (Colon)Not Specified6.31 ± 0.27Not Specified[2]
Chalcone-Indole HybridCompound 42A549 (Lung)Not Specified0.23 - 1.8Not Specified[3]
Chalcone-Indole HybridCompound 42HCT116 (Colon)Not Specified0.23 - 1.8Not Specified[3]
Chalcone-Indole HybridCompound 42MCF-7 (Breast)Not Specified0.23 - 1.8Not Specified[3]
Pyrazolinone ChalconeCompound 6bCaco-2 (Colon)Not Specified23.34 ± 0.14Not Specified[4][5]
Chalcone DerivativeC49MCF-7 (Breast)Not Specified59.82 ± 2.10>10 (Doxorubicin in resistant cells)[6][7]
Thiazole ChalconeCompound 178HepG2 (Liver)Not Specified1.563.54 (Doxorubicin)[8]
Thiazole ChalconeCompound 178A549 (Lung)Not Specified1.393.19 (Doxorubicin)[8]
Thiazole ChalconeCompound 178MCF-7 (Breast)Not Specified1.974.39 (Doxorubicin)[8]
Chalcone-DihydropyrimidoneCompound 9hMCF-7 (Breast)Not Specified5.81.6 (Doxorubicin)[9]

Experimental Protocols

Detailed methodologies for the key experiments cited in the referenced studies are outlined below.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized chalcones or known anticancer drugs. Include a vehicle-treated control group.

  • Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the treatment medium and add 20-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C to allow for the formation of formazan crystals.[9]

  • Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 490-570 nm using a microplate reader.[9]

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Protocol:

  • Cell Treatment: Treat cells with the test compounds for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are distinguished based on their fluorescence signals.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cells based on their DNA content at different stages of the cell cycle.

Protocol:

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane and preserve the cellular structure.

  • Washing: Wash the fixed cells with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cells in a solution containing PI and RNase A. RNase A is used to degrade RNA and prevent its staining by PI, ensuring that only DNA is stained.

  • Incubation: Incubate the cells in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Experimental Workflow

G cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Anticancer Activity Screening cluster_analysis Data Analysis & Comparison synthesis Synthesized Chalcones treatment Compound Treatment synthesis->treatment drugs Known Anticancer Drugs drugs->treatment cell_culture Cancer Cell Line Culture (MCF-7, HCT116, A549) cell_culture->treatment mtt MTT Assay (Cytotoxicity & IC50) treatment->mtt apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle data_table Quantitative Data Table (IC50 Values) mtt->data_table pathway_analysis Signaling Pathway Analysis apoptosis->pathway_analysis cell_cycle->pathway_analysis comparison Comparative Analysis data_table->comparison pathway_analysis->comparison

Caption: Experimental workflow for comparing anticancer activity.

Logical Relationship: Comparison Framework

G cluster_chalcones Synthesized Chalcones cluster_drugs Known Anticancer Drugs chalcone_activity Anticancer Activity (IC50) comparison Comparative Evaluation chalcone_activity->comparison vs. chalcone_mechanism Mechanism of Action (Apoptosis, Cell Cycle Arrest) chalcone_mechanism->comparison vs. drug_activity Anticancer Activity (IC50) drug_activity->comparison vs. drug_mechanism Known Mechanisms drug_mechanism->comparison vs. G cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_apoptosis Apoptosis Regulation Chalcone Chalcone PI3K PI3K Chalcone->PI3K Inhibition Akt Akt Chalcone->Akt Inhibition ERK ERK Chalcone->ERK Inhibition JNK JNK Chalcone->JNK Activation p38 p38 Chalcone->p38 Activation PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 mTOR->Bcl2 Ras Ras Raf Raf Ras->Raf Ras->JNK Ras->p38 MEK MEK Raf->MEK MEK->ERK ERK->Bcl2 Bax Bax (Pro-apoptotic) JNK->Bax p38->Bax Caspases Caspase Activation Bcl2->Caspases Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

Efficacy of different catalysts for the synthesis of chalcones from 3'-Bromo-5'-chloro-2'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of catalyst efficacy in the synthesis of 3'-Bromo-5'-chloro-2'-hydroxychalcones, complete with experimental data and detailed protocols.

The synthesis of chalcones, particularly halogenated 2'-hydroxychalcones, is a focal point in medicinal chemistry due to their potential as precursors for flavonoids and their inherent biological activities. The Claisen-Schmidt condensation remains the cornerstone of chalcone synthesis, with the choice of catalyst being a critical factor influencing reaction efficiency, yield, and purity. This guide provides a comparative overview of different catalysts for the synthesis of chalcones from 3'-Bromo-5'-chloro-2'-hydroxyacetophenone, presenting available experimental data to aid in the selection of the most suitable catalytic system.

Catalyst Performance: A Quantitative Comparison

The efficacy of various catalysts in the synthesis of chalcones derived from this compound is summarized below. It is important to note that direct comparative studies for this specific substrate are limited; therefore, data from closely related syntheses are included to provide a broader perspective.

CatalystAldehydeSolventReaction TimeYield (%)Reference
Aqueous Sodium Hydroxide (NaOH)BenzaldehydeEthanolOvernight80[1]
Potassium Hydroxide (KOH)3,4-dimethoxybenzaldehydeBall Mill (solvent-free)2 x 30 min92[2]
Potassium Hydroxide (KOH)2,3-dimethoxybenzaldehydeBall Mill (solvent-free)2 x 30 min95[2]
Potassium Hydroxide (KOH)3,5-dimethoxybenzaldehydeBall Mill (solvent-free)2 x 30 min94[2]

Note: The yields reported are for the synthesis of chalcones from 5'-chloro-2'-hydroxyacetophenone in the case of KOH, a closely related substrate, as direct comparative data for this compound was not available in the reviewed literature.

Experimental Protocols

Detailed methodologies for the synthesis of chalcones using different catalytic systems are provided below.

Protocol 1: Aqueous Sodium Hydroxide (NaOH) Catalyzed Synthesis

This protocol is adapted from a general method for the synthesis of 2'-hydroxy substituted chalcones.[1][3]

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., benzaldehyde)

  • Ethanol

  • Aqueous Sodium Hydroxide (aq. NaOH) solution

  • Dilute Hydrochloric Acid (aq. HCl)

Procedure:

  • Dissolve equimolar amounts of this compound and the desired benzaldehyde in ethanol.

  • Bring the reaction mixture to a boil.

  • Add the aqueous NaOH solution dropwise with constant stirring.

  • Continue stirring and keep the solution overnight.

  • The resulting sodium salt of the chalcone is then decomposed by adding dilute aqueous HCl.

  • The precipitated yellow solid product is filtered, washed with water, and recrystallized from ethanol.

Protocol 2: Potassium Hydroxide (KOH) Catalyzed Solvent-Free Synthesis (Ball Mill)

This protocol is based on a highly efficient and environmentally friendly method for the synthesis of 2'-hydroxychalcones.[2]

Materials:

  • This compound

  • Substituted benzaldehyde

  • Potassium Hydroxide (KOH) powder

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

Procedure:

  • In a grinding jar, combine this compound (1.0 eq), the substituted benzaldehyde (1.0 eq), and solid KOH (2.0 eq).

  • Perform the first grinding cycle for 30 minutes.

  • Open the jar and add a second equivalent of the substituted benzaldehyde.

  • Perform the second grinding cycle for 30 minutes.

  • After grinding, dissolve the resulting powder in cold methanol.

  • Acidify the solution with cold 1 M HCl to a pH of approximately 3.

  • The precipitated yellow product is then filtered, washed with water, and dried.

Experimental Workflow and Reaction Mechanism

The synthesis of chalcones via the Claisen-Schmidt condensation follows a well-established reaction pathway. The general workflow and the underlying mechanism are depicted in the diagrams below.

G cluster_reactants Reactants cluster_process Synthesis Process cluster_workup Work-up 3_Bromo_5_chloro_2_hydroxyacetophenone 3'-Bromo-5'-chloro- 2'-hydroxyacetophenone Mixing Mixing in Solvent (e.g., Ethanol) 3_Bromo_5_chloro_2_hydroxyacetophenone->Mixing Benzaldehyde Benzaldehyde Derivative Benzaldehyde->Mixing Catalyst_Addition Catalyst Addition (e.g., NaOH, KOH) Mixing->Catalyst_Addition Reaction Reaction (Stirring/Heating/Grinding) Catalyst_Addition->Reaction Neutralization Neutralization (Acidification with HCl) Reaction->Neutralization Precipitation Precipitation Neutralization->Precipitation Filtration Filtration & Washing Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product Purified Chalcone Recrystallization->Product

Caption: General workflow for the synthesis of chalcones.

The Claisen-Schmidt condensation is a base-catalyzed reaction. The mechanism involves the formation of an enolate ion from the acetophenone, which then acts as a nucleophile.

G Start Acetophenone Derivative (this compound) Enolate Enolate Formation (Deprotonation at α-carbon) Start->Enolate + Base Base Base (OH⁻) Nucleophilic_Attack Nucleophilic Attack on Aldehyde Carbonyl Enolate->Nucleophilic_Attack + Aldehyde Aldehyde Aldehyde Derivative Alkoxide Alkoxide Intermediate Nucleophilic_Attack->Alkoxide Aldol_Adduct Aldol Adduct Alkoxide->Aldol_Adduct + H₂O Protonation Protonation from Solvent Dehydration Dehydration (Loss of H₂O) Aldol_Adduct->Dehydration - H₂O Chalcone Chalcone Product Dehydration->Chalcone

References

Limited Antifungal Potential Observed in 3'-Bromo-5'-chloro-2'-hydroxyacetophenone Derivatives Compared to Commercial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available scientific literature indicates a notable lack of evidence supporting significant antifungal activity of 3'-Bromo-5'-chloro-2'-hydroxyacetophenone derivatives, particularly when compared to established commercial antifungal agents such as Fluconazole and Amphotericin B. While the synthesis of various acetophenone derivatives, including chalcones, has been a field of active research for new therapeutic agents, derivatives from this specific bromo- and chloro-substituted acetophenone have not emerged as potent antifungal candidates in the public domain.

One study investigating the antimicrobial properties of various hydroxyacetophenone derivatives, which included a compound synthesized from a bromo-substituted hydroxyacetophenone, reported that the synthesized compounds demonstrated "poor antifungal activity" against common fungal pathogens like Aspergillus niger and Candida albicans[1]. This finding, coupled with a scarcity of further research detailing the minimum inhibitory concentrations (MICs) of this specific class of compounds, suggests that their antifungal spectrum may be limited.

In contrast, commercial antifungal agents consistently demonstrate potent activity against a broad range of fungal species. The following table summarizes the typical MIC ranges for Fluconazole and Amphotericin B against two common fungal pathogens, providing a benchmark for antifungal efficacy.

Comparative Antifungal Activity: Commercial Agents

Antifungal AgentFungal SpeciesTypical MIC Range (µg/mL)
Fluconazole Candida albicans0.25 - 2.0[2]
Aspergillus nigerGenerally high resistance
Amphotericin B Candida albicans0.06 - 1.0[3]
Aspergillus niger0.12 - 2.0[4]

Experimental Protocols for Antifungal Susceptibility Testing

To evaluate the antifungal spectrum of any new chemical entity, such as this compound derivatives, a standardized methodology is crucial. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against fungi.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a specific fungus.

Materials:

  • Test compounds (e.g., this compound derivatives)

  • Commercial control antifungals (e.g., Fluconazole, Amphotericin B)

  • Fungal isolates (e.g., Candida albicans, Aspergillus niger)

  • 96-well microtiter plates

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Spectrophotometer or plate reader

  • Sterile saline or phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

Procedure:

  • Preparation of Antifungal Stock Solutions: Dissolve the test compounds and control antifungals in DMSO to a high concentration (e.g., 10 mg/mL). Further dilute in RPMI 1640 medium to achieve the desired starting concentration for serial dilutions.

  • Preparation of Fungal Inoculum: Culture the fungal isolates on an appropriate agar medium (e.g., Sabouraud Dextrose Agar). Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeast. For molds, conidia are harvested and the suspension is adjusted to a concentration of 0.4-5 x 10^4 CFU/mL.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the antifungal agents in RPMI 1640 medium to obtain a range of concentrations.

  • Inoculation: Add the adjusted fungal inoculum to each well of the microtiter plate, resulting in a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL for yeast or 0.4-5 x 10^4 CFU/mL for molds.

  • Controls: Include a growth control well (medium and inoculum without any antifungal agent) and a sterility control well (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and up to 72 hours for molds, or until sufficient growth is observed in the growth control well.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure the optical density.

Experimental Workflow

Antifungal_MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis prep_compound Prepare Stock Solutions (Test & Control Drugs) serial_dilution Perform Serial Dilutions in 96-Well Plate prep_compound->serial_dilution prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) inoculation Inoculate Wells with Fungal Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate Plate (35°C, 24-72h) inoculation->incubation read_mic Determine MIC (Visual or Spectrophotometric) incubation->read_mic result MIC Value read_mic->result

Workflow for Determining Minimum Inhibitory Concentration (MIC).

References

Safety Operating Guide

Proper Disposal of 3'-Bromo-5'-chloro-2'-hydroxyacetophenone: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat 3'-Bromo-5'-chloro-2'-hydroxyacetophenone as a hazardous chemical waste. Do not dispose of it in standard laboratory trash or down the drain. This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Key Safety and Disposal Data

The following table summarizes the critical information for the safe handling and disposal of this compound.

PropertyDataReference
Chemical Name This compound[1]
CAS Number 59443-15-1[1]
Physical State Solid[1]
Hazard Classifications Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system)
Personal Protective Equipment (PPE) Chemical safety goggles, gloves (nitrile rubber recommended), N95 dust mask, lab coat.
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[2][3]
Primary Disposal Route Collection as solid hazardous chemical waste for incineration by a licensed disposal facility.[2][4]
Spill Cleanup Sweep up spilled solid, avoiding dust formation, and collect in a suitable container for disposal.[2]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

Personal Protective Equipment (PPE) and Safety Precautions
  • Always wear appropriate PPE, including a lab coat, chemical safety goggles, and compatible gloves, when handling the chemical or its waste.

  • Handle the solid waste in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust.[3]

Waste Segregation and Collection
  • Do not mix this compound waste with non-hazardous trash or other waste streams.

  • As a halogenated organic compound, it must be segregated into a dedicated "Halogenated Organic Solid Waste" container.[5]

  • Use a clearly labeled, leak-proof, and compatible waste container. The container should be made of a material that does not react with the chemical.

  • The waste container must be labeled "Hazardous Waste" and clearly identify its contents, including the full chemical name.

On-site Storage
  • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[6]

  • Ensure the container is kept closed at all times, except when adding waste.[6]

  • Store the waste away from incompatible materials such as strong oxidizing agents.[6]

Disposal of Contaminated Materials and Empty Containers
  • Contaminated Labware: Items such as gloves, weighing paper, and pipette tips that are contaminated with this compound should be placed in the designated halogenated solid waste container.

  • Empty Containers:

    • Thoroughly remove all residual solid from the original chemical container.

    • Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).

    • Collect all rinsate as "Halogenated Liquid Waste" in a separate, appropriately labeled container.[7][8] Do not pour the rinsate down the drain.[7]

    • Once the container is clean and dry, deface or remove the original label and dispose of it as non-hazardous glass or plastic waste, as appropriate for your facility.[7][8]

Arranging for Final Disposal
  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the halogenated waste.

  • Follow all institutional and local regulations for waste pickup scheduling and documentation.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Generation of This compound Waste ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat - Dust Mask start->ppe Safety First segregate Segregate as Halogenated Organic Solid Waste ppe->segregate container Use Labeled, Compatible Waste Container segregate->container saa Store in Designated Satellite Accumulation Area (SAA) container->saa storage_cond Keep Container Closed Away from Incompatibles saa->storage_cond pickup Arrange for Pickup by EHS or Licensed Contractor storage_cond->pickup When Full or per Schedule end Proper Disposal (Incineration) pickup->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 3'-Bromo-5'-chloro-2'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling 3'-Bromo-5'-chloro-2'-hydroxyacetophenone. Adherence to these procedures is critical for ensuring laboratory safety and procedural accuracy.

Immediate Safety and Hazard Information

Signal Word: Warning

Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Primary Routes of Exposure: Inhalation, skin contact, eye contact.

Target Organs: Respiratory system, skin, eyes.[1]

Quantitative Data Summary

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling. The following table summarizes key quantitative data.

PropertyValueSource
Molecular Formula C₈H₆BrClO₂[2]
Molecular Weight 249.49 g/mol [2][3]
Melting Point 100-103 °C[2][4]
Boiling Point (Predicted) 297.8 ± 40.0 °C[2]
Density (Predicted) 1.691 ± 0.06 g/cm³[2]
Storage Temperature 2-8°C[2]
Occupational Exposure Limits (OELs) Not established for this specific compound. It is recommended to handle it in a well-ventilated area or a fume hood to minimize exposure.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent exposure.

Protection TypeSpecificationRationale
Hand Protection Nitrile or Butyl Rubber Gloves: While specific breakthrough times are not available for this compound, nitrile and butyl rubber gloves are generally recommended for handling halogenated aromatic compounds. For prolonged contact, thicker gloves are advisable. Always inspect gloves for integrity before use and change them immediately if contaminated.Protects against skin irritation and absorption.
Eye Protection Chemical Safety Goggles or a Face Shield: Standard safety glasses do not provide adequate protection from potential splashes or airborne particles.Prevents serious eye irritation.
Respiratory Protection NIOSH-approved N95 Dust Mask or higher: To be used in situations where dust may be generated and ventilation is inadequate. For more significant potential for aerosolization, a respirator with a particulate filter is recommended.Protects the respiratory system from irritation.
Skin and Body Protection Laboratory Coat: A fully buttoned lab coat should be worn to protect skin and clothing from contamination.Minimizes skin contact with the chemical.

Operational Plan: Step-by-Step Chemical Handling

A systematic approach to handling this compound is crucial for safety and experimental integrity.

  • Preparation:

    • Ensure the work area, typically a chemical fume hood, is clean and uncluttered.

    • Verify that an eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment and reagents before handling the chemical.

    • Don the required Personal Protective Equipment (PPE) as detailed in the table above.

  • Handling:

    • Handle the solid compound with care to avoid generating dust. Use a spatula or other appropriate tool for transfers.

    • If creating solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep containers of the chemical closed when not in use.

    • Avoid all personal contact, including inhalation of any dust.[5]

  • Post-Handling:

    • Thoroughly clean the work area after use.

    • Properly dispose of any contaminated materials according to the disposal plan.

    • Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures

First-Aid Measures
Exposure RouteProcedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Firefighting Measures

This compound is a combustible solid.[1]

  • Suitable Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.

  • Unsuitable Extinguishing Media: Avoid using a solid water stream, as it may scatter the dust and create a fire hazard.

  • Specific Hazards: In case of fire, hazardous combustion products such as carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen bromide gas may be produced.

  • Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous fumes and particles.

Accidental Release Measures (Spill Cleanup)
  • Minor Spills (Solid):

    • Evacuate non-essential personnel from the immediate area.

    • Ensure proper ventilation.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material like sand or vermiculite to avoid creating dust.[6][7]

    • Carefully scoop the mixture into a labeled, sealable container for hazardous waste disposal.[6]

    • Clean the spill area with a damp cloth or paper towel, being careful not to spread the contamination. Place the used cleaning materials into the hazardous waste container.[6]

    • Wash the spill area with soap and water.

  • Major Spills:

    • Evacuate the laboratory immediately and alert others in the vicinity.

    • Close the laboratory doors to contain the spill.

    • Contact your institution's emergency response team or environmental health and safety office.

    • Do not attempt to clean up a major spill without proper training and equipment.

Disposal Plan

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.

  • Segregation:

    • Collect all waste containing this chemical, including unused product, contaminated consumables (e.g., gloves, weigh boats, paper towels), and spill cleanup materials, in a designated and clearly labeled hazardous waste container.

    • This waste must be segregated as halogenated organic waste . Do not mix with non-halogenated waste streams.[8][9]

  • Containerization:

    • Use a chemically compatible, leak-proof container with a secure lid.

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage:

    • Store the waste container in a designated satellite accumulation area, away from incompatible materials.

    • Keep the container closed except when adding waste.

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety department or a licensed hazardous waste disposal contractor.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Visual Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency prep_area 1. Prepare Work Area (Fume Hood) check_safety 2. Verify Safety Equipment (Eyewash, Shower) prep_area->check_safety gather_materials 3. Assemble Materials check_safety->gather_materials don_ppe 4. Don PPE (Gloves, Goggles, Lab Coat, Mask) gather_materials->don_ppe handle_solid 5. Handle Solid Carefully (Avoid Dust) don_ppe->handle_solid dissolve 6. Dissolve if Necessary (Add Solid to Solvent) handle_solid->dissolve spill Spill handle_solid->spill fire Fire handle_solid->fire exposure Personal Exposure handle_solid->exposure keep_closed 7. Keep Containers Closed dissolve->keep_closed clean_area 8. Clean Work Area keep_closed->clean_area dispose 9. Dispose of Waste (See Disposal Plan) clean_area->dispose wash_hands 10. Wash Hands Thoroughly dispose->wash_hands

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.